FIIN-2

Catalog No.
S548001
CAS No.
M.F
C35H38N8O4
M. Wt
634.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FIIN-2

Product Name

FIIN-2

IUPAC Name

N-[4-[[3-(3,5-dimethoxyphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

Molecular Formula

C35H38N8O4

Molecular Weight

634.7 g/mol

InChI

InChI=1S/C35H38N8O4/c1-5-32(44)37-26-8-6-24(7-9-26)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-27-10-12-28(13-11-27)41-16-14-40(2)15-17-41/h5-13,18-21H,1,14-17,22-23H2,2-4H3,(H,37,44)(H,36,38,39)

InChI Key

DVBPRWJMHURKHP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC

solubility

Soluble in DMSO, not in water

Synonyms

FIIN2; FIIN 2; FIIN-2.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC

The exact mass of the compound N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide is 634.3016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Biochemical and Cellular Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for FIIN-2, which illustrates its potency and functional activity.

Parameter Description / Value
Primary Mechanism Irreversible, covalent pan-FGFR inhibitor; binds cysteine in P-loop (e.g., FGFR2 Cys491) [1].
Key Structural Feature Acrylamide warhead for covalent binding; "DFG-out" binding mode avoids steric clash with gatekeeper mutations [2] [3].
Biochemical IC₅₀ FGFR1: 3.09 nM [4], FGFR2: 4.3 nM [4], FGFR3: 27 nM [4], FGFR4: 45.3 nM [4]
Cellular EC₅₀ (Proliferation) Low nanomolar range in FGFR1-4 Ba/F3 cells [4] [5]; effective against FGFR2 V564M gatekeeper mutant (EC₅₀ = 58 nM) [5] [3].
Other Kinase Targets Moderately inhibits EGFR (IC₅₀ ~204 nM) [5], SRC, and YES [6]. Novel target AMPKα1 identified via chemoproteomics [6].
In Vivo Activity Induces developmental defects in zebrafish FGFR model [4]; inhibits tumor growth in mouse xenograft models [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments using this compound, which you can adapt for your research.

1. Cell Proliferation and Viability Assay This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Lines: Commonly used include NCI-H2077, NCI-H1581, A549 (lung adenocarcinoma), and Ba/F3 cells engineered to express wild-type or mutant FGFRs [4] [5] [1].
  • Procedure:
    • Plate cells in 96-well plates at a density of 1,500–3,000 cells per well.
    • After 24 hours, treat cells with a dose range of this compound.
    • Incubate for 72–96 hours.
    • Assess cell viability using Cell-Titer-Glo or CCK-8 reagents to measure ATP levels or dehydrogenase activity, respectively.
    • Calculate EC₅₀ values using software such as GraphPad Prism [4] [1].

2. Analysis of FGFR Signaling Inhibition This method evaluates the direct target engagement and downstream effects of this compound on FGFR signaling pathways.

  • Procedure:
    • Treat cells (e.g., Hep3B, A549) with this compound at various concentrations for a predetermined time (e.g., 2–24 hours).
    • Lyse cells and extract proteins.
    • Analyze lysates by western blotting using specific antibodies.
    • Key antibodies include:
      • Phospho-FGFR
      • Phospho-FRS2α
      • Phospho-ERK1/2
      • Phospho-AKT
      • Total forms of these proteins and a loading control (e.g., GAPDH or β-actin)[ccitation:3] [1].

3. In Vivo Formulation and Dosing For animal studies, this compound requires specific formulations for in vivo administration.

  • Formulation 1 (for clear solution):
    • 5% DMSO
    • 40% PEG300
    • 5% Tween-80
    • 50% ddH₂O [4]
  • Formulation 2 (for suspension):
    • Prepare a homogeneous suspension in 0.5% CMC-Na [4].
  • Dosing: The typical dosing regimen in mouse xenograft models is 10-20 mg/kg, administered via intraperitoneal injection daily [1].

This compound Signaling Pathway and Molecular Mechanisms

This compound primarily exerts its effects by covalently inhibiting FGFRs, which modulates several downstream signaling pathways and cellular processes. The following diagram maps these core mechanisms:

f This compound Signaling Pathway and Effects cluster_primary FIIN2 This compound FGFR FGFR1-4 (Dimerization & Autophosphorylation) FIIN2->FGFR Covalent Binding (Cys477 in FGFR4 P-loop) AMPK Novel Target: AMPKα1 FIIN2->AMPK Binds Cys185 Resistance Overcomes Resistance from Gatekeeper Mutations (e.g., FGFR1 V561M, FGFR2 V564M) FIIN2->Resistance DFG-out Binding Mode Downstream Downstream Signaling FGFR->Downstream Activates Outcomes1 ↓ Cell Proliferation ↓ Survival ↓ Migration Downstream->Outcomes1 Promotes RAS RAS/RAF/MEK Downstream->RAS PI3K PI3K Downstream->PI3K ERK ERK RAS->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Induces Autophagy (Pro-Survival) AMPK->Autophagy Activates

This compound's primary action is covalent FGFR inhibition, overcoming resistance and downregulating oncogenic pathways. A novel off-target interaction with AMPKα1 induces protective autophagy [6] [2] [1].

Emerging Research and Therapeutic Potential

Recent studies have provided deeper insights into this compound's complex mechanisms and potential therapeutic applications:

  • Novel Target Engagement: A 2025 chemoproteomic study identified AMPKα1 as a novel off-target of this compound, with Cys185 as the covalent binding site. This interaction induces autophagy, which can influence the compound's overall anti-tumor activity [6].
  • Combination Therapy Strategy: Research in lung adenocarcinoma models demonstrates that this compound induces protective autophagy as a resistance mechanism. Combining this compound with autophagy inhibitors like chloroquine (CQ) or 3-Methyladenine (3-MA) significantly potentiated its cytotoxicity, suggesting a viable combination therapy strategy [1].
  • Tool for Chemical Biology: this compound has been used as a scaffold to develop activity-based probes (ABPs), such as probe FP1. These tools allow for selective labeling, monitoring, and profiling of FGFRs and their mutants in live cells, aiding in fundamental research and drug discovery [7].

References

Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 forms a covalent bond with a conserved cysteine residue in the P-loop of FGFR1-4, leading to sustained inhibition. Beyond primary FGFR targeting, integrative multi-omics approaches have mapped its broader impact on cellular signaling.

fiin2_pathway FIIN2 FIIN2 FGFRs FGFRs (Primary Target) FIIN2->FGFRs Covalent Binding AMPKA1 AMPKα1 (Off-Target) FIIN2->AMPKA1 Covalent Binding SRC SRC (Off-Target) FIIN2->SRC Covalent Binding Downstream_FGFR Decreased p-FRS2α Decreased p-ERK1/2 Decreased p-AKT FGFRs->Downstream_FGFR Apoptosis Induces Apoptosis (cleaved caspase-3) Downstream_FGFR->Apoptosis Proliferation Inhibits Cell Proliferation Downstream_FGFR->Proliferation Downstream_AMPK Induces Autophagy AMPKA1->Downstream_AMPK

This compound's primary mechanism involves covalent binding to FGFRs, inhibiting downstream survival signals. Off-target binding to AMPKα1 induces autophagy, while binding to SRC may contribute to side effects [1] [2] [3].

Experimental Applications & Protocols

This compound has been utilized across various cancer research contexts, from biochemical assays to complex culture models, providing insights into its efficacy and potential therapeutic limitations.

In Vitro Cell-Based Assays

The table below outlines key experimental findings and conditions from recent studies.

Cancer Type Cell Lines/Models Used Treatment Concentration Key Findings & Readouts
Hepatocellular Carcinoma (HCC) Hep3B, Huh7 [1] 1 µM (RNA-seq); Varying for viability [1] [4] Inhibited FGFR downstream signaling (p-MAPK, p-AKT); suppressed cell proliferation; induced autophagy via AMPKα1 [1].
Prostate Cancer (CRPC) LNCaP, VCaP, CWR-R1 [2] Not specified in snippets Effective in mono-cultures; efficacy reduced in co-culture with Cancer-Associated Fibroblasts (CAFs), modeling tumor microenvironment resistance [2].
Gastric Cancer NCI-N87, HGC-27, others [5] Not specified in snippets Promoted cancer cell apoptosis by blocking BAG2/CHIP interaction, inhibiting apoptosome assembly (independent of primary FGFR inhibition) [5].
Broad Panel NCI-H2077, Kato III, RT112, others [6] 1.0 µM for 96h (viability) [6] Inhibited proliferation in cell lines with FGFR dependencies and gatekeeper mutations (EC50 in nanomolar range) [6].
Key Technical Considerations for Experiments
  • Viability/Proliferation Assays: Cell-Titer-Glo is a common endpoint, with treatments often lasting 96 hours [6].
  • Mechanism Validation: Western blotting is crucial for confirming target engagement by assessing reduction in p-FRS2α, p-ERK1/2, and p-AKT [1] [2].
  • Advanced Modeling: For physiologically relevant results, consider using 3D co-culture models with CAFs, as they significantly impact treatment response and mimic in vivo resistance mechanisms [2].

A Researcher's Checklist

  • Confirm Target Dependency: Prior to using this compound, verify FGFR expression or relevant alterations (mutations, fusions) in your model system [7].
  • Account for the Microenvironment: Be aware that CAFs and other stromal components can confer resistance to this compound; plan co-culture experiments if relevant to your research question [2].
  • Mind the Off-Targets: Interpret results considering potential AMPKα1-mediated autophagy and SRC inhibition, which may contribute to both efficacy and toxicity [1] [3].
  • Use Appropriate Controls: For covalent inhibitors, include controls with a non-covalent inhibitor and/or use a cysteine-to-alanine mutant of the target to confirm covalent mechanism [3].

References

FIIN-2 Covalent Binding Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of FIIN-2 involves forming an irreversible covalent bond with a specific cysteine residue in the FGFR kinase domain. The table below details the target cysteine across different FGFR members and the structural consequence of this binding.

FGFR Member Target Cysteine Residue Structural Consequence
FGFR1-4 Analogous to Cys477 in FGFR4 (P-loop) [1] [2] "DFG-out" conformation [3]; avoids steric clash with gatekeeper mutations [1].
FGFR4 Cys477 (P-loop) [1] [4] [5] Covalent bond with acrylamide warhead; confirmed by FGFR4/FIIN-2 co-crystal structure (PDB ID: 4QQC) [3] [2].

The diagram below illustrates the binding mode of this compound to FGFR4.

FIIN2 This compound Cys477 Cysteine 477 (Cys477) FIIN2->Cys477 Covalent Bond (Acrylamide Warhead) FGFR4_PLoop FGFR4 P-Loop FGFR4_PLoop->Cys477 Contains

This compound covalent binding to Cys477 on FGFR4 P-loop.

Target Engagement and Selectivity Profile

While designed for FGFRs, comprehensive profiling reveals this compound's interactions with other kinases. The table below summarizes its key targets and the nature of its engagement.

Kinase Target Type of Engagement Reported Potency (IC₅₀ or EC₅₀) Notes / Experimental Context
FGFR1-4 (WT) On-target, Covalent [1] EC₅₀: 1-93 nM (cell proliferation) [3] Primary intended targets.
FGFR Gatekeeper Mutants On-target, Covalent [3] EC₅₀: ~58 nM (FGFR2 V564M) [3] Overcomes common resistance mutation.
SRC Off-target, Covalent [1] [2] IC₅₀: 330 nM (kinase assay) [2] Binds to analogous P-loop cysteine (Cys277).
YES Off-target, Covalent [1] [2] IC₅₀: 365 nM (kinase assay) [2] Binds to analogous P-loop cysteine.
EGFR Off-target, Covalent [1] [3] Not quantified in results Engagement confirmed via chemoproteomics [1].
AMPKα1 Off-target, Covalent [1] Not quantified in results Novel target identified via multi-omics; binds to Cys185 [1].

Experimental Protocols for Validation

To conclusively demonstrate this compound's covalent binding and cellular effects, researchers employ a suite of techniques.

Chemoproteomic Profiling for Target Identification

This methodology comprehensively identifies direct protein targets in a cellular context [1] [6].

  • Probe Design & Synthesis: A functional chemical probe (FP) is synthesized by appending a terminal alkyne tag to the this compound structure. This tag does not significantly alter its biological activity [1] [6].
  • Cell Treatment & Lysis: Live HCC cells (e.g., Hep3B) are treated with the FP probe, DMSO (vehicle control), or pre-treated with this compound followed by FP (competitive group). Cells are then lysed [1].
  • Click Chemistry Reaction: The lysate is reacted with biotin-azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), attaching a biotin tag to proteins bound by the probe [1].
  • Streptavidin Enrichment & LC-MS/MS: Biotinylated proteins are purified using streptavidin beads, digested with trypsin, and analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Proteins significantly enriched in the FP group compared to controls are identified as high-confidence targets [1].

The experimental workflow for chemoproteomic profiling is as follows.

AlkyneProbe This compound Alkyne Probe (FP) LiveCells Live Cell Treatment & Lysis AlkyneProbe->LiveCells ClickChem Click Chemistry (Biotin-Azide, CuAAC) LiveCells->ClickChem Enrichment Streptavidin Enrichment ClickChem->Enrichment MS LC-MS/MS Analysis & Data Processing Enrichment->MS TargetID High-Confidence Target List MS->TargetID

Activity-based protein profiling workflow for this compound.

X-ray Crystallography for Structural Insights
  • Protein Crystallization: The kinase domain of FGFR4 is expressed, purified, and co-crystallized with this compound [3] [2].
  • Data Collection & Structure Determination: X-ray diffraction data are collected. The resulting electron density map unambiguously reveals this compound bound in the ATP-pocket, with its acrylamide warhead forming a covalent bond with the sulfur atom of Cys477, confirming the "DFG-out" binding mode [3].
Functional Cellular Assays
  • Cell Viability/Proliferation Assays: Cells dependent on FGFR signaling are treated with increasing this compound concentrations. Viability is measured after 72-96 hours using assays like ATP-quantification (CellTiter-Glo) to generate EC₅₀ values [3].
  • Immunoblotting (Western Blotting): Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-FGFR, phospho-MAPK, and phospho-AKT to confirm pathway inhibition [1].

Broader Implications in Drug Discovery

This compound is a foundational compound in covalent kinase inhibitor development.

  • Overcoming Resistance: Its design specifically addresses the clinical challenge of gatekeeper mutations (e.g., FGFR1 V561M, FGFR4 V550L), a common resistance mechanism to first-generation inhibitors [3].
  • Inspiring Next-Generation Inhibitors: The unique covalent binding mode of this compound has inspired highly selective FGFR4 inhibitors and innovative dual-warhead inhibitors like CXF-009, which targets both Cys477 and Cys552 on FGFR4 to potentially overcome single-cysteine mutations [4] [5].

References

Molecular Structure and Binding Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The core structure of FIIN-2 is based on a pyrimido[4,5-d]pyrimidinone scaffold [1]. Unlike its predecessor FIIN-1, it lacks two chlorine atoms, which likely reduces steric hindrance with larger gatekeeper mutant residues [1]. Its key structural features and binding mode are summarized below.

Structural Feature Role in Binding and Activity
Pyrimido[4,5-d]pyrimidinone core Serves as the central scaffold for inhibitor binding [1].
4-(4-methylpiperazin-1-yl)aniline group Acts as a strong hinge binder, compensating for potency lost from structural changes [1].
Acrylamide "warhead" Forms an irreversible covalent bond with a conserved cysteine in the FGFR P-loop (Cys477 in FGFR4) [2] [3].
"DFG-out" conformation Binding mode that avoids steric clashes with the larger methionine gatekeeper residue, crucial for inhibiting mutant forms [1] [2].

The covalent bond formation between this compound's acrylamide group and the P-loop cysteine is central to its mechanism. This bond is irreversible, leading to prolonged inhibition that can only be reversed by the synthesis of new FGFR protein [4]. The dot code below illustrates the signaling pathway affected by this binding.

G FGF FGF Ligand FGFR FGFR (All 4 subtypes) FGF->FGFR Binds P_FRS2 p-FRS2 FGFR->P_FRS2 Activates FIIN2 This compound FIIN2->FGFR Covalent Inhibition P_AKT p-AKT P_FRS2->P_AKT Signals P_ERK p-ERK P_FRS2->P_ERK Signals P_mTOR p-mTOR P_AKT->P_mTOR Activates Proliferation Cell Proliferation P_ERK->Proliferation Promotes mTOR mTOR Activity P_mTOR->mTOR Stimulates Autophagy Autophagy Induction mTOR->Autophagy Suppresses mTOR->Proliferation Promotes

The signaling pathway shows how this compound inhibits FGFR to suppress downstream proliferation signals and induce autophagy.

Potency and Selectivity Profile

This compound demonstrates potent, nanomolar-range inhibition across all four FGFR subtypes and retains significant activity against gatekeeper mutants that confer resistance to first-generation inhibitors [5] [1].

Kinase Target IC₅₀ or EC₅₀ (nM) Experimental Context & Notes
FGFR1 IC₅₀: 3.1 - 6.4 nM Cell-free biochemical assay [6] [7].
FGFR2 IC₅₀: 2.9 - 4.3 nM Cell-free biochemical assay [6] [7].
FGFR3 IC₅₀: 27 - 6.7 nM Cell-free biochemical assay [6] [7].
FGFR4 IC₅₀: 21 - 45 nM Cell-free biochemical assay [6] [7].
FGFR2 V564F Gatekeeper Mutant EC₅₀: 58 - 276 nM Antiproliferative activity in Ba/F3 cells [1] [6].
SRC IC₅₀: ~330 nM Off-target activity due to shared P-loop cysteine [3] [7].
YES IC₅₀: ~365 nM Off-target activity due to shared P-loop cysteine [3] [7].
AMPKα1 N/A Novel off-target identified via chemoproteomics; binding to Cys185 induces autophagy [2].

Key Experimental Protocols for Characterizing this compound

To reliably assess the activity and mechanisms of this compound, several standardized experimental approaches are used.

Cell Viability and Proliferation Assay

This protocol measures the compound's ability to inhibit the growth of cancer cells dependent on FGFR signaling.

  • Cell Lines: Ba/F3 cells engineered to express wild-type or mutant FGFRs; various cancer cell lines (e.g., Hep3B, A549, A549/DDP) [1] [2] [4].
  • Procedure: Plate cells and allow to adhere. Treat with a dose range of this compound (e.g., 0-1.0 µM) for a sustained period (72-96 hours). Quantify cell viability using a method like the Cell-Titer-Glo luminescent assay [1] [8].
  • Output: EC₅₀ value, the concentration that inhibits 50% of cell proliferation.
In Vitro Kinase Activity Assay

This assay directly measures the inhibition of the FGFR kinase enzyme itself.

  • Procedure: Use purified kinase domain of FGFR (wild-type or mutant). Incubate the kinase with this compound and ATP/substrate. Measure residual kinase activity using a detection method like TR-FRET [8].
  • Output: IC₅₀ value, the concentration that inhibits 50% of kinase activity [7].
Chemoproteomic Profiling for Target Identification

This method identifies both intended (on-target) and unintended (off-target) binding partners of this compound across the proteome.

  • Probe Design: Synthesize an alkyne-tagged this compound probe (FP) that retains biological activity [2].
  • Procedure:
    • Treat live cells (e.g., Hep3B) with the this compound probe.
    • Lyse cells and perform a "click chemistry" reaction (CuAAC) to attach a biotin tag to the probe-bound proteins.
    • Enrich biotin-tagged proteins with streptavidin beads.
    • Identify the captured proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].
  • Output: A list of protein targets covalently bound by this compound.

The dot code below visualizes this chemoproteomic workflow.

G Step1 1. Treat Cells with This compound Alkyne Probe Step2 2. Lyse Cells and Attach Biotin via Click Chemistry Step1->Step2 Step3 3. Enrich Biotin-Labeled Proteins with Streptavidin Beads Step2->Step3 Step4 4. Identify Proteins by LC-MS/MS Analysis Step3->Step4 Output Output: List of On- & Off-Target Proteins Step4->Output

The experimental workflow for chemoproteomic profiling identifies this compound's protein targets.

Assessing Autophagy Induction

This compound can induce protective autophagy in cancer cells, which can be measured to understand its full biological effect.

  • Key Markers: Monitor conversion of LC3-I to LC3-II (increased LC3-II indicates autophagy) and degradation of p62 [4].
  • Pathway Analysis: this compound inhibits the PI3K/AKT/mTOR pathway, a key regulator of autophagy. Detect changes in phosphorylation of AKT and mTOR by western blot [4].
  • Functional Assay: Combine this compound with autophagy inhibitors (e.g., Chloroquine or 3-MA). Enhanced cytotoxicity confirms the presence of protective autophagy [4].

Key Implications for Drug Development

  • Overcoming Resistance: The primary therapeutic value of this compound lies in its ability to potently inhibit FGFR gatekeeper mutants, a major clinical resistance mechanism to earlier inhibitors like BGJ398 and AZD4547 [5] [1].
  • Selectivity Considerations: While designed for FGFRs, this compound shows clinically relevant off-target activity against kinases with a similarly positioned P-loop cysteine, such as SRC and YES, and a novel off-target, AMPKα1 [2] [3] [7]. This informs potential side effects and provides a rationale for developing more selective analogs.
  • Therapeutic Combinations: The discovery that this compound induces protective autophagy in cancer cells like lung adenocarcinoma suggests that its cytotoxic effects could be significantly enhanced by co-administration with autophagy inhibitors [4].

References

FIIN-2 Probe Design and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The FIIN-2 chemical probe was designed to address challenges associated with Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors, such as unquantifiable target engagement and undefined off-target effects [1]. The probe, designated FP1, was developed based on the this compound inhibitor scaffold.

Feature Description
Parent Compound This compound (irreversible covalent pan-FGFR inhibitor) [1] [2]
Probe Name FP1 [1]
Core Design Strategy Activity-Based Probe (ABP) derived from this compound [1]
Key Functionality Incorporates a tag for labeling and visualization (e.g., via click chemistry) [1]
Primary Application Target identification, engagement quantification, and off-target profiling of FGFR covalent inhibitors [1]

The probe FP1 was reported to have inhibitory potency comparable to the original this compound compound. It enables precise labeling and visualization of both wild-type and mutant FGFR1-4 in vitro and in situ [1].

Experimental Workflows and Applications

The power of the this compound probe is demonstrated through integrated multi-omics approaches. The table below summarizes the key methodologies cited in the research.

Method / Assay Key Objective / Finding
Activity-Based Protein Profiling (ABPP) Identified spectrum of this compound targets (e.g., in MDA-MB-453 cells); mapped on- and off-target activities [1].
Integrative Multi-Omics Analysis Elucidated full spectrum of target proteins, signaling pathways, and downstream effectors in hepatocellular carcinoma (HCC) models [2]. This included chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses.
Target Engagement Assay (Live Cells) Confirmed direct binding and selectivity of probe to intended target in a cellular environment [3].
Click Chemistry Facilitated the attachment of visualization tags (e.g., fluorophores) to the probe after it has bound to its targets [1].

The following diagram illustrates the general workflow for developing and applying a chemical probe like FP1, from design to target validation.

f Parent Inhibitor (this compound) Parent Inhibitor (this compound) Rational Probe Design Rational Probe Design Parent Inhibitor (this compound)->Rational Probe Design Chemical Synthesis (FP1) Chemical Synthesis (FP1) Rational Probe Design->Chemical Synthesis (FP1) In Vitro Characterization In Vitro Characterization Chemical Synthesis (FP1)->In Vitro Characterization Cellular Target Engagement Cellular Target Engagement In Vitro Characterization->Cellular Target Engagement Omics Profiling (ABPP, Phospho/Transcriptomic) Omics Profiling (ABPP, Phospho/Transcriptomic) Cellular Target Engagement->Omics Profiling (ABPP, Phospho/Transcriptomic) Data Integration & Target Validation Data Integration & Target Validation Omics Profiling (ABPP, Phospho/Transcriptomic)->Data Integration & Target Validation

> High-level workflow for developing a chemical probe from initial design to final target validation.

A Framework for Covalent Probe Design

The design of this compound's probe, FP1, follows established principles for high-quality chemical probes [4] [3]. The process must account for multiple structural states during covalent binding, as shown in the following mechanism overview.

f Non-covalent\nBinding State Non-covalent Binding State Near-Attack\nConformation (NAC) Near-Attack Conformation (NAC) Non-covalent\nBinding State->Near-Attack\nConformation (NAC) Structural Adjustment Transition State Transition State Near-Attack\nConformation (NAC)->Transition State Chemistry Initiated Covalent\nProduct State Covalent Product State Transition State->Covalent\nProduct State Bond Formed

> Key states in the covalent ligation process, from initial binding to the final product.

For a probe to be considered high-quality, it should meet specific criteria [3]:

  • High Affinity: Biochemical potency < 100 nM.
  • Good Cellular Potency: Cellular activity < 1 µM.
  • Excellent Selectivity: >30-fold selectivity over closely related proteins.
  • Demonstrated Target Engagement: Direct measurement of binding in live cells.

References

Comprehensive Technical Analysis: FIIN-2 Covalent Binding to AMPKα1 and Its Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: FIIN-2 as a Covalent Pan-FGFR Inhibitor and Its Novel AMPKα1 Binding

Fibroblast growth factor receptor (FGFR) inhibitors represent a promising class of targeted therapeutics in oncology, with this compound standing out as the first irreversible covalent pan-FGFR inhibitor capable of overcoming resistance due to gatekeeper mutations. Recent research has revealed that this compound's activity extends beyond its intended FGFR targets, with the unexpected discovery of AMPKα1 as a novel off-target interaction. This comprehensive technical analysis examines the molecular mechanism, functional consequences, and experimental approaches for characterizing the this compound-AMPKα1 interaction, providing critical insights for researchers and drug development professionals working with covalent kinase inhibitors.

The significance of this finding lies in both its therapeutic implications and methodological innovations. The identification of AMPKα1 binding reveals previously unknown dimensions of this compound's mechanism of action, potentially contributing to its antitumor effects through activation of autophagy pathways. Furthermore, the integrative multi-omics approach employed to characterize this interaction establishes a valuable framework for the systematic evaluation of covalent kinase inhibitors, addressing the critical challenge of off-target effects that often hamper clinical development. This analysis synthesizes key structural, functional, and methodological insights to guide future inhibitor optimization and therapeutic applications.

Molecular Mechanism of this compound Binding to AMPKα1

Covalent Binding Specificity and Structural Insights

The interaction between this compound and AMPKα1 occurs through a covalent modification at a specific residue within the AMPKα1 structure. Through comprehensive chemoproteomic profiling and validation experiments, researchers identified Cys185 as the precise covalent binding site for this compound on AMPKα1 [1]. This cysteine residue serves as the nucleophile that attacks the reactive acrylamide group (the "warhead") of this compound, forming an irreversible covalent bond that permanently modifies AMPKα1's activity.

The structural context of this interaction reveals important insights into its functional consequences. Cys185 is located within a structurally significant region of AMPKα1, though not within the canonical activation loop (which contains Thr172, the primary regulatory phosphorylation site). This distinct binding location suggests that this compound's binding may influence AMPKα1 activity through allosteric mechanisms or by stabilizing specific conformational states rather than directly mimicking ATP-competitive inhibition. The formation of this covalent complex was found to directly activate AMPKα1, subsequently inducing autophagy in hepatocellular carcinoma (HCC) cells—a significant finding that expands our understanding of this compound's polypharmacology [1].

Functional Domains of AMPKα1 and Their Relevance

AMPKα1 contains several functionally critical domains that regulate its catalytic activity and stability. Research has identified an autoinhibitory sequence between residues 313 and 392 in the C-terminal region that maintains the kinase in a low-activity state under normal conditions [2]. Truncation mutants reveal that removal of this domain (as in α1(1-312)) results in a constitutively active enzyme that remains dependent on Thr172 phosphorylation but becomes independent of AMP allosteric activation [2]. Although this compound binds at Cys185, which is N-terminal to this autoinhibitory domain, its covalent modification may potentially influence the conformational equilibrium between active and inactive states.

The heterotrimeric nature of AMPK complexes introduces additional complexity to this compound's effects. AMPK exists as a heterotrimer consisting of a catalytic α subunit (with α1 and α2 isoforms) and regulatory β and γ subunits [3] [4]. The γ subunit contains the AMP-binding sites that mediate allosteric activation in response to increasing AMP/ATP ratios, while the β subunit facilitates glycogen binding [4]. Although this compound specifically targets the α1 catalytic subunit, its binding may influence intersubunit interactions or allosteric communication within the holocomplex, potentially explaining the observed activation phenotype.

Table 1: Key Functional Domains of AMPKα1 and Their Characteristics

Domain/Region Residue Range Functional Role Relevance to this compound Binding
Kinase Domain 1-312 Catalytic core containing ATP-binding site Contains Cys185 binding site
Autoinhibitory Domain 313-392 Suppresses kinase activity; regulates turnover May be conformationally influenced by this compound binding
C-terminal Tail 393-548 Mediates interaction with β/γ subunits Not directly involved in this compound binding
Activation Loop ~T172 Phosphorylation site essential for activity Not directly modified but may be influenced

Experimental Approaches for Characterizing this compound-AMPKα1 Interaction

Chemical Proteomics and Probe Design

The discovery of AMPKα1 as a this compound target relied on sophisticated chemical proteomic strategies, primarily activity-based protein profiling (ABPP) [1]. This approach required the design and synthesis of a functional chemical probe (FP) derived from this compound by appending a terminal alkyne group to the covalent inhibitor structure. Importantly, this modification preserved the biological activity of the parent compound, as demonstrated through cell viability assays and assessment of FGFR signaling pathway inhibition [1]. The alkyne tag serves as a "handle" for subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a classic "click chemistry" reaction—enabling either visualization with rhodamine-azide or enrichment with biotin-azide for mass spectrometric analysis.

The experimental workflow for target identification involved several critical steps. First, HCC cells (Hep3B) were treated with either DMSO (control), the this compound probe (FP) alone, or FP following pretreatment with native this compound for competitive experiments [1]. Following cell lysis, proteins labeled by FP were conjugated to biotin azide, captured using streptavidin beads, and identified through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach identified 422 potential this compound target proteins in Hep3B cells based on stringent criteria (fold change >2, p < 0.05), with AMPKα1 emerging as a previously unrecognized target [1].

Table 2: Key Experimental Techniques for Characterizing this compound-AMPKα1 Interaction

Technique Application Key Findings
Chemical Proteomics (ABPP) Proteome-wide target identification Identified 422 potential this compound targets including AMPKα1
Phosphoproteomics Mapping signaling pathway alterations Revealed AMPK-mediated autophagy activation
Competitive ABPP Specificity assessment Confirmed AMPKα1 as a direct this compound target
Site-directed Mutagenesis Binding site validation Identified Cys185 as covalent binding site
Multi-omics Integration Comprehensive mechanism elucidation Constructed this compound action network in HCC
Integrative Multi-Omics Strategy

The characterization of this compound's molecular mechanisms extended beyond chemical proteomics to include integrative multi-omics analyses encompassing phosphoproteomics, transcriptomics, and proteomics [1]. This comprehensive approach enabled researchers to construct a complete action network for this compound in hepatocellular carcinoma, connecting direct target engagement to downstream functional consequences. The phosphoproteomic analyses were particularly valuable for elucidating AMPKα1 activation and its downstream effects on autophagy pathways, while transcriptomic and proteomic profiling revealed the broader cellular response to this compound treatment.

The experimental workflow diagram below illustrates the comprehensive multi-omics approach used to characterize this compound's mechanism of action:

G cluster_0 Experimental Phase FP This compound Probe (FP) Treatment HCC Cell Treatment (Hep3B, Huh7) FP->Treatment ChemProto Chemical Proteomics (ABPP) Treatment->ChemProto PhosphoProto Phosphoproteomics Treatment->PhosphoProto Transcriptomics Transcriptomics Treatment->Transcriptomics Proteomics Proteomics Treatment->Proteomics Multiomics Multi-Omics Analysis Integration Data Integration Mechanisms Mechanistic Insights Integration->Mechanisms ChemProto->Integration PhosphoProto->Integration Transcriptomics->Integration Proteomics->Integration

Figure 1: Multi-omics workflow for comprehensive characterization of this compound mechanisms

Biological Consequences and Therapeutic Implications

AMPK Signaling Pathway Activation

The covalent binding of this compound to AMPKα1 at Cys185 results in kinase activation rather than inhibition, triggering downstream signaling cascades typically associated with energy stress responses. AMPK serves as a master regulator of cellular energy homeostasis, responding to stresses that deplete cellular ATP supplies such as low glucose, hypoxia, ischemia, and heat shock [3]. Once activated, AMPK phosphorylates numerous substrates to promote ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic processes.

The canonical AMPK activation mechanism involves phosphorylation at Thr172 within the activation loop of the α subunit, primarily by the upstream kinase LKB1, with additional regulation by CAMKK2 in response to calcium signaling [3] [4]. AMP binding to the γ subunit allosterically activates the complex and protects against dephosphorylation, enhancing kinase activity. While this compound binds at Cys185 rather than directly at the activation loop, its covalent modification appears to stabilize an active conformation or facilitate Thr172 phosphorylation, resulting in similar functional outcomes. Activated AMPK then modulates diverse cellular processes including fatty acid oxidation, autophagy, glucose uptake, and protein synthesis through both direct phosphorylation of metabolic enzymes and transcriptional regulation [3].

Induction of Autophagy and Anti-Tumor Effects

The activation of AMPKα1 by this compound triggers autophagy induction in hepatocellular carcinoma cells, representing a significant component of its anti-tumor activity [1]. This finding aligns with AMPK's established role in regulating cellular metabolism under energy stress conditions. AMPK activation positively regulates autophagy through multiple mechanisms, including direct phosphorylation of ULK1 (a key initiator of autophagy) and inhibition of mTORC1—a potent suppressor of autophagy [3] [4]. The mTOR inhibition occurs either through AMPK phosphorylation of the mTOR partner raptor or via phosphorylation of the tumor suppressor TSC2, a negative regulator of mTOR [5].

The functional significance of AMPKα1-mediated autophagy in response to this compound treatment likely involves metabolic adaptation that influences tumor cell survival and proliferation. While autophagy can serve as a temporary survival mechanism under stress conditions, sustained activation may contribute to anti-tumor effects, particularly in the context of concurrent FGFR inhibition. This polypharmacological approach—simultaneously targeting oncogenic FGFR signaling while activating metabolic checkpoints through AMPK—may enhance therapeutic efficacy and overcome resistance mechanisms. The discovery of this dual mechanism highlights the potential for serendipitous multi-targeting in covalent kinase inhibitor development, though careful assessment of therapeutic windows remains essential.

Technical Protocols and Methodological Considerations

Detailed Chemical Proteomics Protocol

The chemical proteomics workflow for identifying this compound targets involves several critical steps that require optimization for robust results [1]:

  • Probe Design and Synthesis: Derivatize this compound with a terminal alkyne handle at a position that does not interfere with its noncovalent interactions or warhead reactivity. Validate probe activity through cell viability assays and Western blotting of known targets (FGFR signaling pathways).

  • Cell Treatment and Lysis: Treat hepatocellular carcinoma cells (e.g., Hep3B, Huh7) with this compound probe (typically 1-10 µM) for 4-6 hours. Include control groups (DMSO vehicle) and competition groups (pre-treatment with native this compound). Harvest cells and lyse in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.4% NP-40) with protease and phosphatase inhibitors.

  • Click Chemistry Conjugation: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) by incubating cell lysates with biotin-azide (50 µM), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM), CuSO₄ (1 mM), and sodium ascorbate (10 mM) for 1-2 hours at room temperature.

  • Streptavidin Enrichment: Incubate conjugated lysates with streptavidin-agarose beads overnight at 4°C. Wash beads extensively with SDS-PAGE buffer (e.g., 1% SDS in PBS) followed by urea buffer (e.g., 2 M urea in PBS) to remove nonspecific binders.

  • Sample Preparation for MS: On-bead digest with trypsin (2 µg/mL) overnight at 37°C. Acidify peptides and desalt using C18 stage tips before LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze peptides using high-resolution mass spectrometry (e.g., Q-Exactive Orbitrap) with data-dependent acquisition. Identify proteins using database search algorithms (e.g., MaxQuant, Proteome Discoverer) against human proteome databases.

Target Validation Approaches

Confirmatory experiments are essential to validate AMPKα1 as a direct this compound target [1]:

  • Competitive ABPP: Demonstrate concentration-dependent competition between native this compound and the this compound probe for AMPKα1 labeling. Include various this compound concentrations (0.1-10 µM) in pretreatment conditions before adding the probe.

  • Site-Directed Mutagenesis: Generate AMPKα1 cysteine-to-serine mutants (particularly C185S) and demonstrate loss of this compound binding in overexpression systems. Use Western blotting with anti-AMPKα1 antibodies to confirm expression and click chemistry with rhodamine-azide to visualize labeling.

  • Functional Assays: Assess AMPKα1 activation through Western blotting for phospho-Thr172 and downstream substrates (e.g., ACC phosphorylation). Measure autophagy markers (LC3-I/II conversion, p62 degradation) to confirm functional consequences.

  • Cellular Phenotyping: Evaluate metabolic effects using Seahorse assays, glucose uptake measurements, and autophagic flux assays with bafilomycin A1 treatment and LC3 tracking.

The AMPK signaling pathway diagram below illustrates the key components and regulatory relationships in this complex network:

G EnergyStress Energy Stress (Low Glucose, Hypoxia) AMP ↑ AMP/ATP Ratio EnergyStress->AMP LKB1 LKB1 Complex (LKB1/STRAD/MO25) AMP->LKB1 CAMKK2 CAMKK2 AMP->CAMKK2 AMPK AMPK Heterotrimer (α/β/γ subunits) LKB1->AMPK T172 Phosphorylation CAMKK2->AMPK T172 Phosphorylation mTOR mTORC1 Inhibition AMPK->mTOR Autophagy Autophagy Activation AMPK->Autophagy FIIN2 This compound (Covalent binding at Cys185) FIIN2->AMPK Direct Activation mTOR->Autophagy Metabolism Metabolic Reprogramming Autophagy->Metabolism

Figure 2: AMPK signaling pathway and this compound interaction point

Conclusion and Future Perspectives

The discovery of AMPKα1 as a novel this compound target exemplifies the complex polypharmacology of covalent kinase inhibitors and highlights the importance of comprehensive target profiling in drug development. The integrative multi-omics approach employed in this research provides a robust framework for elucidating the complete target spectrum and mechanisms of action for covalent inhibitors, addressing critical challenges in specificity assessment and off-target characterization [1].

From a therapeutic perspective, the dual targeting of FGFR signaling and AMPK-mediated autophagy presents both opportunities and challenges. While concomitant AMPK activation may enhance anti-tumor efficacy in hepatocellular carcinoma, it also raises questions about potential metabolic consequences in normal tissues. Future efforts should focus on structure-activity relationship studies to determine whether FGFR inhibition and AMPKα1 binding can be disentangled, potentially leading to more selective therapeutics or optimized multi-target agents. Additionally, the methodological advances in chemical proteomics and multi-omics integration establish a valuable precedent for systematic covalent inhibitor evaluation, contributing to improved safety profiles and clinical success rates for this promising class of targeted therapeutics.

Table 3: Key Quantitative Findings from this compound AMPKα1 Binding Studies

Parameter Value/Result Experimental Method Significance
Binding Site Cys185 Chemoproteomic mapping Direct covalent modification site
Functional Outcome AMPKα1 activation Phospho-T172 blotting, autophagy assays Induces pro-autophagy signaling
Proteomic Coverage 422 potential targets LC-MS/MS after ABPP Demonstrates polypharmacology
Cellular Phenotype Autophagy induction LC3-I/II conversion, p62 degradation Contributes to anti-tumor effects

References

Molecular Targets and Autophagy Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2's induction of autophagy involves engagement with both its intended (on-target) and additional (off-target) protein targets, activating distinct molecular pathways.

Target/Molecule Interaction Type Functional Consequence in Autophagy
FGFR1-4 (Primary on-target) [1] [2] Irreversible covalent inhibition Inhibits downstream PI3K/AKT and MAPK signaling, leading to mTOR suppression and autophagy initiation [2].
AMPKα1 (Novel off-target) [1] Irreversible covalent binding at Cys185 Directly activates AMPK, a key autophagy initiator, independent of FGFR inhibition [1].
ULK1 (Downstream effector) [3] Phosphorylation (Ser555) Key downstream kinase in both AMPK and mTOR pathways; its phosphorylation initiates autophagosome formation [3].

Key Experimental Findings in Cancer Models

Research across different cancer cell types demonstrates the consistent role of this compound-induced autophagy, which can be either a protective mechanism for cancer cells or a contributor to cell death.

Cancer Model Observed Effect of this compound Impact of Autophagy Inhibition
Hepatocellular Carcinoma (HCC) Induced autophagy via direct covalent binding to and activation of AMPKα1 [1]. Information not specified in search results.
Lung Adenocarcinoma (LUAD) Induced protective autophagy via mTOR inhibition and activation of the class III PI3K complex [2]. Potentiated this compound's cytotoxicity, enhancing apoptosis and anti-tumor efficacy [2].
Breast Cancer (BCa) FGFR2 signaling induced AMPKα/ULK1-dependent autophagy, contributing to reduced response to anti-estrogen therapy [3]. Information not specified in search results.

Signaling Pathway Diagram

The following diagram synthesizes the core signaling pathways through which this compound activates autophagy, based on the findings from the cited studies.

fiin2_autophagy_pathway This compound Autophagy Signaling Pathways cluster_fgfr FGFR On-Target Pathway cluster_ampk AMPKα1 Off-Target Pathway cluster_autophagy Autophagy Initiation FIIN2 FIIN2 FGFR FGFR FIIN2->FGFR Inhibits AMPK AMPK FIIN2->AMPK Activates (Binds Cys185) PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activates mTOR mTOR PI3K_AKT->mTOR Activates ULK1 ULK1 mTOR->ULK1 inhibits Phagophore Phagophore Formation ULK1->Phagophore Initiates AMPK->ULK1 activates Autophagosome Autophagosome Phagophore->Autophagosome

This compound triggers autophagy by inhibiting the FGFR/mTOR axis and directly activating AMPKα1, both converging on ULK1.

Core Experimental Protocols

The following methodologies are central to investigating this compound's mechanisms of action.

Design and Use of a this compound Chemical Probe (FP)
  • Probe Synthesis: An alkyne-tagged functional chemical probe (FP) is synthesized by adding a terminal alkyne group to the this compound molecule. This tag does not significantly alter its biological activity [1].
  • Validation: The probe's activity is confirmed through cell viability assays and immunoblotting to verify that it inhibits FGFR signaling and downstream pathways (p-MAPK, p-AKT) similarly to the parent this compound compound [1].
  • Target Visualization & Pull-down: Live cells are treated with the FP probe. Covalently bound target proteins are then conjugated to rhodamine-azide (for visualization) or biotin-azide (for enrichment) via a copper-catalyzed "click chemistry" reaction [1].
Multi-Omics Target Identification
  • Competitive Chemoproteomics: Cells are pre-treated with DMSO or unmodified this compound, followed by the FP probe. The labeled proteins are enriched with streptavidin beads and identified via LC-MS/MS [1].
  • Data Analysis: Proteins with significantly higher abundance in the FP-only group (compared to both DMSO and this compound+FP groups) are identified as specific targets of this compound [1].
  • Integration with Other Omics: Phosphoproteomic, transcriptomic, and proteomic analyses of this compound-treated cells are performed to map the global changes in signaling, gene expression, and protein levels, providing a systems-level view of its mechanism [1].
Monitoring and Validating Autophagy
  • Western Blot Analysis: Key autophagy markers are monitored [2] [3]:
    • LC3-II: An increase in the lipidated form (LC3-II) indicates autophagosome formation.
    • p62/SQSTM1: A decrease in total p62 levels suggests increased autophagic degradation (flux).
  • Pharmacological Inhibition: Co-treatment with autophagy inhibitors like Chloroquine (CQ) or 3-MA is used to block autophagy. An enhancement of this compound's cytotoxic effect indicates the presence of protective autophagy [2].
  • Functional Assays: The biological consequence of autophagy is assessed using cell viability assays (e.g., CCK-8), colony formation assays, and 3D cell growth in Matrigel [2] [3].

Research Implications and Future Directions

The discovery of this compound's off-target engagement with AMPKα1 reveals a more complex pharmacological profile than originally designed [1]. Furthermore, the role of this compound-induced autophagy appears to be context-dependent—it can be a protective, resistance mechanism in some cancers (like LUAD and Breast Cancer) [2] [3], but may also contribute to the anti-tumor activity in others [1].

This underscores a critical consideration for drug development: combining irreversible kinase inhibitors like this compound with autophagy inhibitors could be a potent strategy to overcome drug resistance in specific cancer types [2].

References

Mechanism of Action: How FIIN-2 Targets the BAG2/CHIP Axis

Author: Smolecule Technical Support Team. Date: February 2026

The 2025 study uncovered a novel signaling pathway through which FIIN-2 exerts its anti-cancer effects in gastric cancer [1]. The diagram below illustrates this pathway and the role of this compound.

G This compound inhibits BAG2 to promote apoptosis BAG2 BAG2 CHIP CHIP BAG2->CHIP Binds and inhibits HSP70 HSP70 CHIP->HSP70 Ubiquitinates & degrades Apaf1 Apaf1 HSP70->Apaf1 Binds and inhibits Apoptosome Apoptosome Apaf1->Apoptosome Forms with Cytc Apoptosis Apoptosis FIIN2 FIIN2 FIIN2->BAG2 Inhibits complex Apoptosome->Apoptosis Activates

As the diagram shows, this compound promotes apoptosis by disrupting the BAG2/CHIP interaction. This, in turn, prevents the stabilization of HSP70 and allows for the normal formation of the apoptosome [1].

Quantitative Data on this compound

The following table provides key quantitative data from the search results regarding this compound's activity.

Parameter Value / Result Context / Assay
IC₅₀ for FGFR1 3.1 nM [2] Enzyme inhibition
IC₅₀ for FGFR2 4.3 nM [2] Enzyme inhibition
IC₅₀ for FGFR3 27 nM [2] Enzyme inhibition
IC₅₀ for FGFR4 45 nM [2] Enzyme inhibition
EC₅₀ (Cell Proliferation) 1-93 nM [2] Range in BaF3 cells harboring wild-type FGFR1-4
Effect on Gastric Cancer Effectively halts malignant development [1] In vitro and in vivo models via BAG2/CHIP inhibition
Effect on LUAD Inhibits proliferation, migration; induces apoptosis [3] In A549 and A549/DDP (cisplatin-resistant) cell lines
Induced Protective Autophagy Yes (in LUAD) [3] Combination with autophagy inhibitors enhanced cytotoxicity

Experimental Considerations

For researchers aiming to study this compound, especially in its new role as a BAG2 complex inhibitor, here are key methodological insights:

  • Key Workflow: The discovery of this compound's effect on the BAG2/CHIP axis involved a combination of CRISPR/Cas9-mediated gene knockout, co-immunoprecipitation (Co-IP), and ubiquitination assays to validate the mechanistic pathway [1].
  • Multi-Omics Profiling: A 2025 study used an alkyne-tagged this compound probe (FP) for chemical proteomics (pull-down assays + LC-MS/MS) to identify both on- and off-targets. This approach identified AMPKα1 as another novel covalent target of this compound (binding at Cys185), which induces autophagy in hepatocellular carcinoma cells [4].
  • Cellular Activity Validation: Standard assays to confirm this compound's biological activity include:
    • Cell viability assays (e.g., CCK-8) to establish dose-response curves [3].
    • Western blotting to confirm inhibition of the intended signaling pathways (e.g., reduced levels of p-FGFR, p-FRS2, p-ERK, and p-AKT) [4] [3].
    • Colony formation and migration assays (e.g., wound healing, Transwell) to assess anti-tumor efficacy [3].
  • In Vivo Administration: For animal studies, this compound can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [2].

Future Research Directions

The discovery of this compound's interaction with the BAG2/CHIP axis opens several promising research avenues:

  • Therapeutic Potential Beyond FGFRs: this compound could be repurposed for cancers with high BAG2 expression and dysfunctional apoptosis, even those without FGFR alterations [1].
  • Combination Therapy: Evidence suggests that combining this compound with autophagy inhibitors (like chloroquine) can potentiate its cytotoxic effects in lung adenocarcinoma, overcoming drug resistance [3].
  • Optimizing Selectivity: The multi-omics data on this compound's off-target profile (e.g., engagement with AMPKα1) provides a roadmap for medicinal chemistry efforts to design next-generation inhibitors with improved specificity [4].

References

Structural Mechanism and Binding

Author: Smolecule Technical Support Team. Date: February 2026

The DFG-out conformation is an inactive state where the Asp-Phe-Gly motif flips, opening an allosteric pocket adjacent to the ATP-binding site [1] [2]. FIIN-2 exploits this unique state.

  • Unexpected DFG-out Binding: this compound was co-crystallized with the FGFR4 kinase domain, revealing it binds the DFG-out conformation [3] [4]. This is unusual because this compound lacks the functional group typically required to occupy the pocket vacated by the flipped DFG motif [3].
  • Role of the Covalent Bond: The covalent bond formed between this compound's acrylamide warhead and a conserved cysteine (e.g., Cys477 in FGFR4) in the glycine-rich loop (P-loop) is crucial. This bond helps pull the P-loop and facilitates stabilization of the DFG-out conformation [3] [5].
  • Avoiding Gatekeeper Mutations: Gatekeeper mutations increase residue size to sterically hinder inhibitor binding. In the DFG-out mode, coupled with this compound's internal flexibility, the inhibitor repositions to avoid clashes with bulkier gatekeeper residues (e.g., V550L/M), retaining potency [3] [4].

The diagram below illustrates this conformational change and this compound's binding mechanism.

f This compound DFG-out Binding Mechanism ActiveState Active Kinase State (DFG-in) InactiveState Inactive Kinase State (DFG-out) ActiveState->InactiveState DFG Motif Flips Allosteric Pocket Opens FIIN2Binding This compound Binding Covalent Bond to P-loop Cys InactiveState->FIIN2Binding This compound Binds GatekeeperAvoid Altered Pose Avoids Steric Clash with Gatekeeper Mutation FIIN2Binding->GatekeeperAvoid Conformational Flexibility

Experimental Evidence and Protocols

The key evidence for this compound's mechanism comes from structural biology and cell-based viability assays.

1. X-ray Crystallography This method provided direct visualization of this compound in the DFG-out conformation.

  • Protein Preparation: The kinase domain of human FGFR4 (FGFR4K) was expressed and purified. Crystals were obtained of the protein alone, in complex with ponatinib (a known type-II inhibitor), and in complex with this compound, including a V550L gatekeeper mutant [3].
  • Data Collection & Structure Determination: X-ray diffraction data were collected. The structures were solved, revealing the DFG-out conformation in the this compound complexes. The electron density clearly showed the covalent bond between this compound's acrylamide and the P-loop cysteine (Cys477) [3] [4].

2. Cell Proliferation Assays (EC50 Determination) These assays validated this compound's functional activity against gatekeeper mutations.

  • Cell Lines: Used Ba/F3 cells engineered to depend on wild-type (WT) or gatekeeper mutant (e.g., FGFR2 V564M) FGFRs for survival. Also used various cancer cell lines (e.g., NCI-H2077, NCI-H1581) [4] [6].
  • Protocol:
    • Plate cells in 96-well plates.
    • Treat with a dose range of this compound (typically 1-2 days after plating).
    • Incubate for 96 hours.
    • Assess cell viability using Cell-Titer-Glo reagent (luminescence-based measurement of ATP).
    • Calculate EC50 values (concentration that inhibits 50% of cell proliferation) using software like GraphPad Prism [6].

The table below summarizes key experimental findings from the literature.

Experiment Type System Key Finding Citation
X-ray Crystallography FGFR4 kinase domain + this compound Structure shows covalent bond to Cys477 and DFG-out conformation. [3] [4]
Cell Proliferation Assay Ba/F3 cells (FGFR2 V564M gatekeeper mutant) This compound inhibits proliferation with an EC50 of 58 nM. [4]
Cell Proliferation Assay Broad cancer cell line panel This compound shows nanomolar EC50s across lines dependent on FGFR1-4, including those with gatekeeper mutations. [6]

Therapeutic Implications and Broader Effects

This compound's mechanism translates directly into significant therapeutic advantages and has revealed additional complex biological effects.

  • Overcoming Clinical Resistance: Gatekeeper mutations are a common resistance mechanism to first-generation ATP-competitive kinase inhibitors. This compound provides a blueprint for designing next-generation inhibitors that can overcome this resistance in FGFR-driven cancers [4] [7].
  • Induction of Protective Autophagy: In lung adenocarcinoma (LUAD) cells, this compound inhibits the mTOR pathway and induces protective autophagy. Combining this compound with autophagy inhibitors (like chloroquine) significantly enhances its cytotoxic effect, suggesting a potential combination therapy strategy [8].
  • Novel Off-Target Engagement: A 2025 chemoproteomic study identified AMPKα1 as a novel off-target of this compound. Binding to Cys185 on AMPKα1 activates it and contributes to autophagy induction, revealing a more complex network of action for this compound in hepatocellular carcinoma (HCC) cells [5].

Conclusion

This compound serves as a paradigm for structure-based drug design. Its unexpected DFG-out binding mode, enabled by a strategic covalent anchor, provides a powerful workaround for gatekeeper mutations. While its primary action is through potent FGFR inhibition, recent research highlights broader effects like autophagy modulation and off-target engagement, which are crucial for fully understanding its cellular mechanism and therapeutic potential.

References

Comprehensive Application Notes and Protocols for FIIN-2 in Cancer Cell Line Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-2 Properties and Mechanism of Action

This compound represents a next-generation irreversible covalent pan-FGFR inhibitor that targets all four FGFR subtypes (FGFR1-4) with high affinity. As a covalent inhibitor, this compound contains a reactive acrylamide warhead that forms a direct covalent bond with a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of the FGFR kinase domain, resulting in sustained target inhibition that persists even after drug removal [1]. This covalent binding mode enables this compound to overcome gatekeeper mutations that often confer resistance to conventional ATP-competitive inhibitors, making it particularly valuable for studying resistant cancer models [1]. This compound exhibits a unique "DFG-out" binding conformation that avoids steric clashes with gatekeeper residues, further enhancing its ability to inhibit resistant FGFR variants [1]. Beyond its primary FGFR targets, recent chemoproteomic profiling has identified AMPKα1 as a novel off-target of this compound, with Cys185 validated as the covalent binding site, revealing additional mechanisms through which this compound influences cancer cell signaling [1].

Table 1: Key Characteristics of this compound

Property Description Functional Significance
Target Profile Pan-FGFR (FGFR1-4) inhibitor Broad-spectrum activity against all FGFR subtypes
Binding Mode Irreversible covalent Sustained target engagement despite drug clearance
Primary Molecular Target FGFR kinase domain Inhibits kinase activity and downstream signaling
Covalent Binding Site Cys477 (FGFR4) in P-loop Prevents ATP binding and kinase activation
Secondary Targets AMPKα1 (Cys185), EGFR, SRC Contributes to overall efficacy and potential off-effects
Conformation DFG-out Avoids gatekeeper mutation-mediated resistance

Cell Line Models and Culture Conditions

Appropriate Cancer Cell Lines

This compound has demonstrated efficacy across diverse cancer cell lines, particularly those with FGFR pathway dependencies. For hepatocellular carcinoma (HCC) models, Hep3B and Huh7 cells are widely used, with Hep3B being particularly valuable for chemoproteomic studies to identify on-target and off-target engagements [1]. In lung adenocarcinoma (LUAD), A549 cells and their cisplatin-resistant counterpart A549/DDP provide valuable models for studying this compound activity in resistant settings [2]. For prostate cancer research, LNCaP, VCaP, and CWR-R1 cell lines represent the clinical progression from androgen-sensitive to castration-resistant disease, with CWR-R1 being particularly dependent on FGFR signaling to bypass androgen receptor blockade [3]. Gastric cancer models including NCI-N87, HGC-27, MKN-45, AGS, and SNU-216 have shown sensitivity to this compound treatment, with response correlated to BAG2 expression status [4].

Cell Culture Protocols

Standard culture conditions should be maintained for optimal assay performance. Most cell lines thrive in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂ [3] [4] [2]. Regular monitoring for mycoplasma contamination and authentication via short tandem repeat profiling is essential for maintaining line integrity [3] [4]. For 3D culture systems, cells are typically embedded in Matrigel or collagen type I hydrogels to promote formation of organotypic structures that better mimic in vivo tumor architecture [3].

Table 2: Cancer Cell Lines for this compound Testing

Cell Line Cancer Type Key Characteristics Culture Medium This compound Application
Hep3B Hepatocellular Carcinoma FGFR4 overexpression; FGF19 amplification DMEM + 10% FBS Chemoproteomic profiling; Target identification
Huh7 Hepatocellular Carcinoma FGFR pathway activation DMEM + 10% FBS Proliferation & signaling inhibition studies
A549 Lung Adenocarcinoma Wild-type EGFR; KRAS mutation RPMI-1640 + 10% FBS Cytotoxicity; Autophagy induction studies
A549/DDP Lung Adenocarcinoma Cisplatin-resistant variant RPMI-1640 + 10% FBS Overcoming chemoresistance; Combination therapy
LNCaP Prostate Cancer Androgen-sensitive; FGFR-driven progression RPMI-1640 + 10% FBS Androgen-independent growth inhibition
VCaP Prostate Cancer AR-dependent; FGFR signaling DMEM + 10% FBS AR bypass signaling inhibition
CWR-R1 Prostate Cancer Androgen-independent; CAF-dependent DMEM + 10% FBS Co-culture models with CAFs
NCI-N87 Gastric Cancer BAG2/HSP70 pathway expression RPMI-1640 + 10% FBS Apoptosis induction studies
HGC-27 Gastric Cancer Metastatic potential DMEM + 10% FBS Migration & invasion assays

Cell Viability and Proliferation Assays

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for quantifying this compound cytotoxicity across cancer cell lines. The protocol begins with seeding cells in 96-well plates at optimized densities (typically 3,000-5,000 cells/well for most lines) and allowing them to adhere overnight [2]. This compound is then administered in a dose-dependent manner (common range: 0.1-10 µM) with DMSO serving as vehicle control. After 72 hours of treatment, 10 µL of CCK-8 solution is added to each well followed by incubation for 1-4 hours at 37°C. Absorbance is measured at 450 nm using a microplate reader, and viability is calculated as percentage relative to vehicle-treated controls. Dose-response curves should be generated to determine IC₅₀ values using appropriate software (GraphPad Prism, R). This assay has demonstrated that this compound significantly suppresses cell proliferation in A549 and A549/DDP cells with IC₅₀ values in the low micromolar range [2].

Colony Formation Assay

The clonogenic assay evaluates long-term this compound effects on cancer cell reproductive viability. Cells are seeded at low densities (500-1000 cells/well in 6-well plates) and treated with this compound for 10-14 days, allowing formation of distinct colonies [2]. The medium containing this compound should be refreshed every 3-4 days to maintain consistent drug exposure. After the incubation period, cells are fixed with methanol and stained with crystal violet (0.5% w/v), and colonies containing >50 cells are counted manually or using automated colony counting software. This assay has shown that this compound treatment results in dose-dependent reduction in both colony number and size across multiple cancer types, confirming its potent anti-proliferative effects [1] [2].

Molecular Mechanism and Signaling Analysis

Western Blotting for Signaling Pathways

Western blot analysis is essential for verifying this compound target engagement and downstream pathway modulation. Cells are treated with this compound for predetermined timepoints (typically 2-24 hours), followed by lysis using RIPA buffer supplemented with protease and phosphatase inhibitors. After quantifying protein concentration (BCA assay), equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked with 5% BSA or non-fat milk before incubation with primary antibodies overnight at 4°C [2]. Key antibodies for assessing this compound activity include:

  • FGFR pathway: p-FGFR, total FGFR, p-FRS2α, FRS2
  • Downstream effectors: p-ERK1/2, total ERK1/2, p-AKT, total AKT
  • Apoptosis markers: Cleaved caspase-3, Bcl-2, Bax
  • Autophagy markers: LC3-I/II, p62, Beclin-1
  • mTOR pathway: p-mTOR, total mTOR

Incubation with appropriate HRP-conjugated secondary antibodies is followed by detection using enhanced chemiluminescence. Densitometric analysis should be performed to quantify band intensities, with GAPDH or β-actin serving as loading controls. Studies have confirmed that this compound inhibits phosphorylation of FGFR and its key downstream effectors FRS2α, ERK1/2, and AKT in a concentration-dependent manner [2].

Apoptosis Analysis

This compound induces mitochondria-mediated apoptosis in sensitive cancer cells, which can be quantified using multiple complementary approaches. For TUNEL assay, cells are grown on chamber slides, treated with this compound for 24-48 hours, then fixed and labeled using the TUNEL reaction mixture according to manufacturer protocols [2]. Apoptotic nuclei are visualized by fluorescence microscopy and quantified as percentage of total cells. For caspase activity assessment, Western blot analysis of cleaved caspase-3 provides direct evidence of apoptosis execution, while flow cytometric analysis of Annexin V/propidium iodide staining enables quantification of early and late apoptotic populations. These assays have demonstrated that this compound significantly increases apoptosis in A549 and A549/DDP cells, with more pronounced effects observed in combination with autophagy inhibitors [2].

Autophagy Flux Monitoring

This compound induces protective autophagy in cancer cells through inhibition of mTOR signaling, which can be assessed by monitoring key autophagy markers. Western blot analysis of LC3 conversion (LC3-I to LC3-II) and p62 degradation provides quantitative measures of autophagy induction [2]. For more dynamic assessment, GFP-LC3 puncta formation can be visualized by fluorescence microscopy in cells transfected with GFP-LC3 plasmid prior to this compound treatment. The number of GFP-LC3 puncta per cell increases with autophagy induction. To confirm complete autophagy flux, combination treatments with lysosome inhibitors such as chloroquine (CQ, 20 µM) or bafilomycin A1 are recommended, which should result in further accumulation of LC3-II compared to this compound treatment alone. Research has shown that this compound increases autophagy flux in LUAD cells by inhibiting mTOR and activating the class III PI3K complex pathway [2].

The following diagram illustrates the key signaling pathways affected by this compound treatment in cancer cells:

G cluster_primary Primary FGFR Inhibition cluster_secondary Novel Off-Target Identification cluster_apoptosis Apoptosis Regulation FIIN2 FIIN2 FGFR FGFR1-4 FIIN2->FGFR AMPK AMPKα1 FIIN2->AMPK BAG2 BAG2 Complex FIIN2->BAG2 FRS2 FRS2α FGFR->FRS2 RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR ULK1 ULK1 Complex mTOR->ULK1 Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits ERK ERK MEK->ERK AMPK->ULK1 ULK1->Autophagy HSP70 HSP70 Stabilization BAG2->HSP70 Apaf1 Apaf1-Cytc Binding HSP70->Apaf1 Inhibits Caspase9 Caspase-9 Activation Apaf1->Caspase9 Apoptosis Apoptosis Execution Caspase9->Apoptosis

Advanced Experimental Models

3D Culture and Co-culture Systems

Three-dimensional organotypic cultures provide physiologically relevant models for evaluating this compound efficacy, particularly for assessing tumor-stroma interactions. For prostate cancer models, CWR-R1, VCaP, or LNCaP cells are co-cultured with cancer-associated fibroblasts (CAFs) in Matrigel/collagen I hydrogels to mimic the tumor microenvironment [3]. Cells are typically seeded in 96-well plates with appropriate ECM components and allowed to form organotypic structures over 5-7 days before this compound treatment. Drug response is assessed through confocal microscopy imaging of fluorescently labeled cells, with automated image analysis quantifying changes in cancer cell cluster size and proliferation markers (Ki67). These models have demonstrated that CAFs exert a protective effect on cancer cells, reducing this compound efficacy compared to monoculture systems [3].

Chemoproteomic Profiling

Activity-based protein profiling (ABPP) using an alkyne-tagged this compound probe enables comprehensive identification of on-target and off-target engagements [1]. The this compound probe (FP) is synthesized by appending a terminal alkyne group to the parent compound, which maintains biological activity similar to native this compound. For profiling experiments, cells are treated with FP, followed by lysis and conjugation of labeled proteins to biotin-azide via click chemistry. Captured proteins are identified through LC-MS/MS analysis, with competitive experiments (pre-treatment with native this compound) used to distinguish specific targets. This approach has identified 422 potential this compound targets in Hep3B cells, including both known kinases (FGFR2, FGFR4, EGFR, SRC) and novel targets like AMPKα1 [1].

Data Analysis and Interpretation Guidelines

Statistical Analysis and Reproducibility

All experiments should include appropriate biological and technical replicates (minimum n=3) to ensure statistical power. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with significance determined using Student's t-test (for two groups) or ANOVA with post-hoc testing (for multiple groups). Statistical significance is generally accepted at p < 0.05. For animal studies, sample size calculations should be performed a priori to ensure adequate power. Researchers should explicitly state the statistical tests used, exact n values for each experiment, and how reproducibility was confirmed across repeated experiments.

Experimental Design Considerations

When designing this compound studies, several factors require special consideration. Lot-to-lot variability in Matrigel or other ECM components can significantly impact 3D culture results, so single large batches should be used within a study. For combination therapy experiments, sequencing and timing of drug administration should be optimized based on mechanism - autophagy inhibitors like chloroquine typically follow this compound pretreatment to effectively block the protective autophagy response [2]. Cell line authentication and regular mycoplasma testing are essential, particularly for long-term studies. When working with covalent inhibitors like this compound, appropriate washout experiments can confirm irreversible target engagement compared to reversible inhibitors.

The following workflow diagram summarizes the key experimental approaches for evaluating this compound activity:

G cluster_culture Cell Culture Setup cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Start Start ModelSelect Model Selection: 2D vs 3D vs Co-culture Start->ModelSelect CultureConditions Culture Conditions: Medium, FBS, Temp ModelSelect->CultureConditions Seeding Cell Seeding: Optimize Density CultureConditions->Seeding Dose Dose Optimization: 0.1-10 µM Range Seeding->Dose Duration Time Course: 2h-14 days Dose->Duration Combinations Combination Treatments: + CQ, + AR inhibitors Duration->Combinations Viability Viability & Proliferation Combinations->Viability Signaling Signaling Analysis Combinations->Signaling Death Cell Death Mechanisms Combinations->Death Proteomics Target Identification Combinations->Proteomics Quant Quantitative Analysis: IC₅₀, AUC, Statistical Testing Viability->Quant Signaling->Quant Death->Quant Proteomics->Quant Integration Data Integration: Multi-omics Correlation Quant->Integration Interpretation Mechanistic Interpretation Integration->Interpretation

Troubleshooting and Optimization Guidelines

Several technical challenges may arise when working with this compound in cancer cell assays. Solvent compatibility is crucial - this compound is typically dissolved in DMSO, with final concentrations not exceeding 0.1% to avoid cellular toxicity. For 3D culture systems, drug penetration can be limited, so confirmation of adequate distribution through the matrix is recommended using fluorescent analogs. Autophagy inhibition experiments require careful timing, with chloroquine (20 µM) or 3-MA (5 mM) typically administered 2-4 hours after this compound treatment to effectively block the protective response [2]. In co-culture systems, cell-specific markers should be used to distinguish cancer cell responses from stromal components, as CAFs can exhibit differential sensitivity to this compound [3].

Conclusion

These application notes provide comprehensive protocols for evaluating the anti-cancer activity of this compound across diverse experimental systems. The covalent nature of this compound engagement with FGFRs and recently identified off-targets like AMPKα1 provides a complex mechanistic profile that requires multi-faceted experimental approaches [1]. The consistent demonstration that autophagy inhibitors potentiate this compound cytotoxicity across multiple cancer types suggests promising combination strategies for clinical development [2]. Furthermore, the development of physiologically relevant 3D co-culture models enables more predictive assessment of this compound efficacy in tumor microenvironment contexts where stromal elements modulate drug response [3]. Following these standardized protocols will enhance reproducibility and enable more direct comparison of this compound effects across different cancer models and research laboratories.

References

Comprehensive Application Notes and Protocols for FIIN-2 Proliferation Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-2 and Its Therapeutic Relevance

This compound represents a second-generation, covalent fibroblast growth factor receptor (FGFR) inhibitor that specifically targets the kinase domain of FGFRs through irreversible binding. This compound has shown particular promise in addressing castration-resistant prostate cancer (CRPC), where FGFR signaling bypass emerges as a key resistance mechanism to androgen receptor blockade. Unlike first-generation FGFR inhibitors that often face limitations due to gatekeeper mutations in FGFRs, this compound's covalent binding mechanism enables it to overcome this resistance, making it a valuable tool compound and potential therapeutic agent in advanced cancer models, especially in prostate cancer contexts where traditional androgen pathway inhibitors have failed.

The therapeutic rationale for this compound stems from the well-established role of FGFR signaling in cancer progression, where it activates critical downstream cascades including ERK1/2, PI3K/AKT, and PLCγ/MAPK pathways that drive proliferation, survival, and metastasis. Research has demonstrated that this compound exhibits enhanced efficacy in FGFR-dependent cancer models compared to its predecessors, with particular potency observed in prostate cancer cell lines including LNCaP, VCaP, and CWR-R1. However, its effectiveness is significantly influenced by the tumor microenvironment, as cancer-associated fibroblasts (CAFs) can exert protective effects on cancer cells, reducing this compound efficacy in more physiologically relevant co-culture systems [1].

Fundamental Principles of Proliferation Assays with this compound

Key Mechanistic and Theoretical Considerations

Proliferation assays with this compound operate on the principle of quantifying DNA synthesis and cell division rates in the presence of this specific FGFR inhibitor. The core mechanism involves this compound's covalent interaction with the kinase domain of FGFRs, which leads to irreversible inhibition of receptor activity and subsequent disruption of downstream signaling cascades. This inhibition ultimately results in reduced cellular proliferation through cell cycle arrest and induction of apoptosis in FGFR-dependent cancer cells. The theoretical foundation rests on measuring the compound's ability to suppress the FGFR-FRS2α-ERK signaling axis, which is crucial for cell cycle progression and growth in many cancer types.

The molecular consequences of this compound treatment include decreased phosphorylation of FRS2α and ERK1/2, followed by activation of executioner caspases (particularly caspase-3) that trigger apoptotic pathways. Additionally, this compound treatment leads to reduced expression of Ki67, a well-established proliferation marker, indicating successful suppression of cell division. It is important to note that the assay context significantly influences results, as traditional 2D monocultures often show higher sensitivity to this compound compared to more physiologically relevant 3D co-culture systems where cancer cell-CAF interactions can mediate resistance through para-crine signaling mechanisms and physical contacts that maintain survival pathways despite FGFR inhibition [1].

Comparison of Experimental Model Systems

The choice of experimental model system critically influences the outcomes and interpretation of this compound proliferation assays, with each approach offering distinct advantages and limitations:

  • 2D Monoculture Systems: These traditional models involve growing cancer cells on plastic surfaces in a monolayer format. They provide excellent reproducibility, straightforward quantification, and well-established protocols. However, they lack the physiological complexity of tumor microenvironments and often overestimate drug efficacy due to absence of protective stromal interactions.

  • 3D Mono-culture Systems: Cancer cells are embedded in extracellular matrix (ECM) preparations such as Matrigel or collagen type I, allowing formation of organotypic structures that better mimic in vivo tumor architecture. These systems restore important cell-ECM interactions and more accurately represent the spatial organization of cancer cells, yielding more clinically relevant drug response data.

  • 3D Co-culture Systems: These incorporate cancer-associated fibroblasts (CAFs) together with cancer cells in ECM hydrogels, creating the most physiologically relevant models that capture critical tumor-stroma interactions. Research has demonstrated that CAFs exert a protective effect on cancer cells, reducing this compound efficacy compared to mono-cultures. These systems are essential for evaluating how stromal components influence drug response and resistance mechanisms [1].

Experimental Protocols and Methodologies

Cell Culture and Reagent Preparation

Cell Lines and Culture Conditions:

  • Prostate cancer cell lines: LNCaP (androgen-sensitive), VCaP (AR-dependent), CWR-R1 (androgen-independent)
  • CAF lines: Immortalized PF179T CAFs isolated from prostate cancer biopsies
  • Culture media: LNCaP in RPMI with 10% FBS; other lines in DMEM with 10% FBS
  • Maintenance conditions: 37°C with 5% CO₂, regular mycoplasma testing recommended [1]

This compound Preparation:

  • Prepare a 10 mM stock solution in DMSO, aliquot, and store at -20°C
  • Avoid repeated freeze-thaw cycles to maintain compound stability
  • For working concentrations, dilute in appropriate culture media to achieve final concentrations typically ranging from 10 nM to 10 μM
  • Maintain DMSO concentration below 0.1% in all treatments and include vehicle controls with equivalent DMSO concentration [1]
3D Co-culture Proliferation Assay with this compound

Table 1: Key Components for 3D Co-culture Assay

Component Specifications Purpose
Extracellular Matrix Matrigel or Collagen Type I Provide physiological 3D environment
Cancer Cells LNCaP, VCaP, or CWR-R1 Representative prostate cancer models
CAFs PF179T (optionally GFP-labeled) Mimic tumor-stroma interactions
This compound Concentrations 0.1 nM - 10 μM in serial dilutions Dose-response assessment
Culture Duration 3-7 days with medium refresh every 2-3 days Allow adequate treatment exposure

Protocol Steps:

  • Prepare cell suspensions: Harvest and count cancer cells and CAFs, maintaining viability >95%
  • Mix cells with ECM: Combine cancer cells and CAFs at desired ratio (typically 1:1 to 1:3 cancer:CAF) with ice-cold Matrigel
  • Plate mixtures: Dispense 50-100 μL drops into pre-warmed plates, incubate 30 min at 37°C for polymerization
  • Add overlay medium: Carefully add culture medium containing this compound at specified concentrations
  • Treatment incubation: Maintain cultures at 37°C with 5% CO₂ for designated period (typically 3-5 days)
  • Assay endpoints: Proceed with viability, proliferation, or imaging analyses [1]
Click-iT EdU Assay for Direct Proliferation Measurement

The Click-iT EdU assay provides a robust method for directly quantifying DNA synthesis through incorporation of 5-ethynyl-2'-deoxyuridine (EdU) during active DNA replication. This approach offers significant advantages over traditional BrdU methods as it doesn't require DNA denaturation, thereby preserving cell structure and antigen recognition sites.

Table 2: Click-iT EdU Reaction Cocktail Preparation

Reaction Components 1 Reaction (μL) 10 Reactions (μL) Final Concentration
PBS, D-PBS, or TBS 438 4.38 mL 1X
CuSO₄ (Component F) 10 100 μL 1 mM
Fluorescent dye azide 2.5 25 μL Variable
Reaction Buffer Additive 50 500 μL 1X
Total Volume 500 5 mL -

EdU Labeling Protocol:

  • EdU incorporation: Add EdU to culture medium at recommended concentration (typically 10 μM for 1-2 hours)
  • Cell fixation: Harvest cells and fix with Click-iT fixative (4% paraformaldehyde) for 15 minutes at room temperature
  • Permeabilization: Wash cells and resuspend in 1X Click-iT saponin-based permeabilization reagent
  • Click reaction: Prepare Click-iT reaction cocktail according to Table 2 and incubate with cells for 30 minutes, protected from light
  • Analysis: Wash cells and analyze by flow cytometry using appropriate channels for the fluorescent azide dye [2]

Signaling Pathway and Experimental Workflow Visualization

This compound Mechanism of Action and Signaling Pathway

FIIN2_signaling_pathway This compound Inhibition of FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_receptor FGFR Complex cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Ligand Binding FRS2a FRS2α FGFR->FRS2a Activation FIIN2_binding This compound Covalent Binding Site FIIN2_binding->FGFR This compound Inhibits pFRS2a p-FRS2α FIIN2_binding->pFRS2a Reduces pERK p-ERK1/2 FIIN2_binding->pERK Reduces Apoptosis Apoptosis (Caspase-3) FIIN2_binding->Apoptosis Induces FRS2a->pFRS2a Phosphorylation ERK ERK1/2 pFRS2a->ERK Downstream Activation pFRS2a->Apoptosis Decreases ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes pERK->Apoptosis Suppresses

Comprehensive Experimental Workflow for this compound Proliferation Assay

FIIN2_experimental_workflow This compound Proliferation Assay Experimental Workflow cluster_design Experimental Design cluster_setup Assay Setup cluster_analysis Analysis & Detection cluster_output Data Analysis & Interpretation Cell_selection Cell Line Selection (LNCaP, VCaP, CWR-R1) Culture_format Culture Format Selection (2D vs 3D, Mono- vs Co-culture) Cell_selection->Culture_format FIIN2_dilutions This compound Concentration Series (0.1 nM - 10 μM) Culture_format->FIIN2_dilutions Cell_plating Cell Plating (With/Without CAFs in ECM) FIIN2_dilutions->Cell_plating FIIN2_treatment This compound Treatment (3-7 days exposure) Cell_plating->FIIN2_treatment Control_inclusion Control Inclusion (Vehicle, Positive Controls) FIIN2_treatment->Control_inclusion Viability_assay Viability Assessment (Cell Titer Glo, Calcein AM) Control_inclusion->Viability_assay Proliferation_assay Proliferation Measurement (EdU, Ki67 Staining) Viability_assay->Proliferation_assay Imaging Imaging & Morphometry (Confocal, Cluster Size) Proliferation_assay->Imaging Molecular_analysis Molecular Analysis (Western Blot, Caspase-3) Imaging->Molecular_analysis Data_processing Data Processing (Dose-Response Curves) Molecular_analysis->Data_processing Statistical_analysis Statistical Analysis (IC₅₀ Calculation) Data_processing->Statistical_analysis Context_evaluation Context Evaluation (CAF Protection Effect) Statistical_analysis->Context_evaluation

Data Analysis, Interpretation, and Technical Considerations

Quantitative Data Analysis and Expected Results

Table 3: this compound Proliferation Assay Optimization Parameters

Parameter Recommended Conditions Purpose/Rationale
This compound Concentration Range 0.1 nM - 10 μM (serial dilutions) Cover sub-IC₅₀ to full inhibition
Treatment Duration 3-7 days Capture delayed responses
Cell Density 1-5×10³ cells/well (96-well) Prevent overcrowding, ensure log growth
Cancer:CAF Ratio 1:1 to 1:3 Model physiological stromal presence
EdU Pulse Duration 1-2 hours Sufficient DNA incorporation
Key Molecular Markers p-FRS2α, p-ERK1/2, Cleaved Caspase-3 Confirm target engagement & mechanism

Table 4: Expected Results in Different Culture Systems

Culture Model Expected this compound IC₅₀ Key Observations Molecular Changes
2D Monoculture Lower (nanomolar range) Significant proliferation reduction Decreased p-FRS2α, p-ERK1/2
3D Mono-culture Moderate increase Reduced efficacy vs 2D Partial pathway inhibition
3D Co-culture Highest (micromolar range) CAF-mediated protection Sustained signaling despite treatment
Co-culture + FRS2αi Enhanced efficacy Synergistic effect Complete pathway ablation
Technical Considerations and Troubleshooting

Critical Optimization Parameters:

  • Cell density optimization is essential as overcrowding can lead to nutrient depletion and altered drug sensitivity
  • Matrix composition significantly influences drug penetration and cellular responses; Matrigel typically provides more physiological results than collagen alone
  • This compound solvent controls must be carefully matched as DMSO concentration above 0.1% can independently affect cell proliferation
  • Culture duration should be optimized to capture both immediate and adaptive responses to FGFR inhibition

Common Challenges and Solutions:

  • High variability in 3D cultures: Standardize matrix batch, cell preparation, and distribution methods
  • Inconsistent this compound effects: Pre-warm compound solutions to ensure complete solubility in aqueous media
  • Weak proliferation signal: Optimize EdU concentration and pulse duration for specific cell types
  • CAF overgrowth in co-cultures: Establish optimal cancer:CAF ratios through preliminary titrations
  • Incomplete pathway inhibition: Verify covalent engagement through washout experiments [1]

Data Interpretation Caveats:

  • Differential sensitivity across prostate cancer cell lines reflects their varying dependency on FGFR signaling
  • CAF-mediated protection should not be interpreted as drug failure but rather as physiologically relevant resistance mechanism
  • Combination approaches with FRS2α inhibitors may be necessary to overcome stromal protection in more complex microenvironments
  • Proliferation assays should be complemented with apoptosis measurements for comprehensive assessment of anti-tumor effects [1]

Conclusion and Research Applications

This compound proliferation assays provide valuable insights into FGFR-dependent cancer growth and the complex interplay between tumor cells and their microenvironment. The protocols outlined here enable comprehensive assessment of this compound efficacy across different experimental models, from reductionist 2D systems to physiologically relevant 3D co-cultures. The integration of direct proliferation measurements (EdU incorporation) with viability assessments and molecular pathway analysis offers a multi-faceted approach to drug characterization.

The key advantage of this compound over earlier FGFR inhibitors lies in its covalent binding mechanism, which provides sustained target engagement and ability to overcome gatekeeper mutations. However, researchers should remain mindful of the context-dependent efficacy revealed through these assays, particularly the protective role of CAFs in co-culture systems. These observations highlight the importance of incorporating appropriate tumor microenvironment components in drug screening pipelines to better predict clinical performance.

Future applications of these protocols may include combination therapy screening, resistance mechanism studies, and personalized medicine approaches using patient-derived cells. The standardized methodologies presented here provide a robust foundation for advancing our understanding of FGFR biology and developing more effective therapeutic strategies for FGFR-driven cancers.

References

The Zebrafish Model in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Zebrafish (Danio rerio) have become a premier vertebrate model for high-throughput drug screening and toxicity assessment due to several key advantages:

  • Biological Complexity: They possess most organ systems found in other vertebrates (e.g., heart, liver, brain), providing an intact biological system to study whole-organism toxicity and efficacy, which is an advantage over in vitro models [1] [2].
  • Genetic Homology: Zebrafish share approximately 70% of their genes with humans, and more than 80% of human disease-associated proteins have a zebrafish ortholog. This high level of conservation makes their responses to drugs clinically relevant [1] [3].
  • Practical Advantages: Features like small size, high fecundity (70-300 embryos per mating pair), rapid ex utero development, and optical transparency of embryos facilitate large-scale studies, genetic manipulation, and high-resolution live imaging [1] [3].

General Protocols for Zebrafish Drug Evaluation

The following workflow outlines the key stages for conducting drug evaluation studies in zebrafish. You can adapt this general framework for investigating compounds like FIIN-2.

Key Experimental Considerations

When designing your study, pay close attention to these established guidelines to ensure rigorous and reproducible results [3]:

  • Genetic Variability: Laboratory zebrafish strains are genetically heterogeneous. Use a large cohort of adult breeders (e.g., from AB or TU lines) and pool embryos from many crosses to ensure results are representative of population variability.
  • Sample Size: A single mating pair can produce 70-300 embryos. Leverage this for high statistical power, but ensure numbers are justified to balance scientific rigor with the principles of the 3Rs (Replacement, Reduction, Refinement).
  • Maternal Contribution: Be aware that early embryos rely on maternal RNA and proteins. To study complete loss-of-function, you may need to target the gene in both the embryo and the mother.
  • Genetic Tools: Zebrafish are highly amenable to gene editing (e.g., CRISPR/Cas9) and transgenesis. These tools are crucial for creating precise disease models or introducing reporters to visualize specific cell types or pathway activities.

Mechanisms of Toxicity & Assessment Techniques

When evaluating a drug like this compound, it's important to investigate common toxicity pathways. The table below summarizes key mechanisms and the technologies used to assess them [2].

Toxicity Mechanism Assessment Techniques Key Notes for Zebrafish Models
Oxidative Stress Gene expression of antioxidants; Fluorescent probes (e.g., ROS-sensitive dyes) A conserved primary response to drug exposure; can trigger apoptosis.
Apoptosis TUNEL assay; Caspase activity assays; Acridine orange staining Can be a consequence of oxidative or ER stress; readily quantifiable.
Endoplasmic Reticulum (ER) Stress Transcriptional analysis of ER chaperones (e.g., BiP) Integrated stress response is highly conserved between zebrafish and humans.
Inflammation Transgenic neutrophil/macrophage reporters; Expression of cytokines (il1b, tnfa) Enables real-time, in vivo tracking of immune cell recruitment and behavior.
Lipid Metabolism Disorders Oil Red O staining; Lipidomic analysis; Fluorescent lipid analogs Visualize ectopic lipid accumulation in live animals.
Neurotransmitter Abnormalities Behavioral analysis (locomotion); Immunofluorescence; ELISA High-throughput behavioral assays are a major strength of the model.

References

FIIN-2 Mechanism and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 is an irreversible, covalent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4) [1]. Its primary mechanism involves forming a covalent bond with a conserved cysteine residue in the FGFR kinase domain (Cys477 in FGFR4), leading to sustained inhibition of kinase activity and downstream signaling pathways [2].

  • Key Signaling Pathways: this compound potently inhibits FGFR phosphorylation, subsequently suppressing key downstream signaling cascades including the PI3K/AKT and RAS/RAF/MAPK (ERK1/2) pathways [2] [3]. This inhibition leads to reduced cell proliferation and can induce apoptosis.
  • Induction of Protective Autophagy: A crucial finding across studies is that this compound treatment consistently induces protective autophagy in cancer cells [3]. This autophagy can dampen the cytotoxic effects of this compound, and therefore, combining this compound with autophagy inhibitors (like Chloroquine or 3-Methyladenine) has been shown to significantly potentiate its anti-cancer effect, both in vitro and in vivo [3].
  • Novel Off-Target Activity: Recent integrative multi-omics approaches have identified AMPKα1 as a novel off-target of this compound. Binding to Cys185 on AMPKα1 contributes to the activation of autophagy, adding another layer to its mechanism of action [2].

Experimental Protocol: Cell Viability Assay

The following protocol summarizes the standard methodology used to assess this compound's effect on cell viability, adapted from published research [3] [1].

Materials and Reagents
  • Cell Lines: Various cancer cell lines have been used, including lung adenocarcinoma (A549, A549/DDP), hepatocellular carcinoma (Hep3B, Huh7), and others (NCI-H2077, SKOV-3, etc.) [2] [3] [1].
  • Test Compound: this compound (commercially available, e.g., Selleckchem, #S7714). Prepare a stock solution in DMSO (e.g., 69 mg/mL or 108.7 mM) and store at -20°C [1].
  • Assay Kit: Cell Counting Kit-8 (CCK-8) or CellTiter-Glo Luminescent Cell Viability Assay [3] [1].
  • Equipment: Luminometer or plate reader, CO₂ incubator, 96-well cell culture plates.
Procedure
  • Cell Seeding: Plate cells in 96-well plates at a density of 1,500–3,000 cells per well in 100 μL of complete medium. Culture for 24 hours to allow cell attachment [3] [1].
  • Drug Treatment: Prepare serial dilutions of this compound in culture medium (the final DMSO concentration should be kept constant and below 0.1%). Add the drug-containing medium to the cells. Include a DMSO-only group as a vehicle control. Each concentration should be tested in multiple replicates (e.g., n=3-5) [3].
  • Incubation: Incubate the plates for the desired treatment duration. A common incubation time for viability assessment is 96 hours [1].
  • Viability Measurement:
    • For CellTiter-Glo Assay: Add the prepared CellTiter-Glo reagent directly to the wells according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence with a luminometer [1].
    • For CCK-8 Assay: Add 10 μL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader [3].
  • Data Analysis: Calculate the percentage of cell viability by normalizing the luminescence/absorbance readings of the treated groups to the vehicle control group. Use software like GraphPad Prism to calculate EC₅₀ (Half Maximal Effective Concentration) values by fitting the dose-response data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) [1].

Summary of Quantitative Data

The table below summarizes this compound's activity from biochemical and cellular studies.

Parameter Value / Observation Context / Cell Line
Biochemical IC₅₀ (Cell-free) FGFR1: 3.09 nM; FGFR2: 4.3 nM; FGFR3: 27 nM; FGFR4: 45.3 nM [1] Pan-FGFR inhibitor profile
Cellular EC₅₀ (Viability) Single- to double-digit nanomolar range [1] Various FGFR-driven cell lines (e.g., Ba/F3, NCI-H2077, H1581)
Key Functional Readouts Concentration-dependent inhibition of p-FGFR, p-FRS2, p-AKT, and p-ERK [2] [3] Confirmation of on-target engagement in cells
Induction of Apoptosis Increased levels of cleaved Caspase-3; decreased Bcl-2/Bax ratio [3] A549 and A549/DDP lung adenocarcinoma cells
Induction of Autophagy Increased LC3-II conversion and decreased p62 protein levels [3] A549 and A549/DDP cells; blocked by autophagy inhibitors

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanisms and a standard experimental workflow for this compound cell viability assays.

G cluster_pathway This compound Signaling Pathways & Cellular Outcomes FIIN2 FIIN2 FGFRs FGFR1-4 FIIN2->FGFRs Inhibits AMPK AMPKα1 FIIN2->AMPK Binds & Activates Autophagy Induced Protective Autophagy FIIN2->Autophagy Induces Apoptosis Apoptosis FIIN2->Apoptosis Induces Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MAPK) FGFRs->Downstream Activates Viability Reduced Cell Viability Downstream->Viability Promotes Autophagy->Viability Attenuates

G A Plate Cells (96-well plate, 1500-3000 cells/well) B Incubate for 24h (Allow cell attachment) A->B C Prepare this compound (Serial dilution in medium) B->C D Treat Cells (Replace medium with drug solution) C->D E Incubate for 96h D->E F Add Viability Reagent (e.g., CCK-8, CellTiter-Glo) E->F G Incubate & Measure (Luminescence/Absorbance) F->G H Analyze Data (Calculate EC₅₀) G->H

Key Research Applications and Synergies

  • Overcoming Drug Resistance: this compound is effective against gatekeeper mutations in FGFRs, making it a valuable tool for studying resistance mechanisms [2] [1].
  • Combination Therapy Strategy: The consistent finding of this compound-induced protective autophagy strongly suggests that its efficacy can be enhanced by combination with autophagy inhibitors like Chloroquine (CQ) or 3-Methyladenine (3-MA) [3].
  • Beyond FGFR: Multi-targeting Effects: Researchers should consider that this compound's effects, particularly on autophagy, may be partially mediated through off-target engagement with AMPKα1, in addition to canonical FGFR inhibition [2].

References

Application Notes: FIIN-2 in Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

The colony formation assay evaluates a single cell's ability to proliferate into a large colony (typically ≥50 cells), reflecting its long-term growth potential and reproductive cell death after anti-cancer treatments [1]. FIIN-2, an irreversible covalent pan-FGFR inhibitor, has been shown to effectively inhibit colony formation in multiple cancer cell lines.

The table below summarizes the core quantitative findings on this compound's efficacy from key studies:

Cancer Type Cell Line(s) Tested Key Finding on Colony Formation Signaling Pathway Analysis
Lung Adenocarcinoma (LUAD) [2] A549, A549/DDP (cisplatin-resistant) This compound (concentration not specified) "significantly inhibited" colony formation [2]. Inhibited p-FGFR, p-FRS2, p-ERK, and p-AKT; induced protective autophagy via mTOR inhibition [2].
Hepatocellular Carcinoma (HCC) [3] Hep3B, Huh7 The this compound probe (FP) showed a similar inhibitory effect to this compound itself in cell proliferation and colony formation experiments [3]. Inhibited phosphorylation of FGFR, MAPK, and AKT; chemoproteomics identified AMPKα1 as a novel covalent target [3].
Gastric Cancer (GC) [4] Not specified in excerpt This compound was identified as a BAG2 complex inhibitor and "effectively halts the malignant development of GC" [4]. Acts by blocking the BAG2/CHIP interaction, promoting apoptosis via the HSP70/Apaf1/Cytc axis [4].

Experimental Protocol: Colony Formation Assay with this compound

This protocol adapts the standard clonogenic assay for use with this compound, based on methodologies from the provided sources [2] [1].

Reagents and Equipment
  • Cell Lines: Choose relevant cancer cell lines (e.g., A549 for LUAD, Hep3B for HCC).
  • Test Compound: this compound (e.g., #S7714, Selleck Chemicals) [2].
  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin [2] [1].
  • Other Reagents: Trypsin-EDTA solution, phosphate-buffered saline (PBS), crystal violet stain (0.5% w/v in 25% methanol), or Giemsa stain [1].
  • Equipment: CO₂ incubator, biosafety cabinet, inverted microscope, 6-well or 12-well culture plates [1].
Cell Seeding and Drug Treatment
  • Step 1: Harvest exponentially growing cells using trypsin-EDTA to create a single-cell suspension. Count cells and determine viability.
  • Step 2: Seed a predetermined number of cells (e.g., 500-1,000 cells per well for a 6-well plate) in complete medium. Allow cells to attach for 6-24 hours.
  • Step 3: Prepare serial dilutions of this compound in DMSO or culture medium. Treat cells with this compound at desired concentrations. Include a vehicle control (e.g., 0.1% DMSO). Each condition should have replicate wells.
Colony Growth and Maintenance
  • Step 4: Incubate cells at 37°C with 5% CO₂ for 1-3 weeks until visible colonies form in the control wells. The duration depends on the cell line's doubling time.
  • Step 5: Refresh the culture medium (with or without the corresponding drug concentration) every 3-4 days to maintain nutrient supply [1].
Staining and Quantification
  • Step 6: Once colonies are visible, carefully aspirate the medium. Gently wash the cells with PBS.
  • Step 7: Fix cells with 4% paraformaldehyde (PFA) or absolute methanol for 15-20 minutes. Aspirate the fixative.
  • Step 8: Stain with crystal violet solution for 30 minutes at room temperature. Gently rinse with tap water to remove excess dye and air dry the plates [1].
  • Step 9: Count the colonies. A colony is typically defined as a cluster of at least 50 cells [1]. Counting can be done manually or using automated image analysis software.
  • Step 10: Calculate key metrics:
    • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100%
    • Survival Fraction (SF) = (PE of treated group / PE of control group) × 100%

Molecular Mechanisms & Workflow

This compound's primary mechanism is the irreversible covalent inhibition of Fibroblast Growth Factor Receptors (FGFR1-4), which blocks downstream pro-survival signaling pathways [3] [2]. The experimental workflow for characterizing its effects integrates multiple omics approaches, as visualized below.

Start Start: Treat HCC Cells with this compound or its Probe (FP) CP Chemical Proteomics Start->CP PP Phosphoproteomics Start->PP P Proteomics Start->P T Transcriptomics Start->T Int Integrative Multi-Omics Analysis CP->Int PP->Int P->Int T->Int T1 Target Identification (e.g., FGFRs, AMPKα1) Int->T1 M Mechanism Elucidation T1->M

Experimental & Analytical Workflow for this compound Mechanism Studies [3]

This multi-omics approach revealed that this compound's anti-tumor activity is a result of both on-target FGFR inhibition and engagement with novel off-targets, as shown in the following signaling pathway diagram.

FIIN2 This compound FGFR FGFR1-4 FIIN2->FGFR Covalent Binding AMPK AMPKα1 (Novel Target) FIIN2->AMPK Covalent Binding at Cys185 Down1 Inhibition of Downstream Pathways FGFR->Down1 Blocks p-MAPK/p-AKT Autophagy Induced Autophagy AMPK->Autophagy Activates Down2 Altered Protein & Gene Expression Down1->Down2 Prolif Inhibited Cell Proliferation & Colony Formation Down1->Prolif Apoptosis Promoted Apoptosis Down2->Apoptosis Down2->Prolif Autophagy->Prolif Context-dependent Effect

This compound Signaling Mechanisms & Anti-tumor Effects [3] [2]

Key Considerations for Researchers

  • Autophagy as a Resistance Mechanism: Studies in lung adenocarcinoma indicate that this compound can induce protective autophagy. Combining this compound with autophagy inhibitors (e.g., Chloroquine) may potentiate its cytotoxic effect [2].
  • Comprehensive Target Profiling: Be aware of off-target effects. The identification of AMPKα1 as a novel target in HCC explains additional mechanisms behind this compound's anti-tumor activity, such as autophagy induction independent of FGFR inhibition [3].
  • Context-Specific Applications: Beyond FGFR-driven cancers, this compound shows promise in other contexts. For example, in gastric cancer, it was identified as an inhibitor of the BAG2/CHIP axis, promoting apoptosis through a different mechanism [4].

References

Comprehensive Application Notes and Protocol: FIIN-2 Western Blot Analysis for FGFR Signaling Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR Signaling and FIIN-2 Mechanism of Action

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway represents a crucial regulatory system in cellular physiology, governing fundamental processes including proliferation, differentiation, and survival. This pathway comprises eighteen secreted FGF ligands and four signaling tyrosine kinase receptors (FGFR1-4), with interactions regulated by protein cofactors and extracellular binding proteins. Upon FGF binding, FGFRs undergo dimerization and autophosphorylation, initiating downstream signaling through key pathways including RAS-MAPK, PI3K-AKT, PLCγ, and STAT [1]. The significance of FGFR signaling extends to numerous human cancers, where dysregulated pathway activity through gene amplification, mutations, or rearrangements contributes to tumorigenesis and disease progression. FGFR abnormalities occur in approximately 1.9–7.1% of tumors across various malignancies, with FGFR1 being the most frequently altered (49–56.8% of aberrations), followed by FGFR2 (14.2–19%), FGFR3 (17.7–26%), and FGFR4 (2.8–7%) [2].

This compound is a selective and irreversible FGFR inhibitor that targets the tyrosine kinase domain of FGFR receptors. This small molecule inhibitor forms covalent bonds with cysteine residues in the ATP-binding pocket, effectively suppressing kinase activity and downstream signaling transduction. The compound demonstrates particular efficacy against tumors harboring FGFR alterations, making it a valuable pharmacological tool for probing FGFR dependency in cancer models and a promising therapeutic candidate. Western blot analysis serves as an essential method for evaluating this compound effects on FGFR phosphorylation and downstream pathway modulation, providing critical insights into drug mechanism and cellular response.

Table 1: Prevalence of FGFR Alterations in Various Cancers [2]

Cancer Type FGFR Alteration Frequency Most Common Alteration Types
Uroepithelial Carcinoma 32-14.8% Mutations, Fusions
Breast Carcinoma 12.6-18% Amplifications (FGFR1)
Gastric Carcinoma 16.8-25.6% Amplifications (FGFR2)
Endometrial Carcinoma 13% Mutations
Squamous Lung Carcinoma 6.8-13% Amplifications (FGFR1)
Colorectal Carcinoma 31% Multiple types
Esophageal Carcinoma 12.7% Multiple types

Western Blot Protocol for FGFR Analysis with this compound Treatment

Sample Preparation and Protein Extraction

Proper sample preparation is critical for obtaining reliable and reproducible western blot results. For cell culture experiments treating cells with this compound, begin by aspirating media and washing cells once with ice-cold phosphate-buffered saline (PBS). Subsequently, lyse cells directly in plates using 1X SDS sample buffer (100 μL per well of a 6-well plate or 500 μL for a 10 cm diameter plate). Immediately scrape lysed cells and transfer the extracts to microcentrifuge tubes. To complete cell lysis and reduce sample viscosity, sonicate samples for 10-15 seconds, then heat at 95-100°C for 5 minutes. Microcentrifuge heated samples for 5 minutes to pellet insoluble debris, and transfer the supernatant to fresh tubes [3]. For tissue samples, dissect tissue with clean tools on ice and homogenize using an automated homogenizer with glass beads in appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate the tissue suspension for 30 minutes at 4°C with rocking, then centrifuge at 14,000-17,000 × g for 10 minutes at 4°C to collect the supernatant [4].

Determine protein concentration of lysates using a Bradford or BCA assay to ensure accurate loading. Dilute lysates in loading buffer to achieve a total protein concentration of 1-2 mg/mL, with recommended loading amounts of 10-40 μg of protein from lysates for western blotting. For phosphorylated protein detection (such as phospho-FGFR), include phosphatase inhibitors in all buffers to preserve phosphorylation states. Aliquot prepared samples and store at -80°C until ready for use, noting that multiple freeze-thaw cycles should be avoided as they can degrade protein quality and phosphorylation signals [4].

Gel Electrophoresis and Protein Transfer

Select an appropriate SDS-PAGE gel system based on the molecular weight of your target FGFR proteins. For most FGFR family members (typically 70-150 kDa), 4-12% acrylamide gradient Bis-Tris gels with MOPS running buffer are recommended [4]. Thaw protein samples completely and heat denature at 100°C for 10 minutes immediately before loading. Load an equal amount of total protein (20-40 μg) per well alongside prestained molecular weight markers (5 μL/lane) to verify successful electrotransfer and enable molecular weight estimation.

Run gels according to manufacturer's instructions, typically at 100-150 V for approximately 90 minutes or until the dye front reaches the bottom of the gel. Following electrophoresis, proteins are transferred to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. For FGFR proteins, which range in size, use Tris-glycine transfer buffer with 20% methanol for optimal transfer efficiency. Transfer conditions typically range from 100 V for 60 minutes (wet transfer) or 25 V for 30 minutes (semi-dry transfer). To confirm successful transfer, visualize membranes with reversible stains like Ponceau S or use the biotinylated protein ladder detected with HRP-linked anti-biotin antibody [3].

Membrane Blocking and Antibody Incubation

Following transfer, membranes require blocking to prevent non-specific antibody binding. Incubate membranes in 25 mL of blocking buffer for 1 hour at room temperature with gentle agitation. The choice of blocking buffer depends on your detection system and target proteins; for total FGFR detection, 5% non-fat dry milk in TBST is generally effective, while for phosphorylated FGFR, use 5% BSA in TBST to minimize interference with phospho-specific antibodies [5] [3].

After blocking, wash membranes three times for 5 minutes each with 15 mL of TBST. Incubate membranes with primary antibodies diluted in appropriate antibody dilution buffer (5% BSA or non-fat dry milk in TBST as indicated in antibody datasheets) with gentle agitation overnight at 4°C. Critical primary antibodies for this compound studies include those against phospho-FGFR, total FGFR, and downstream signaling proteins such as phospho-FRS2, phospho-ERK, and total ERK. Following primary antibody incubation, wash membranes three times for 5 minutes each with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (typically diluted 1:2000) in blocking buffer with gentle agitation for 1 hour at room temperature. Complete the process with three additional 5-minute washes in TBST before proceeding to detection [3].

G Western Blot Workflow for FGFR Analysis SamplePrep Sample Preparation Cell lysis in SDS buffer Protein quantification GelElectro Gel Electrophoresis 4-12% Bis-Tris gel MOPS buffer SamplePrep->GelElectro Transfer Protein Transfer Nitrocellulose/PVDF membrane Wet/semi-dry transfer GelElectro->Transfer Blocking Membrane Blocking 5% BSA (phospho) or 5% milk (total protein) Transfer->Blocking PrimaryAb Primary Antibody Incubation Anti-FGFR, p-FGFR, p-ERK Overnight at 4°C Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation HRP-conjugated antibody 1-2 hours at RT PrimaryAb->SecondaryAb Detection Detection Chemiluminescent substrate Image acquisition SecondaryAb->Detection Analysis Data Analysis Band quantification Normalization to loading controls Detection->Analysis

Optimization Strategies for High-Quality FGFR Western Blots

Antibody Titration and Validation

Antibody specificity and optimal concentration are paramount for successful FGFR western blots, particularly when assessing this compound treatment effects. The process of antibody titration should be performed for each new antibody and whenever experimental conditions change. A recommended starting point is to test a range of concentrations around the manufacturer's suggested dilution (e.g., 1:500, 1:1000, 1:2000) using both positive and negative control samples. For phospho-specific antibodies, include both stimulated and unstimulated controls to verify specificity. Proper antibody validation should include demonstration of band specificity at the expected molecular weight (FGFR1: ~90kDa, FGFR2: ~110kDa, FGFR3: ~100kDa, FGFR4: ~95kDa) and, when possible, use of genetic approaches such as siRNA knockdown to confirm target specificity [5].

Complete antibody identification is essential for reproducibility yet frequently omitted in publications. A systematic review found that catalog numbers for primary antibodies were missing in 20-32% of papers, and Research Resource Identifiers (RRIDs) were reported in only 1% of publications [6]. Researchers should report the company/supplier, catalog number, lot number, and RRID for both primary and secondary antibodies to ensure experimental reproducibility. Special attention should be paid to secondary antibodies, as information about these reagents was omitted even more frequently than for primary antibodies [6].

Protein Loading and Detection Optimization

Optimal protein loading is critical for accurate quantification and avoiding signal saturation. High-abundance proteins may show linear detection with only 1-3 μg of lysate, while low-abundance targets might require up to 40 μg for detectable signals [7]. For FGFR proteins, which are typically medium-abundance, loading 20-40 μg of total protein per lane is generally appropriate. To ensure linear signal response, create a dilution series of a control sample (e.g., 5, 10, 20, 40 μg) and probe for your target proteins to determine the range where band intensity increases linearly with protein amount.

Detection system optimization significantly impacts western blot sensitivity and dynamic range. For chemiluminescent detection, select substrates that offer a wide dynamic range appropriate for your target abundance. Overly sensitive substrates can lead to rapid signal saturation, particularly for high-abundance proteins, while less sensitive reagents may fail to detect low-abundance targets. SuperSignal West Dura Extended Duration Substrate is recommended for quantitative applications as it provides sensitive detection with less likelihood of oversaturation compared to ultra-sensitive substrates [7]. When imaging, capture multiple exposures to ensure bands are within the linear range of detection, avoiding both underexposed and saturated signals.

Table 2: Key Optimization Parameters for Quantitative Western Blotting

Parameter Common Issues Optimization Strategies
Protein Load Signal saturation; insufficient signal Perform dilution series (5-40 μg); determine linear range for each target
Antibody Concentration High background; weak signal Titrate both primary and secondary antibodies; test 2-3 concentrations around manufacturer recommendation
Blocking Conditions High background; nonspecific bands Compare milk (total protein) vs. BSA (phosphoproteins); optimize blocking time (30 min to 2 hr)
Detection Method Signal saturation; short half-life Select appropriate substrate sensitivity; capture multiple exposure times
Normalization Loading inaccuracies; housekeeping protein saturation Use total protein normalization or validate housekeeping proteins across conditions

Data Interpretation and Troubleshooting

Expected Results and Analysis

Following this compound treatment, successful FGFR pathway inhibition should demonstrate dose-dependent reduction in phosphorylated FGFR levels without significant immediate changes in total FGFR protein expression. Downstream signaling components including phospho-FRS2, phospho-ERK, and phospho-AKT should similarly show reduced phosphorylation, confirming pathway inhibition. The time course of these effects depends on this compound concentration and cellular context, with phosphorylation changes often detectable within 30 minutes to 2 hours post-treatment. When evaluating this compound effects, include positive controls such as FGF-stimulated cells and negative controls like untreated or vehicle-treated cells to establish the dynamic range of detection.

Proper quantification requires analysis within the linear range of detection, where band intensity correlates proportionally with protein amount. Saturated signals invalidate quantitative comparisons, as they no longer accurately represent protein abundance differences. For normalization, traditional housekeeping proteins like β-actin, GAPDH, and α-tubulin are commonly used but can become saturated at typical loading amounts (30-50 μg/well) and may vary under experimental conditions [7]. Total protein normalization (TPN) provides a more reliable alternative by normalizing target signals to the total amount of protein loaded in each lane, using fluorescent total protein stains that exhibit linear response across a wide dynamic range [7].

Common Problems and Solutions

High background signal frequently plagues western blot experiments and can stem from various sources including insufficient blocking, excessive antibody concentration, or inadequate washing. To address high background, increase washing stringency by adding mild detergents like 0.1% SDS to wash buffers, extending wash times, or increasing wash volumes. Alternatively, optimize blocking conditions by testing different blocking agents (BSA vs. non-fat milk) or extending blocking duration to 2 hours [5].

Non-specific bands present another common challenge in FGFR immunoblotting, potentially resulting from antibody cross-reactivity with unrelated proteins or recognition of FGFR degradation products. To address non-specificity, verify antibody specificity through genetic approaches like siRNA knockdown or CRISPR knockout when possible. Running full-length blots (rather than heavily cropped images) with molecular weight markers visible allows readers to assess antibody specificity and identify potential non-specific bands [8] [6]. Unfortunately, current publishing practices often omit this critical information, with over 95% of published western blots lacking visible molecular weight markers and over 90% presenting only cropped blots [6].

Weak or absent signals may indicate insufficient protein loading, suboptimal antibody concentrations, or inefficient transfer. To troubleshoot, verify transfer efficiency through reversible membrane staining or prestained marker detection, and confirm antibody activity using positive control lysates. For low-abundance targets like phosphorylated signaling proteins, consider enrichment strategies such as immunoprecipitation to concentrate the target before western blot analysis.

Application Notes for this compound Studies

Technical Considerations for this compound Experiments

When designing experiments with this compound, several technical considerations are essential for generating meaningful results. First, determine appropriate treatment conditions including dose range and duration based on preliminary time-course and dose-response experiments. This compound typically shows activity in the nanomolar range, but optimal concentration may vary based on cellular context and specific FGFR alterations. Include vehicle controls matching the solvent used for this compound preparation (typically DMSO) in all experiments, with consistent vehicle concentration across treatment groups.

Cell line selection significantly influences experimental outcomes in this compound studies. Models with documented FGFR alterations (amplifications, mutations, or fusions) often demonstrate heightened sensitivity to this compound and may show more pronounced pathway inhibition. When investigating this compound resistance mechanisms, consider employing isogenic cell line pairs (parental and resistant derivatives) to identify specific adaptation mechanisms. For all cell-based experiments, ensure mycoplasma testing and regular authentication of cell lines to maintain model system integrity.

Sample preparation timing is particularly important for capturing phosphorylation events. To minimize phosphatase activity during lysis, add phosphatase inhibitors directly to culture media before aspiration, work quickly with samples maintained on ice, and use pre-heated lysis buffer to facilitate rapid denaturation. For time-course experiments, coordinate treatment termination and lysis across time points to ensure consistent processing.

Reproducibility and Reporting Standards

Enhancing reproducibility of western blot data requires adherence to established reporting standards and implementation of appropriate controls. The scientific community has identified critical shortcomings in current western blot reporting practices, with key methodological details frequently omitted. A systematic review of 551 publications found that protein loading information was missing in 55% of neuroscience papers and 78% of cell biology papers, while blocking duration was omitted in 55% and 78% of papers, respectively [6].

To improve reproducibility and reporting quality, implement the following practices:

  • Report full methodological details including: exact protein amounts loaded, blocking reagent and duration, antibody incubation conditions (time, temperature, dilution), and complete antibody identifiers (company, catalog number, RRID, lot number)
  • Provide full-length blot images as supplemental data, showing molecular weight markers and entire lanes from top to bottom to demonstrate antibody specificity
  • Include appropriate controls in each blot: molecular weight markers, positive and negative controls for target detection, and loading controls
  • Perform biological replicates with independent experiments rather than technical replicates from the same sample preparation
  • Validate key findings with multiple antibodies when possible, or complementary approaches such as genetic perturbation

Following these guidelines will enhance the reliability of your this compound western blot data and facilitate experimental reproducibility within the research community.

Conclusion

Western blot analysis remains an indispensable technique for evaluating FGFR signaling modulation by this compound in cancer research and drug development. This comprehensive protocol outlines optimized methods for sample preparation, electrophoresis, transfer, immunodetection, and data analysis specifically tailored for FGFR studies. Through implementation of rigorous optimization strategies, including antibody titration, protein load determination, and detection system selection, researchers can generate robust, quantifiable data on this compound efficacy and mechanism of action. Adherence to comprehensive reporting standards that include full methodological details and uncropped blot images will enhance research reproducibility and accelerate the development of effective FGFR-targeted therapies.

References

Comprehensive Application Notes and Protocols for FIIN-2 Phosphoproteomics Analysis in Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-2 and Phosphoproteomics in Targeted Therapy

Fibroblast growth factor receptor (FGFR) inhibitors represent a promising class of targeted therapeutics in oncology, with this compound being the first irreversible covalent pan-FGFR inhibitor capable of overcoming resistance due to gatekeeper mutations. Unlike reversible inhibitors, this compound contains a reactive acrylamide group that forms a covalent bond with Cys477 in the kinase P-loop, stabilizing a "DFG-out" conformation that avoids steric clashes with gatekeeper mutations. This covalent mechanism provides enhanced binding affinity, prolonged pharmacodynamic effects, and improved performance against drug resistance mechanisms. However, the irreversible nature of this compound also raises concerns about potential off-target effects and uncontrolled cell toxicity, necessitating comprehensive profiling of its selectivity and molecular mechanisms in tumor systems, particularly hepatocellular carcinoma (HCC) where FGFR4 signaling is a recognized oncogenic driver [1].

Phosphoproteomics has emerged as an essential methodology for characterizing the global cellular signaling responses to kinase inhibitors like this compound, offering unprecedented insights into both on-target engagement and off-target activities. Modern mass spectrometry-based approaches can quantitatively measure dynamic phosphorylation changes across thousands of sites, enabling researchers to map inhibitor-induced signaling perturbations and identify novel targets. The integration of phosphoproteomic data with other omics layers and advanced bioinformatics tools provides a comprehensive molecular roadmap for understanding drug mechanisms, which is crucial for the optimization of covalent kinase inhibitors and the development of more selective therapeutic agents [1] [2] [3].

Mechanism of Action and Selectivity Profiling of this compound

Covalent Binding Characteristics

This compound demonstrates a unique covalent binding mechanism that differentiates it from reversible FGFR inhibitors:

  • Cys477 Covalent Bond: The reactive acrylamide warhead of this compound forms a covalent interaction with Cys477 located in the P-loop of FGFR4, as confirmed by crystal structure analysis
  • DFG-out Conformation: this compound stabilizes the inactive DFG-out conformation of FGFRs, which enables it to bypass steric hindrance caused by gatekeeper mutations that often confer resistance to type I inhibitors
  • AMPKα1 Off-target Engagement: Recent chemoproteomic profiling has identified AMPKα1 as a novel off-target of this compound, with Cys185 confirmed as the covalent binding site, revealing an unexpected mechanism for autophagy induction in HCC cells [1]
Kinase Selectivity Profile

The selectivity of this compound across the kinome has been systematically evaluated using chemical proteomics approaches:

Table 1: Kinase Targets Identified for this compound via Chemical Proteomics

Kinase Target Binding Type Functional Consequence Validation Method
FGFR1-4 Covalent (Cys477) Inhibition of downstream MAPK/AKT signaling Crystal structure, immunoblotting
EGFR Covalent Moderate inhibition Known off-target [1]
SRC Covalent Moderate inhibition Known off-target [1]
YES Covalent Moderate inhibition Known off-target [1]
AMPKα1 Covalent (Cys185) Activation-induced autophagy Chemoproteomic validation [1]

The multi-omics approach combining chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses has been instrumental in elucidating the full spectrum of this compound's targets and downstream effects. This integrative strategy revealed that this compound influences diverse signaling pathways beyond the expected FGFR signaling networks, including unexpected activation of AMPKα1-mediated autophagy. These findings highlight the importance of comprehensive selectivity profiling for covalent kinase inhibitors, as inadvertent binding to off-targets like AMPKα1 may contribute both to efficacy mechanisms and potential toxicity concerns [1].

Experimental Design and Workflow Considerations

This compound Chemical Probe Design and Validation

The development of a functional chemical probe is essential for comprehensive target identification:

  • Probe Design: An alkyne-tagged this compound probe (FP) was synthesized by appending a terminal alkyne group to the covalent inhibitor structure, maintaining the reactive acrylamide warhead while adding functionality for downstream detection and enrichment
  • Biological Validation: The FP probe demonstrated equivalent potency to parental this compound in cell viability assays conducted in Hep3B and Huh7 HCC cell lines, with both compounds showing concentration-dependent inhibition of FGFR downstream signaling pathways (phosphorylation of MAPK and AKT)
  • Visualization Capability: The alkyne tag enables visualization of covalently bound target proteins through click chemistry with rhodamine-azide, confirming concentration-dependent labeling of FGFRs and other protein targets [1]
Experimental Replication and Controls

Appropriate experimental controls are critical for reliable phosphoproteomic studies:

  • Biological Replication: A minimum of three biological replicates per condition is recommended to ensure statistical robustness in quantitative phosphoproteomic experiments
  • Control Conditions: Include DMSO-treated controls to establish baseline phosphorylation levels, plus competition experiments with excess unmodified this compound to distinguish specific from non-specific binding in chemoproteomic studies
  • Time Course Considerations: For temporal phosphorylation studies, collect samples across a logarithmic time series (e.g., 0, 2, 4, 8, 16, 32, 64, 128 minutes post-treatment) to capture both rapid and adaptive signaling responses [1] [4]

Sample Preparation Protocols

Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma cell lines (Hep3B, Huh7) are maintained in appropriate media (DMEM or RPMI-1640 with 10% FBS) at 37°C with 5% CO₂
  • Inhibitor Treatment: Prepare this compound stock solutions in DMSO and treat cells at concentrations ranging from 10 nM to 1 μM for 2-4 hours, maintaining constant DMSO concentration across all samples (typically ≤0.1%)
  • Stimulation Conditions: For pathway activation studies, stimulate cells with EGF (1-100 ng/mL) for 5-15 minutes prior to lysis to activate endogenous signaling pathways [1] [5]
Protein Extraction and Digestion
  • Lysis Buffer: Use modified RIPA buffer containing phosphatase inhibitors (1 mM sodium orthovanadate, 10 mM β-glycerophosphate, 5 mM sodium pyrophosphate) and protease inhibitors to preserve phosphorylation states
  • Protein Digestion: Reduce with 5 mM dithiothreitol (30 minutes, 56°C), alkylate with 10 mM iodoacetamide (30 minutes, room temperature in darkness), and digest with trypsin (1:50 w/w) overnight at 37°C
  • Desalting: Desalt digested peptides using C18 solid-phase extraction cartridges, followed by vacuum concentration [2] [6]
Phosphopeptide Enrichment

Two primary methods have been optimized for phosphopeptide enrichment:

Table 2: Comparison of Phosphopeptide Enrichment Methods

Parameter TiO₂-Magnetic Beads Immobilized Metal Affinity Chromatography (IMAC)
Starting Material 200 μg tryptic peptides 200 μg - 1 mg tryptic peptides
Binding Buffer 80% ACN, 5% TFA, 1 M glycolic acid 80% ACN, 0.1% TFA
Wash Buffer 80% ACN, 1% TFA 80% ACN, 0.1% TFA
Elution Buffer 1% NH₄OH 1% NH₄OH or 500 mM K₂HPO₄
Typical Yield ~7,000 phosphopeptides in 15 min LC-MS ~10,000 phosphopeptides in 15 min LC-MS
Advantages Higher specificity for phosphopeptides Better reproducibility for multi-sample studies
Reference [2] [2]

The enrichment process typically achieves >70% efficiency for phosphopeptide isolation, with subsequent purification using C18 stage tips before LC-MS/MS analysis. For comprehensive coverage, some researchers combine both enrichment methods, as they exhibit complementary specificity for different classes of phosphopeptides [2] [7].

Data Acquisition and Mass Spectrometry Analysis

Liquid Chromatography and Mass Spectrometry Parameters

Modern phosphoproteomics relies on advanced LC-MS configurations to achieve sufficient depth and quantitative accuracy:

  • Liquid Chromatography: Employ nano-flow LC systems with C18 reverse-phase columns (75 μm × 25 cm, 1.6 μm particle size) using gradients of 90-180 minutes for single-shot analyses, with mobile phases A (0.1% formic acid) and B (80% ACN, 0.1% formic acid)
  • Mass Analyzers: High-resolution tandem mass spectrometers such as Q-Exactive HF-X or Orbitrap Exploris instruments provide the scanning speed and sensitivity required for deep phosphoproteome coverage
  • Data Acquisition Modes: Both data-dependent acquisition (DDA) and data-independent acquisition (DIA) approaches are commonly used, with DIA increasingly favored for its superior reproducibility and quantitative accuracy [2]
Comparison of DDA and DIA Methods

Table 3: Comparison of DDA and DIA Acquisition Methods for Phosphoproteomics

Performance Metric Data-Dependent Acquisition (DDA) Data-Independent Acquisition (DIA)
Identification Depth ~7,000 phosphopeptides in 15 min gradient ~20,000 phosphopeptides in 15 min gradient
Quantitative Reproducibility R² = 0.89 between replicates R² = 0.93 between replicates
Dynamic Range Limited by precursor selection Additional order of magnitude
Site Localization Requires additional algorithms Incorporates localization scoring directly
Spectral Libraries Not required but beneficial Project-specific libraries improve IDs
Best Application Discovery-phase studies High-throughput screening applications
Reference [2] [2]

For DIA analysis, optimal parameters include 2-second cycle times with 48 mass windows of 14 m/z width using HCD fragmentation at 15,000 resolution with normalized collision energy of 25. These settings provide the optimal balance between identification depth and quantitative precision while ensuring sufficient data points across eluting peaks for accurate quantification [2].

Data Analysis and Bioinformatics Pipelines

Primary Data Processing

The initial processing of raw phosphoproteomics data involves several critical steps:

  • Database Search: Process raw files using MaxQuant, Spectronaut, or similar platforms against appropriate protein databases (e.g., UniProt human proteome) with carbamidomethylation as fixed modification and oxidation of methionine, protein N-terminal acetylation, and phosphorylation of serine, threonine, and tyrosine as variable modifications
  • Phosphosite Localization: Apply localization probability algorithms (such as ptmRS in Proteome Discoverer or similar tools) to confidently assign phosphorylation sites to specific residues, typically using a Class I threshold (>0.75 probability) for high-confidence sites
  • Quantification Normalization: Normalize phosphopeptide intensities using variance-stabilizing normalization or similar methods to correct for technical variation, then impute missing values using methods appropriate for missing-not-at-random data common in phosphoproteomics [2] [6]
Kinase Activity Inference and Pathway Analysis

Several computational approaches enable the extraction of biological insights from phosphoproteomic data:

  • Kinase-Substrate Enrichment Analysis (KSEA): This method evaluates the enrichment of known kinase substrates among phosphorylated proteins in your dataset, connecting observed phosphorylation changes to potential kinase activators or inhibitors
  • PTM-Signature Enrichment Analysis (PTM-SEA): An advanced approach that uses a specially assembled database of associations between PTM sites and perturbations, pathways, or kinase activities (PTMsigDB) to calculate enrichments directly at the PTM level
  • Upstream Kinase Prediction: Tools like PhosNetVis and Kinase Library associations can identify potential upstream kinases based on the phosphorylation motifs and patterns observed in the data [8] [9] [10]
Bioinformatics Tools for Phosphoproteomics

A wide array of bioinformatics resources are available for phosphoproteomics data interpretation:

Table 4: Bioinformatics Tools for Phosphoproteomics Data Analysis

Tool Name Primary Function Input Data Key Features
PTMNavigator Pathway visualization Phosphosite list with regulation Projects PTM data onto pathway diagrams
PhosNetVis Kinase-substrate enrichment Phosphoproteomics data Fast KSEA and interactive 2D/3D networks
CoPheeKSA Kinase-substrate association Pan-cancer phospho data Machine learning predictions for dark phosphoproteome
PhosphoSitePlus Knowledge base Protein or site queries Manually curated phosphorylation sites
TPS Temporal pathway synthesis Time-series phospho data Reconstructs pathways from temporal ordering
IPA Upstream analysis Phospho log ratios Predicts activated/inhibited kinases and pathways
Reference [8] [9] [10] [3] [4]

These tools collectively address the challenge of the "dark phosphoproteome" - the vast majority of phosphosites without established functional annotations or known upstream regulators. By leveraging machine learning approaches on large pan-cancer datasets, tools like CoPheeKSA can predict kinase-substrate associations for understudied kinases, significantly expanding the interpretability of phosphoproteomics results [10] [3].

Multi-omics Integration and Validation

Integrative Analysis Approaches

The combination of phosphoproteomics with complementary omics layers provides a more comprehensive understanding of this compound mechanisms:

  • Chemoproteomic Integration: Combine ABPP-based target identification with phosphoproteomic signaling data to distinguish direct targets from downstream consequences, enabling construction of comprehensive drug-target networks
  • Transcriptomic Correlations: Integrate RNA-seq data to identify phosphorylation events that correlate with transcriptional changes, helping to distinguish signaling events with functional consequences from those with limited downstream effects
  • Proteomic Contextualization: Incorporate global proteomic data to account for protein abundance changes that might confound phosphosite quantification, ensuring that observed phosphorylation changes reflect true signaling modulation rather than protein expression alterations [1]
Experimental Validation Strategies

Critical findings from phosphoproteomic analyses require orthogonal validation:

  • Kinase Assays: Perform in vitro kinase assays with recombinant kinases and substrates to confirm direct phosphorylation relationships suggested by the data
  • Site-Directed Mutagenesis: Mutate identified phosphorylation sites (e.g., Cys185 in AMPKα1) to validate functional roles in observed phenotypes such as autophagy induction
  • Immunoblotting: Use phospho-specific antibodies to confirm key phosphorylation changes in independent experiments, focusing on central nodes in the identified signaling networks [1]

Visualization and Interpretation of Results

Effective visualization is crucial for interpreting complex phosphoproteomic datasets. The following diagrams illustrate key signaling pathways and experimental workflows identified in this compound phosphoproteomics studies.

This compound Signaling Mechanism and Multi-omics Workflow

finn2 FIIN2 FIIN2 FGFR FGFR FIIN2->FGFR Cys477 Covalent Binding AMPK AMPK FIIN2->AMPK Cys185 Covalent Binding Downstream Downstream FGFR->Downstream Inhibits MAPK/AKT Autophagy Autophagy AMPK->Autophagy Activates Pathway MultiOmics Multi-omics ApproachChemoproteomicsTarget IDPhosphoproteomicsSignalingTranscriptomicsGene ExpressionProteomicsProtein Levels

Experimental Workflow for this compound Phosphoproteomics

workflow CellCulture Cell Culture & this compound Treatment ProteinExtraction Protein Extraction & Digestion CellCulture->ProteinExtraction PhosphoEnrichment Phosphopeptide Enrichment ProteinExtraction->PhosphoEnrichment LCAnalysis LC-MS/MS Analysis PhosphoEnrichment->LCAnalysis DataProcessing Data Processing & Quantification LCAnalysis->DataProcessing BioInformatics Bioinformatics Analysis DataProcessing->BioInformatics Validation Experimental Validation BioInformatics->Validation Methods Enrichment MethodsTiO₂ Magnetic BeadsIMACAntibody-based IP Methods->PhosphoEnrichment Software Analysis ToolsMaxQuantSpectronautPhosNetVisPTMNavigator Software->BioInformatics

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Phosphopeptide Recovery: Ensure fresh preparation of binding buffers for TiO₂ or IMAC enrichment, and consider increasing the starting protein amount (up to 1-2 mg) for low-abundance signaling proteins
  • High Background in Chemoproteomics: Include sufficient competition controls (this compound pre-treatment) and optimize probe concentration to minimize non-specific binding while maintaining target engagement
  • Missing Temporal Dynamics: Increase sampling frequency during early time points (0-30 minutes) to capture rapid phosphorylation events, and consider using faster LC gradients for higher throughput
  • Data Integration Complexity: Utilize tools like PTMNavigator that support simultaneous visualization of multiple data types, and establish clear criteria for considering findings significant across multiple omics layers [1] [8] [2]
Quality Control Metrics

Implement rigorous QC measures throughout the workflow:

  • MS Performance: Monitor phosphopeptide identification rates, LC retention time stability, and intensity correlations between technical replicates
  • Enrichment Efficiency: Assess the percentage of phosphopeptides in enriched samples compared to input (typically >70% for successful enrichment)
  • Site Localization Confidence: Filter phosphosites using localization probability scores (>0.75 for Class I sites) to ensure accurate site assignments
  • Biological Consistency: Validate that known pathway components show expected phosphorylation changes (e.g., decreased MAPK/AKT phosphorylation with effective FGFR inhibition) [2] [6]

Conclusion and Applications in Drug Development

The comprehensive phosphoproteomic analysis of this compound provides a powerful framework for understanding the mechanisms of covalent kinase inhibitors in oncology. The integration of chemical proteomics for target identification with phosphoproteomics for signaling assessment enables researchers to distinguish direct drug targets from downstream signaling consequences, addressing a critical challenge in kinase inhibitor development. The discovery of AMPKα1 as a novel off-target of this compound highlights the value of these unbiased approaches in revealing unexpected drug mechanisms that may contribute to both efficacy and toxicity [1].

These application notes establish a standardized methodology that can be adapted for profiling other covalent kinase inhibitors, accelerating the optimization of selective targeted therapies. As phosphoproteomics technologies continue to advance, with improvements in sensitivity, throughput, and computational analysis, these approaches will play an increasingly central role in the drug development pipeline—from target identification and validation to mechanism of action studies and biomarker discovery [1] [2] [3].

References

Comprehensive Application Notes and Protocols for FIIN-2 Chemoproteomic Profiling in Targeted Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-2 and FGFR Inhibition in Targeted Cancer Therapy

Fibroblast Growth Factor Receptors (FGFRs) represent a critical subfamily of receptor tyrosine kinases (RTKs) that play fundamental roles in regulating cellular processes including proliferation, differentiation, migration, and angiogenesis. The human FGFR family comprises four highly conserved members (FGFR1-4) that are activated through binding with 22 different FGF ligands, leading to dimerization, intracellular autophosphorylation, and activation of downstream signaling pathways such as PI3K/AKT and RAS/RAF/MAPK. FGFR aberrations are frequently observed in various tumor types, with dysregulation of FGF/FGFR signaling being particularly implicated in hepatocellular carcinoma (HCC). Specifically, FGF19 amplification or overexpression and its counterpart receptor FGFR4 overexpression occur in 20–30% of HCC patients, making this signaling axis a promising therapeutic target for precision oncology [1].

This compound represents the first irreversible covalent pan-FGFR inhibitor with significant promise in overcoming resistance due to gatekeeper mutations. Its molecular mechanism involves formation of a covalent bond with Cys477 in the kinase P-loop, displaying a "DFG-out" conformation that enables it to avoid steric clashes with gatekeeper mutations. Beyond its primary targets (FGFR1-4), this compound has demonstrated moderate potency against other kinases including EGFR, SRC, and YES. However, the complete spectrum of its on-target engagements and off-target activities remained incompletely characterized, creating a critical knowledge gap in understanding its full pharmacological profile [1]. The development of covalent kinase inhibitors like this compound has attracted substantial interest due to their enhanced binding affinity, prolonged pharmacodynamic effects, and superior performance against drug resistance mutations compared to noncovalent inhibitors. Nevertheless, the potential for inadvertent or excessive binding with off-target proteins presents a significant challenge, potentially leading to uncontrolled cell toxicity and side effects that can hamper clinical application [1].

Chemical Probe Design and Validation for this compound

Rational Design of the this compound Probe (FP)

The strategic development of a functional chemical probe for this compound required careful design to maintain the native biological activity while incorporating functionality for downstream detection and enrichment. Researchers appended a terminal alkyne group to the this compound scaffold, creating this compound Probe (FP), which serves as a versatile chemical tool for activity-based protein profiling (ABPP). This minimal structural modification preserves the core molecular structure responsible for target engagement while introducing a bioorthogonal handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various detection tags. The alkyne functionality allows for in-gel visualization through conjugation with rhodamine-azide or enrichment of protein targets via biotin-azide conjugation for mass spectrometry-based identification [1].

Functional Validation of the this compound Probe

Rigorous biological validation confirmed that the FP probe maintains the pharmacological activity of the parent this compound compound:

  • Cell viability assays demonstrated that FP suppressed cell proliferation in Hep3B and Huh7 hepatocellular carcinoma cells with potency similar to native this compound
  • Colony formation experiments further validated the comparable inhibitory effects of this compound and FP
  • Western blot analysis confirmed that both this compound and FP inhibited FGFR and its downstream signaling pathways, including phosphorylation of MAPK and AKT, in a concentration-dependent manner
  • Concentration-dependent labeling experiments showed that FGFRs could be distinctly visualized by FP, with labeled proteins increasing proportionally with FP concentrations [1]

This comprehensive validation established that the addition of an alkyne group to this compound had no significant impact on its biological activity, confirming FP as a faithful functional surrogate for chemoproteomic studies.

Competitive Activity-Based Protein Profiling (ABPP) for Target Identification

Experimental Workflow for Competitive ABPP

The competitive ABPP workflow provides a powerful method for identifying specific protein targets of covalent inhibitors across the proteome. The following diagram illustrates the key steps in this process:

G A 1. Live Cell Treatment (DMSO vs this compound) B 2. FP Probe Labeling (Alkyne-functionalized this compound) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Click Chemistry Reaction (Biotin-azide conjugation) C->D E 5. Streptavidin Enrichment D->E F 6. On-bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Target Identification) G->H

This streamlined workflow enables quantitative comparison of protein labeling between compound-treated and control samples, allowing for specific identification of covalent targets.

Target Identification and Validation

Application of the competitive ABPP workflow to this compound in Hep3B hepatocellular carcinoma cells identified 422 potential protein targets using stringent selection criteria (fold change >2, statistical p value <0.05). As expected, FGFR2 and FGFR4 were identified among the top 10 kinase targets, while FGFR1 and FGFR3 were not detected, likely due to their low expression in Hep3B cells. Among the other eight identified kinases, EGFR and SRC had been previously verified to covalently bind to this compound, while several others represented potentially novel off-target interactions [1].

The most significant discovery from this comprehensive profiling was the identification of adenosine monophosphate-activated protein kinase α1 (AMPKα1) as a novel off-target of this compound. Through meticulous follow-up studies, researchers identified Cys185 as the specific covalent binding site on AMPKα1. This finding revealed that this compound can induce autophagy by directly binding to and activating AMPKα1, representing an additional mechanism contributing to its anti-tumor activity in HCC cells beyond FGFR inhibition [1].

Multi-Omics Integration for Comprehensive Mechanism Elucidation

Integrative Multi-Omics Approach

To obtain a systems-level understanding of this compound's mechanisms of action, researchers employed an integrative multi-omics approach that combined four complementary methodologies:

  • Chemoproteomics: For direct identification of covalent protein targets
  • Phosphoproteomics: For mapping global phosphorylation changes in signaling pathways
  • Transcriptomics: For monitoring gene expression alterations
  • Proteomics: For quantifying protein abundance changes

This multidimensional strategy enabled the construction of a comprehensive action network of this compound in hepatocellular carcinoma, capturing both immediate target engagement and downstream functional consequences [1].

Data Integration and Pathway Analysis

The integration of multi-omics datasets requires sophisticated bioinformatic approaches to extract biologically meaningful insights. The power of this integrated methodology is visualized in the following diagram, which shows how different data types converge to provide a comprehensive understanding of drug mechanism of action:

G A Chemoproteomics (Direct Targets) E Multi-Dimensional Data Integration A->E B Phosphoproteomics (Signaling Pathways) B->E C Transcriptomics (Gene Expression) C->E D Proteomics (Protein Abundance) D->E F Systems-Level Mechanistic Understanding E->F G Novel Target Identification (AMPKα1) F->G H Pathway Mapping (FGFR, Autophagy, etc.) F->H I Therapeutic Optimization Guidance F->I

This integrated approach revealed that this compound modulates multiple signaling networks beyond its intended FGFR targets, including the unexpected activation of AMPKα1-mediated autophagy. These insights substantially advance our understanding of both the on-target and off-target effects of this compound, providing a molecular roadmap for refining covalent kinase inhibitors to achieve improved specificity and therapeutic outcomes [1].

Key Applications in Drug Discovery and Development

Applications of this compound Chemoproteomic Profiling

The comprehensive profiling of this compound establishes a valuable framework with multiple applications in targeted drug discovery:

  • Mechanism of Action Studies: Elucidate both intended and unintended cellular targets, providing a more complete understanding of drug pharmacology
  • Selectivity Profiling: Identify off-target interactions that may contribute to toxicity or additional therapeutic effects
  • Lead Optimization: Guide structural modifications to improve selectivity while maintaining potency against primary targets
  • Biomarker Discovery: Identify potential pharmacodynamic biomarkers for monitoring target engagement in preclinical and clinical studies
  • Resistance Mechanism Investigation: Uncover novel adaptive responses and resistance mechanisms that may limit therapeutic efficacy
  • Polypharmacology Assessment: Delineate the complete target spectrum that contributes to the overall pharmacological profile
Practical Implementation Considerations

Successful implementation of this compound chemoproteomic profiling requires attention to several critical experimental parameters:

Table 1: Key Experimental Parameters for this compound Chemoproteomic Profiling

Parameter Recommended Conditions Notes
Cell Models Hep3B, Huh7 hepatocellular carcinoma cells Ensure relevance to biological context
FP Concentration 1-10 µM for functional assays Titrate based on experimental goals
Treatment Duration 1-24 hours Varies based on assay type
Competition Conditions Pre-treatment with this compound (1-4 hours) followed by FP labeling Essential for specific target identification
Click Chemistry CuAAC with biotin-azide or rhodamine-azide Optimize copper catalyst concentration
Mass Spectrometry LC-MS/MS with high-resolution instrumentation Ensure adequate proteome coverage

Experimental Protocols

Chemical Probe Synthesis and Validation Protocol

This compound Probe (FP) Synthesis

  • Appendant a terminal alkyne group to the this compound scaffold using standard synthetic chemistry techniques
  • Purify the compound to >95% purity using preparative HPLC or column chromatography
  • Confirm structural identity using NMR and high-resolution mass spectrometry

Functional Validation

  • Seed Hep3B or Huh7 cells in 96-well plates at appropriate density (3,000-5,000 cells/well)
  • Treat cells with serial dilutions of this compound and FP (0.1 nM - 10 µM) for 72 hours
  • Assess cell viability using MTT or CellTiter-Glo assays
  • Perform Western blot analysis to compare inhibition of FGFR downstream signaling (pMAPK, pAKT)
  • Confirm comparable potency between this compound and FP
Competitive ABPP Protocol for Target Identification

Cell Treatment and Labeling

  • Culture Hep3B cells to 70-80% confluence in appropriate medium
  • Pre-treat experimental group with this compound (1-10 µM) for 4 hours, control group with DMSO
  • Label both groups with FP (1 µM) for 1 hour at 37°C
  • Wash cells with PBS and harvest by scraping

Sample Preparation and Enrichment

  • Lyse cells in NP-40 lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40) with protease inhibitors
  • Perform click chemistry reaction with biotin-azide (100 µM), TBTA (100 µM), CuSO₄ (1 mM), and sodium ascorbate (1 mM) for 1 hour at room temperature
  • Precipitate proteins with cold acetone, resuspend in PBS with 1% SDS
  • Incubate with streptavidin-agarose beads overnight at 4°C with rotation
  • Wash beads stringently (1% SDS, 4 M urea in 50 mM Tris pH 7.5, and 50 mM Tris pH 7.5)

Mass Spectrometry Analysis

  • Perform on-bead digestion with trypsin (2 µg) overnight at 37°C
  • Acidify peptides with trifluoroacetic acid and desalt using C18 stage tips
  • Analyze by LC-MS/MS using high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)
  • Acquire data in data-dependent acquisition mode with dynamic exclusion enabled
Data Analysis and Target Identification

Protein Identification and Quantification

  • Process raw files using MaxQuant or FragPipe software
  • Search against human UniProt database with cysteine carbamidomethylation as fixed modification
  • Set methionine oxidation and N-terminal acetylation as variable modifications
  • Apply false discovery rate (FDR) threshold of 1% at protein and peptide level

Target Selection Criteria

  • Identify proteins with >2-fold enrichment in FP-only compared to this compound+FP competition group
  • Apply statistical significance threshold of p < 0.05 (Student's t-test)
  • Exclude common background binders (keratins, albumin, etc.)
  • Validate key targets through orthogonal methods (Western blot, cellular assays)

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Chemoproteomic Profiling

Problem Potential Causes Solutions
High background labeling Non-specific probe binding Optimize wash stringency; include detergent in wash buffers
Low target enrichment Insufficient competition; low probe reactivity Titrate competition conditions; verify probe activity
Poor proteome coverage Inadequate digestion; insufficient MS sensitivity Optimize digestion protocol; fractionate samples before MS
Inconsistent results Cell state variability; technical variation Standardize cell culture conditions; increase biological replicates
Failure to identify known targets Low expression in model system Select appropriate cell models; confirm target expression

Conclusion

The chemoproteomic profiling of this compound represents a powerful case study in comprehensive covalent inhibitor characterization. Through strategic chemical probe design, competitive ABPP workflows, and multi-omics integration, this approach has successfully mapped both the intended FGFR targets and unexpected off-targets such as AMPKα1. These insights not only advance our understanding of this compound's molecular mechanisms but also provide a valuable framework for optimizing covalent kinase inhibitors toward improved selectivity and therapeutic outcomes. The protocols and application notes detailed herein offer researchers a roadmap for implementing these cutting-edge approaches in their own drug discovery efforts, contributing to the continued advancement of targeted covalent therapies in oncology and beyond.

References

Comprehensive Application Notes and Protocols: Multi-Omics Profiling of FIIN-2, a Covalent Pan-FGFR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-2 and Multi-Omics Profiling

This compound represents a first-in-class irreversible covalent pan-fibroblast growth factor receptor (FGFR) inhibitor that has emerged as a promising therapeutic candidate in oncology. As a covalent kinase inhibitor, this compound features a reactive acrylamide group that forms a covalent bond with a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of FGFRs, resulting in prolonged target inhibition and potential efficacy against gatekeeper mutations that often confer resistance to conventional therapies [1]. FGFRs constitute a subfamily of receptor tyrosine kinases (FGFR1-4) that play critical roles in various physiological and pathological processes, including embryonic development, cell proliferation, differentiation, migration, apoptosis, and angiogenesis [1]. Dysregulation of FGF/FGFR signaling is particularly implicated in hepatocellular carcinoma (HCC) pathogenesis, with FGF19 amplification or overexpression and FGFR4 overexpression occurring in 20–30% of HCC patients [1].

The comprehensive molecular characterization of this compound through integrative multi-omics approaches has revealed novel insights into its selectivity profiles and mechanisms of action. Recent studies have demonstrated that beyond its intended FGFR targeting, this compound engages with unexpected off-target proteins and activates complex signaling networks that influence its therapeutic efficacy [1]. This document presents detailed application notes and experimental protocols for investigating this compound using multi-omics approaches, providing researchers with standardized methodologies for understanding covalent kinase inhibitor mechanisms in cancer models.

Compound Properties and Inhibition Profile

Biochemical Characteristics

This compound (CAS Number: 1633044-56-0) is a synthetic small molecule with the molecular formula C₃₅H₃₈N₈O₄ and a molecular weight of 634.73 g/mol [2] [3]. The compound features a reactive acrylamide warhead that enables covalent binding to target kinases through Michael addition with nucleophilic cysteine residues [1]. This compound is supplied as a white to off-white solid and demonstrates optimal solubility in DMSO (≥100 mg/mL), while being insoluble in water or ethanol [2]. For in vitro applications, this compound is typically prepared as a high-concentration stock solution (10-100 mM) in DMSO, with subsequent serial dilutions in appropriate buffer systems to achieve working concentrations.

Table 1: Biochemical IC₅₀ Values of this compound Against FGFR Family Members

Kinase Target IC₅₀ (nM) Assay Type Reference
FGFR1 3.1 Cell-free [2]
FGFR2 4.3 Cell-free [2]
FGFR3 27 Cell-free [2]
FGFR4 45 Cell-free [2]
Cellular Activity and Antiproliferative Effects

This compound demonstrates potent antiproliferative activity in diverse cancer cell models, particularly those dependent on FGFR signaling pathways. In cellular assays, this compound inhibits proliferation of FGFR1-4 Ba/F3 cells with EC₅₀ values in the single- to double-digit nanomolar range, showing exceptional potency against FGFR2-driven cells (EC₅₀ ~1 nM) [2]. The compound maintains efficacy against gatekeeper mutations such as FGFR2 V564M (EC₅₀ of 58 nM), which typically confer resistance to reversible inhibitors [2]. Beyond hematologic models, this compound exhibits broad antitumor activity across solid tumor cell lines, including lung adenocarcinoma (A549 and A549/DDP), hepatocellular carcinoma (Hep3B and Huh7), lung squamous cell carcinoma (H520), and large cell carcinoma (H1581) [1] [4].

Table 2: Cellular EC₅₀ Values of this compound in Various Cancer Models

Cell Line Tumor Type EC₅₀ (nM) Assay Details Reference
Ba/F3 FGFR1 Hematopoietic 1 72h MTS assay [2]
Ba/F3 FGFR2 Hematopoietic 1 72h MTS assay [2]
Ba/F3 FGFR3 Hematopoietic 1 72h MTS assay [2]
Ba/F3 FGFR4 Hematopoietic 1 72h MTS assay [2]
A549 Lung adenocarcinoma ~100 96h Cell Titer-Glo [4]
Hep3B Hepatocellular carcinoma ~100 96h Cell Titer-Glo [1]
Huh7 Hepatocellular carcinoma ~100 96h Cell Titer-Glo [1]

The irreversible binding mechanism of this compound contributes to its sustained pharmacodynamic effects, as inhibition persists even after compound removal, requiring de novo protein synthesis to restore FGFR signaling [4]. This characteristic distinguishes this compound from reversible FGFR inhibitors such as Erdafitinib and Pemigatinib, which have received FDA approval for metastatic urothelial carcinoma and cholangiocarcinoma, respectively [1].

Experimental Design and Multi-Omics Workflow

Integrative Multi-Omics Strategy

The comprehensive characterization of this compound's mechanisms and selectivity requires an integrative multi-omics approach that simultaneously examines multiple layers of molecular regulation. The workflow combines chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses to elucidate the full spectrum of target proteins, signaling pathways, and downstream effectors regulated by this compound in cancer cells [1]. This integrated strategy enables the distinction between on-target engagements and off-target activities, providing a systems-level understanding of drug action.

The experimental design begins with the synthesis and validation of a functional chemical probe, followed by systematic multi-omics profiling, data integration, and computational modeling. The protocol outlined below specifically applies to hepatocellular carcinoma (Hep3B) and lung adenocarcinoma (A549) cell models, but can be adapted to other cancer cell lines with appropriate optimization.

G Multi-Omics Experimental Workflow FP This compound Probe (FP) Design & Synthesis Validation Biological Validation Cell Viability & Colony Formation FP->Validation ChemProt Chemical Proteomics Target Identification Validation->ChemProt PhosphoProt Phosphoproteomics Signaling Pathway Analysis Validation->PhosphoProt Transcript Transcriptomics Gene Expression Profiling Validation->Transcript Proteomics Proteomics Protein Expression Analysis Validation->Proteomics Integration Multi-Dimensional Data Integration & Network Modeling ChemProt->Integration PhosphoProt->Integration Transcript->Integration Proteomics->Integration Validation2 Functional Validation AMPKα1 Binding & Autophagy Assays Integration->Validation2

This compound Chemical Probe Design and Validation
3.2.1 Probe Synthesis Protocol

The This compound chemical probe (FP) is engineered by appending a terminal alkyne handle to the parent this compound structure through synthetic chemistry, maintaining the reactive acrylamide warhead essential for covalent target engagement [1].

Materials:

  • This compound precursor compound
  • Alkyne-containing linker (e.g., 5-hexynoic acid)
  • Standard organic synthesis reagents and solvents
  • Analytical HPLC system for purification
  • Mass spectrometer for structural confirmation

Procedure:

  • Conjugation Reaction: Dissolve this compound precursor (1 mmol) in anhydrous DMF (10 mL) under nitrogen atmosphere. Add alkyne linker (1.2 mmol), HOBt (1.2 mmol), and EDC·HCl (1.2 mmol). Stir reaction mixture at room temperature for 12-16 hours.
  • Purification: Isolate product by reverse-phase HPLC using acetonitrile/water gradient (5-95% over 30 minutes). Confirm molecular weight by LC-MS (expected [M+H]⁺ ~635 m/z).
  • Quality Control: Verify purity (>95%) by analytical HPLC and structural integrity by NMR spectroscopy. Aliquot and store at -20°C under desiccant.
3.2.2 Biological Validation Assay

Purpose: Confirm that the this compound probe (FP) retains biological activity equivalent to parental this compound.

Materials:

  • Hep3B or Huh7 hepatocellular carcinoma cells
  • A549 or A549/DDP lung adenocarcinoma cells
  • This compound and this compound probe (FP) stock solutions (10 mM in DMSO)
  • Cell culture reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
  • Cell Titer-Glo or MTS assay kit
  • Western blot equipment and antibodies: p-FGFR, p-FRS2α, p-ERK1/2, p-AKT, total FGFR, β-actin

Procedure:

  • Cell Culture: Maintain cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.
  • Cell Viability Assay: Seed cells in 96-well plates (1,500-3,000 cells/well) and allow to adhere overnight. Treat with serial dilutions of this compound or FP (0.1 nM - 10 μM) for 96 hours. Assess viability using Cell Titer-Glo reagent according to manufacturer's instructions. Calculate EC₅₀ values using GraphPad Prism with nonlinear regression analysis.
  • Colony Formation Assay: Seed cells in 6-well plates (500-1,000 cells/well) and treat with this compound or FP at IC₇₀ concentrations. Refresh medium with compounds every 3-4 days. After 10-14 days, fix colonies with methanol, stain with crystal violet (0.5% w/v), and quantify.
  • Pathway Inhibition Analysis: Treat cells with this compound or FP (0-1 μM) for 6 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting using standard protocols with indicated antibodies.

Validation Criteria: Successful FP should exhibit <2-fold difference in EC₅₀ values compared to this compound in viability assays and demonstrate equivalent inhibition of FGFR phosphorylation and downstream signaling pathways (MAPK, AKT) [1].

Multi-Omics Profiling Protocols

Chemical Proteomics for Target Identification

Purpose: Identify proteome-wide binding targets of this compound using activity-based protein profiling (ABPP).

Materials:

  • Hep3B cells (or other relevant cancer cell lines)
  • This compound probe (FP) and this compound for competition
  • Click chemistry reagents: Biotin-azide, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), CuSO₄, sodium ascorbate
  • Streptavidin beads
  • LC-MS/MS system
  • Lysis buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, protease inhibitors

Procedure:

  • Cell Treatment: Culture Hep3B cells to 80% confluence. Pretreat with DMSO (control) or 1 μM this compound (competition) for 1 hour, then add FP (1 μM) for 4 hours.
  • Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer (1 mL per 10⁷ cells). Clarify by centrifugation (16,000 × g, 15 minutes).
  • Click Chemistry: To lysate (1 mg protein), add biotin-azide (50 μM), TBTA (100 μM), CuSO₄ (1 mM), and sodium ascorbate (1 mM). Incubate with rotation for 1 hour at room temperature.
  • Protein Enrichment: Pre-clear lysate with control beads, then incubate with streptavidin beads (50 μL slurry) overnight at 4°C. Wash beads sequentially with:
    • 1% SDS in PBS
    • 6 M urea in PBS
    • PBS
  • On-Bead Digestion: Denature proteins in 6 M urea, reduce with DTT (5 mM), alkylate with iodoacetamide (15 mM), and digest with trypsin (1:50 w/w) overnight at 37°C.
  • LC-MS/MS Analysis: Desalt peptides and analyze by LC-MS/MS using 2-hour gradient. Acquire data in data-dependent acquisition mode.

Data Analysis: Process raw files using MaxQuant. Identify proteins with >2-fold enrichment in FP vs. competition group and p-value <0.05 [1].

Phosphoproteomic Analysis

Purpose: Characterize global phosphorylation changes induced by this compound treatment.

Materials:

  • Cell lines: Hep3B, A549
  • This compound stock solution (10 mM in DMSO)
  • Lysis buffer: 8 M urea, 50 mM Tris-HCl (pH 8.0), phosphatase inhibitors
  • TiO₂ or IMAC enrichment materials
  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis: Treat cells with DMSO or this compound (1 μM) for 2 hours. Lyse in urea buffer, reduce with DTT, alkylate with iodoacetamide.
  • Protein Digestion: Dilute urea to 2 M, digest with Lys-C (1:100 w/w) for 4 hours, then trypsin (1:50 w/w) overnight.
  • Phosphopeptide Enrichment: Acidify digest to pH <3, desalt, and enrich phosphopeptides using TiO₂ beads. Elute with ammonium hydroxide.
  • LC-MS/MS Analysis: Analyze on LC-MS/MS with 120-minute gradient using multistage activation or higher-energy collisional dissociation.

Data Analysis: Process data using MaxQuant with phosphosite localization. Identify significantly altered phosphosites (fold change >2, p-value <0.05) and map to kinase-substrate databases.

Transcriptomic and Proteomic Profiling

Transcriptomics Protocol:

  • RNA Extraction: Extract total RNA from this compound-treated cells (0.1, 0.5, 1 μM for 24h) using TRIzol.
  • Library Preparation and Sequencing: Prepare mRNA libraries using TruSeq kit, sequence on Illumina platform (PE150).
  • Analysis: Align reads to reference genome, quantify gene expression, identify differentially expressed genes (DEGs) with fold change >2 and adjusted p-value <0.05.

Proteomics Protocol:

  • Sample Preparation: Digest cell lysates from this compound-treated cells using filter-aided sample preparation.
  • TMT Labeling: Label peptides with TMT 11-plex, fractionate by high-pH reverse phase chromatography.
  • LC-MS/MS Analysis: Analyze fractions on LC-MS/MS, quantify proteins using reporter ions.

Integrated Analysis: Perform pathway enrichment analysis on DEGs and differentially expressed proteins. Integrate with chemoproteomic and phosphoproteomic data to construct comprehensive networks.

Molecular Mechanisms and Signaling Pathways

Primary FGFR Signaling Inhibition

This compound exerts its primary antitumor effects through potent inhibition of FGFR kinase activity, disrupting downstream signaling cascades critical for cancer cell survival and proliferation. The compound binds covalently to a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of FGFRs, stabilizing the kinase in an inactive "DFG-out" conformation that prevents ATP binding and subsequent autophosphorylation [1]. This inhibition effectively blocks canonical FGFR signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT axes, which are fundamental regulators of cell cycle progression, metabolic adaptation, and apoptotic evasion [1] [5].

The molecular basis for this compound's efficacy against gatekeeper mutations stems from its unique binding mode that bypasses steric clashes introduced by these mutations [1]. In cellular models, this compound treatment (100 nM) completely suppresses FGFR autophosphorylation within 2 hours, with sustained inhibition persisting for over 24 hours due to its irreversible mechanism [1] [4]. This durable target suppression translates to potent antiproliferative effects across FGFR-dependent cancer models, including hepatocellular carcinoma, lung adenocarcinoma, and gastric cancer cells [1] [4].

G This compound Signaling Mechanisms and Autophagy Regulation FGF FGF Ligands FGFR FGFR Receptor FGF->FGFR Binding Survival Pro-survival Signaling FGFR->Survival MAPK/AKT Pathways FIIN2 This compound FIIN2->FGFR Covalent Inhibition AMPK AMPKα1 (Cys185) FIIN2->AMPK Off-target Binding Autophagy Autophagy Activation FIIN2->Autophagy Direct Induction mTOR mTOR Inhibition AMPK->mTOR Activation mTOR->Autophagy Suppression Apoptosis Apoptosis Induction Autophagy->Apoptosis Enhanced

Novel Off-Target Engagement and AMPKα1 Activation

Beyond its intended FGFR targeting, multi-omics profiling revealed AMPKα1 as a novel off-target of this compound, with significant implications for its mechanism of action [1]. Chemoproteomic analysis identified AMPKα1 among the top non-FGFR targets, with subsequent validation confirming direct covalent modification at Cys185 residue [1]. This unexpected engagement activates AMPK signaling, resulting in downstream mTOR inhibition and induction of autophagic flux.

The functional consequences of AMPKα1 activation contribute to the complex pharmacological profile of this compound. In hepatocellular carcinoma models, AMPK-mediated autophagy initially serves as a protective cellular response, mitigating the cytotoxic effects of FGFR inhibition [1] [4]. This compensatory mechanism illustrates the complex interplay between signaling pathways in cancer cells and highlights the importance of comprehensive target profiling for understanding drug mechanisms. Structural analysis suggests that Cys185 resides in a structurally accessible region of AMPKα1, enabling covalent modification by this compound's acrylamide warhead despite the kinase's limited sequence homology with FGFR family members [1].

Autophagy Regulation and Therapeutic Implications

This compound treatment induces dose-dependent autophagy activation through dual complementary mechanisms: direct AMPKα1 activation and indirect mTOR suppression via FGFR pathway inhibition [1] [4]. In lung adenocarcinoma models, this compound (1 μM) significantly increases LC3-II accumulation and p62 degradation, hallmark indicators of autophagic flux [4]. This autophagic response initially functions as a cytoprotective mechanism, as evidenced by enhanced this compound cytotoxicity when combined with autophagy inhibitors like chloroquine or 3-methyladenine [4].

The interplay between this compound-induced autophagy and apoptosis reveals context-dependent outcomes across cancer models. In hepatocellular carcinoma, AMPKα1-mediated autophagy partially counteracts the pro-apoptotic effects of FGFR inhibition, creating a therapeutic opportunity for combination approaches [1]. Conversely, in lung adenocarcinoma, sustained this compound treatment ultimately overwhelms protective autophagy, leading to mitochondrial-mediated apoptosis activation characterized by caspase-3 cleavage, Bax upregulation, and Bcl-2 suppression [4]. These findings underscore the importance of understanding cell-type-specific responses to this compound and designing appropriate combination strategies.

Functional Consequences and Therapeutic Applications

Antitumor Efficacy Across Cancer Models

This compound demonstrates broad-spectrum antitumor activity across diverse preclinical cancer models, with particular potency in FGFR-driven malignancies. In hepatocellular carcinoma models (Hep3B, Huh7), this compound treatment (100-500 nM) suppresses cell proliferation by 70-90% and inhibits colony formation by >80% relative to controls [1]. Similar efficacy is observed in lung adenocarcinoma models, where this compound (100 nM) reduces viability of both chemosensitive (A549) and cisplatin-resistant (A549/DDP) cells, the latter representing a clinically challenging population with limited therapeutic options [4]. The compound's ability to maintain potency against resistant subpopulations underscores its potential utility in salvage therapy settings.

In vivo evidence supports the therapeutic relevance of this compound's mechanisms. Zebrafish embryonic models treated with this compound display characteristic developmental defects consistent with FGFR pathway inhibition, including posterior mesoderm impairment and tail morphogenesis abnormalities [2] [3]. These phenotypic manifestations provide whole-organism validation of this compound's target engagement and biological activity, complementing cellular data.

Combination Therapy Strategies

The multi-omics characterization of this compound has revealed rational combination strategies to enhance its therapeutic efficacy. Based on the understanding that this compound-induced autophagy serves as a compensatory survival mechanism, concurrent autophagy inhibition represents a promising combinatorial approach [4]. In A549 and A549/DDP lung adenocarcinoma models, co-treatment with this compound (100 nM) and chloroquine (20 μM) enhances apoptosis by approximately 40% compared to this compound monotherapy, with similar synergy observed with 3-methyladenine [4].

Additional combination opportunities may exploit this compound's effects on energy stress pathways through AMPK activation. The concurrent targeting of metabolic adaptation mechanisms with agents such as phenformin or OXPHOS inhibitors could potentially augment this compound's efficacy in appropriate tumor contexts. These combination strategies illustrate how comprehensive molecular profiling can inform rational therapeutic design, moving beyond empirical drug combinations to mechanism-based approaches.

Technical Considerations and Protocol Optimization

Experimental Optimization Guidelines

Successful implementation of this compound multi-omics studies requires careful attention to technical parameters that significantly impact data quality and interpretation. For chemoproteomic experiments, competition conditions must be rigorously optimized, with recommended this compound pre-treatment at 1 μM for 1 hour before FP addition achieving >90% target engagement without excessive off-target masking [1]. MS instrument parameters should be calibrated using standard peptides to ensure optimal detection of covalently modified peptides, with particular attention to fragmentation energy for acrylamide-adducted species.

In cellular assays, treatment duration critically influences experimental outcomes due to this compound's irreversible mechanism. Short-term treatments (2-6 hours) optimally capture direct signaling perturbations for phosphoproteomic analysis, while longer exposures (72-96 hours) better reflect net proliferative outcomes [1] [4]. DMSO concentration should be maintained ≤0.1% across all experiments to avoid solvent-mediated artifacts.

Data Integration and Computational Analysis

The integration of multi-omics datasets requires specialized computational approaches to derive biologically meaningful insights. Recommended workflows employ multi-layer network analysis that maps chemoproteomic targets to altered phosphosites and downstream transcriptional changes [1]. Significance thresholds should be established using false discovery rate correction rather than p-value cutoffs alone, with recommended thresholds of FDR <0.05 for proteomic/transcriptomic data and fold change >2 for phosphorylation changes.

Pathway enrichment analysis should prioritize methods that account for network topology (e.g., SPIA, PRS) rather than simple overrepresentation analysis. For this compound studies, particular attention should be paid to kinase-substrate relationships connecting identified targets to altered phosphosites, with AMPK and FGFR substrates representing expected central nodes [1].

Conclusion and Future Perspectives

The application of integrative multi-omics approaches to characterize this compound has provided a comprehensive molecular roadmap of its mechanisms, extending well beyond its intended FGFR targeting to include unexpected off-target engagements and complex network perturbations. These insights fundamentally advance our understanding of covalent kinase inhibitor biology and provide a framework for optimizing therapeutic efficacy while managing potential toxicity risks.

The discovery of AMPKα1 as a novel this compound target highlights the critical importance of proteome-wide selectivity profiling, particularly for covalent inhibitors with reactive warheads. This finding not only explains observed autophagy induction but also suggests potential metabolic consequences requiring further investigation. Future studies exploring this compound in appropriate in vivo models will be essential to translate these mechanistic insights into therapeutic strategies, with particular attention to context-dependent interactions between FGFR inhibition, AMPK activation, and autophagic flux.

The protocols and application notes presented here provide a standardized framework for the comprehensive characterization of covalent kinase inhibitors, enabling the research community to systematically elucidate complex drug mechanisms and accelerate the development of improved targeted therapies.

References

Comprehensive Application Notes and Protocols for FIIN-2 Activity-Based Protein Profiling in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-2 and Activity-Based Protein Profiling

This compound represents a next-generation irreversible covalent pan-FGFR inhibitor that has shown significant promise in overcoming kinase gatekeeper mutations, a common resistance mechanism in targeted cancer therapies. As a covalent inhibitor, this compound contains a reactive acrylamide warhead that forms a direct covalent bond with cysteine residues in the FGFR kinase domain (specifically Cys477), resulting in a "DFG-out" conformation that avoids steric clashes with gatekeeper mutations. This binding mechanism provides enhanced binding affinity and prolonged pharmacodynamic effects compared to reversible inhibitors. Initially developed to target fibroblast growth factor receptors (FGFR1-4), which play critical roles in tumor growth, angiogenesis, and resistance to conventional cancer treatments, this compound has demonstrated particular relevance in hepatocellular carcinoma (HCC) where FGF19/FGFR4 signaling amplification occurs in 20-30% of patients [1].

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy for identifying direct cellular targets of covalent kinase inhibitors like this compound. This technology utilizes specially designed chemical probes that incorporate both a reactive warhead for covalent binding and a detection tag for visualization and purification of target proteins. ABPP enables proteome-wide profiling of drug-target interactions, facilitating the identification of both on-target engagements and off-target activities that contribute to both efficacy and potential toxicity. The integration of ABPP with multi-omics approaches provides unprecedented insights into the comprehensive mechanisms of action of covalent inhibitors, accelerating drug development and optimization [2] [1] [3].

Table 1: Key Characteristics of this compound Covalent Inhibitor

Property Description Significance
Target Class Fibroblast Growth Factor Receptors (FGFR1-4) Primary targets in oncogenic signaling
Inhibition Mechanism Irreversible covalent binding Enhanced affinity and duration of action
Binding Site Cys477 in FGFR kinase P-loop Avoids gatekeeper mutation steric clashes
Secondary Targets EGFR, SRC, YES, AMPKα1 Contributes to overall efficacy and potential off-target effects
Structural Conformation DFG-out Unique binding mode preventing resistance
Reactive Warhead Acrylamide group Forms covalent bond with cysteine residues
Therapeutic Relevance Hepatocellular carcinoma, other FGFR-driven tumors Addresses significant unmet medical needs

Chemical Probe Design and Synthesis Protocol

Probe Design Strategy

The This compound probe (FP) is strategically designed by incorporating a terminal alkyne tag into the parental this compound structure while preserving its biological activity and binding characteristics. This alkyne handle serves as a bioorthogonal chemical reporter that enables subsequent conjugation via click chemistry without interfering with the compound's ability to engage its cellular targets. The alkyne group is typically attached through a flexible linker at a position distal to the pharmacophore elements responsible for target binding, ensuring minimal perturbation of the molecular interactions with FGFRs and other kinase targets. This design strategy maintains the reactive acrylamide warhead intact, allowing the probe to form the same covalent bonds with target proteins as the parent this compound compound [1].

Synthesis and Validation Protocol

Materials Required: this compound precursor with modifiable site, propargylamine or alkyne-containing linker, appropriate solvents (DMF, DCM, DMSO), coupling reagents (HATU, EDCI, or DCC), purification materials (TLC plates, silica gel, HPLC system), cell culture reagents (Hep3B, Huh7, or other relevant cell lines), Western blot equipment, FGFR pathway antibodies (p-FGFR, p-MAPK, p-AKT).

Step-by-Step Procedure:

  • Chemical Synthesis:

    • Dissolve this compound precursor (1 mmol) in anhydrous DMF (10 mL) under inert atmosphere
    • Add alkyne-containing linker (1.2 mmol) and coupling reagent HATU (1.5 mmol)
    • Activate with DIPEA (3 mmol) and stir reaction at room temperature for 12-16 hours
    • Monitor reaction progress by TLC or LC-MS until completion
    • Purify by silica gel chromatography using gradient elution (DCM to DCM:MeOH 9:1)
    • Characterize final product by NMR and high-resolution mass spectrometry
  • Biological Activity Validation:

    • Culture Hep3B and Huh7 cells in appropriate media (DMEM with 10% FBS)
    • Treat cells with serial dilutions of this compound and FP (0.1 nM to 10 μM) for 72 hours
    • Assess cell viability using MTT or CellTiter-Glo assays
    • Calculate IC50 values using nonlinear regression analysis (GraphPad Prism)
    • Confirm preservation of FGFR signaling inhibition by Western blot
    • Analyze phosphorylation status of FGFR, MAPK, and AKT after 6-hour treatment
  • Functional Competency Assessment:

    • Incubate live cells with FP (0.1-10 μM) for 2-4 hours
    • Perform click chemistry conjugation with rhodamine-azide (25 μM) using CuSO4 (1 mM), THPTA ligand (100 μM), and sodium ascorbate (1 mM)
    • Visualize labeled proteins by in-gel fluorescence scanning
    • Confirm concentration-dependent labeling with increasing FP concentrations [1]

Table 2: this compound Probe Performance Characteristics

Validation Parameter Experimental Result Acceptance Criterion
Cell Viability IC50 (Hep3B) Comparable to this compound (within 2-fold) IC50 < 1 μM
FGFR Pathway Inhibition Concentration-dependent reduction of p-FGFR, p-MAPK, p-AKT >80% inhibition at 1 μM
Labeling Efficiency Concentration-dependent fluorescence signal Detectable signal at 0.1 μM
Selectivity Profile FGFRs prominently labeled FGFR2 and FGFR4 in top 10 targets
Click Chemistry Compatibility Efficient conjugation with azide reagents >90% conjugation efficiency

Competitive Activity-Based Protein Profiling Workflow

Cell Culture and Treatment Protocol

Materials Required: Hepatocellular carcinoma cell lines (Hep3B, Huh7), complete growth media (DMEM with 10% FBS and 1% penicillin-streptomycin), this compound probe, DMSO vehicle control, competition compound (this compound), cell culture equipment (incubator, biosafety cabinet), lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).

Procedure:

  • Cell Culture Preparation:

    • Maintain Hep3B and Huh7 cells in appropriate culture conditions (37°C, 5% CO2)
    • Passage cells at 80-90% confluence using standard trypsinization procedure
    • Seed cells at 5 × 10^6 cells per 15-cm dish for proteomic experiments
    • Allow cells to adhere and recover for 24 hours before treatment
  • Experimental Treatment:

    • Prepare fresh treatment solutions in pre-warmed media:
      • Group 1: DMSO vehicle control (0.1% final concentration)
      • Group 2: this compound probe alone (1 μM final concentration)
      • Group 3: this compound competition (10 μM) for 1 hour, then this compound probe (1 μM)
    • Remove existing media and add treatment solutions
    • Incubate cells for 4 hours at 37°C, 5% CO2
    • Remove treatment media and wash cells twice with ice-cold PBS
  • Cell Lysis and Protein Extraction:

    • Lyse cells in 1 mL lysis buffer per 15-cm dish on ice for 30 minutes
    • Scrape cells thoroughly and transfer lysate to microcentrifuge tubes
    • Clarify by centrifugation at 16,000 × g for 15 minutes at 4°C
    • Transfer supernatant to new tubes and quantify protein concentration using BCA assay
    • Adjust all samples to 2 mg/mL concentration with lysis buffer [1]
Click Chemistry Conjugation and Enrichment

Materials Required: Biotin-azide conjugate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), copper(II) sulfate, sodium ascorbate, PBS, streptavidin-agarose beads, wash buffers (2% SDS in PBS; 1 M NaCl in PBS; standard PBS), urea lysis buffer (8 M urea in 50 mM Tris-HCl, pH 8.0), sequencing-grade modified trypsin.

Procedure:

  • Click Chemistry Reaction:

    • Prepare click reaction master mix per 1 mg protein:
      • 25 μM biotin-azide (from 5 mM DMSO stock)
      • 1 mM CuSO4 (from 50 mM aqueous stock)
      • 100 μM THPTA ligand (from 10 mM stock in water, pre-mixed with CuSO4)
      • 1 mM sodium ascorbate (from 100 mM fresh stock in water)
    • Add master mix to protein lysates and incubate with rotation for 1.5 hours at room temperature
    • Precipitate proteins with ice-cold methanol/chloroform if desired for cleanup
  • Streptavidin Enrichment:

    • Pre-wash streptavidin-agarose beads (50 μL per sample) with PBS
    • Incubate clicked protein samples with beads for 3 hours at room temperature with rotation
    • Pellet beads by gentle centrifugation (2,000 × g, 2 minutes)
    • Wash sequentially with:
      • 1 mL 2% SDS in PBS (3 times)
      • 1 mL 1 M NaCl in PBS (3 times)
      • 1 mL standard PBS (3 times)
      • 1 mL 50 mM Tris-HCl, pH 8.0 (2 times)
  • On-Bead Digestion:

    • Denature beads in 8 M urea, 50 mM Tris-HCl, pH 8.0
    • Reduce with 5 mM DTT for 30 minutes at 37°C
    • Alkylate with 15 mM iodoacetamide for 30 minutes at room temperature in the dark
    • Dilute urea to 2 M with 50 mM Tris-HCl, pH 8.0
    • Digest with sequencing-grade trypsin (1:50 w/w) overnight at 37°C with shaking
    • Acidify with 1% TFA and desalt peptides using C18 StageTips [1]

G CellTreatment Cell Treatment (FP ± this compound competition) CellLysis Cell Lysis and Protein Extraction CellTreatment->CellLysis ClickReaction Click Chemistry with Biotin-Azide CellLysis->ClickReaction StreptavidinEnrichment Streptavidin Bead Enrichment ClickReaction->StreptavidinEnrichment OnBeadDigestion On-Bead Trypsin Digestion StreptavidinEnrichment->OnBeadDigestion LCAnalysis LC-MS/MS Analysis OnBeadDigestion->LCAnalysis DataProcessing Data Processing and Target Identification LCAnalysis->DataProcessing

Figure 1: Competitive ABPP Workflow for this compound Target Identification

Multi-Omics Integration for Comprehensive Mechanism Elucidation

Phosphoproteomic Analysis Protocol

Rationale: Phosphoproteomics enables global mapping of phosphorylation changes induced by this compound treatment, providing insights into kinase signaling networks and downstream pathway regulation beyond direct targets. This approach captures both the intended on-target effects on FGFR signaling and unexpected consequences of off-target engagements.

Materials and Procedure:

  • Sample Preparation:

    • Treat Hep3B cells with this compound (1 μM) or DMSO for 4 hours in biological quadruplicate
    • Lyse cells in urea lysis buffer (8 M urea, 50 mM Tris, pH 8.0) supplemented with phosphatase inhibitors
    • Reduce, alkylate, and digest proteins as described in Section 3.2
    • Desalt peptides and quantify using Nanodrop
  • Phosphopeptide Enrichment:

    • Perform TiO2-based phosphopeptide enrichment using Titansphere beads
    • Condition beads with 80% ACN/5% TFA
    • Load acidified peptides in 80% ACN/5% TFA
    • Wash with 80% ACN/5% TFA followed by 80% ACN/1% TFA
    • Elute phosphopeptides with 5% NH4OH
    • Acidify immediately with formic acid
  • LC-MS/MS Analysis:

    • Separate peptides on 25-cm C18 column using 3-hour gradient
    • Operate mass spectrometer in data-dependent acquisition mode
    • Use HCD fragmentation with stepped collision energies
    • Include MS1-level match-between-runs to maximize quantification
  • Data Processing:

    • Process raw files using MaxQuant with implemented Andromeda search engine
    • Search against human UniProt database
    • Use phosphorylation (S,T,Y) as variable modifications
    • Apply FDR < 0.01 at peptide and protein levels
    • Perform statistical analysis using Perseus or similar software [1]
Integrative Multi-Omics Data Analysis

The power of ABPP is significantly enhanced when integrated with complementary omics approaches. Transcriptomics and proteomics provide orthogonal validation of functional consequences of target engagement, while phosphoproteomics offers direct readout of kinase network perturbations. This integrated approach revealed that this compound induces autophagy by directly binding and activating AMPKα1 through covalent modification at Cys185, a finding that was consistent across multiple omics layers and contributed to understanding its anti-tumor activity in HCC cells [1].

Integration Methodology:

  • Data Alignment:

    • Map all identified proteins, phosphosites, and transcripts to unified gene identifiers
    • Normalize data across platforms using variance-stabilizing transformation
    • Perform batch correction when necessary
  • Multi-layer Correlation:

    • Identify significant correlations between target engagement (ABPP), phosphorylation changes, and expression alterations
    • Apply network propagation algorithms to connect direct targets to downstream effects
    • Construct consensus networks using Cytoscape
  • Functional Annotation:

    • Perform Gene Ontology and pathway enrichment analysis on consensus hits
    • Identify overrepresented transcription factor binding sites in regulated genes
    • Integrate with kinase-substrate databases to reconstruct signaling networks

G ABPP Chemical Proteomics (Direct Targets) DataIntegration Multi-Omics Data Integration ABPP->DataIntegration Phosphoproteomics Phosphoproteomics (Signaling Networks) Phosphoproteomics->DataIntegration Transcriptomics Transcriptomics (Gene Expression) Transcriptomics->DataIntegration Proteomics Proteomics (Protein Abundance) Proteomics->DataIntegration NetworkMapping Pathway and Network Analysis DataIntegration->NetworkMapping Mechanism Comprehensive Mechanism Elucidation NetworkMapping->Mechanism

Figure 2: Multi-Omics Integration Strategy for Comprehensive Mechanism Elucidation

Data Analysis and Target Validation Protocols

Mass Spectrometry Data Processing

Bioinformatic Analysis Pipeline:

  • Raw Data Processing:

    • Convert raw files to mzML format using MSConvert
    • Perform database searching with MaxQuant (v2.0+)
    • Use human UniProt database (latest version)
    • Set carbamidomethylation as fixed modification
    • Set oxidation (M) and phosphorylation (S,T,Y) as variable modifications
    • Enable match-between-runs and LFQ quantification
    • Apply FDR threshold of 1% at PSM and protein levels
  • Target Identification:

    • Extract LFQ intensities for all identified proteins across conditions
    • Perform significance analysis using t-test with permutation-based FDR correction
    • Apply dual-threshold criteria: fold change >2 and p-value < 0.05 (FP/DMSO and FP/FIIN-2+FP comparisons)
    • Generate volcano plots to visualize significantly enriched proteins
    • Annotate identified kinases and other drug target classes
  • Functional Enrichment Analysis:

    • Perform Gene Ontology enrichment using clusterProfiler
    • Conduct KEGG pathway analysis for significantly enriched proteins
    • Use kinase enrichment analysis to identify overrepresented kinase families
    • Generate protein-protein interaction networks using STRING database [1]
Target Validation Methods

AMPKα1 Covalent Binding Validation:

  • Immunoprecipitation and Western Blot:

    • Treat cells with this compound probe (1 μM, 4 hours)
    • Perform click chemistry with biotin-azide as described in Section 3.2
    • Pull down biotinylated proteins with streptavidin beads
    • Separate by SDS-PAGE and transfer to PVDF membrane
    • Probe with anti-AMPKα1 antibody to confirm specific binding
  • Site-Directed Mutagenesis:

    • Generate AMPKα1 C185A mutant using QuikChange protocol
    • Express wild-type and mutant AMPKα1 in HEK293T cells
    • Treat with this compound probe and perform pull-down experiments
    • Confirm loss of binding with C185A mutant
  • Functional Assays:

    • Measure AMPK activity using SAMS peptide assay
    • Evaluate autophagy induction by LC3-I/II conversion and p62 degradation
    • Assess effects on tumor cell viability and proliferation [1]

Table 3: Key Targets Identified Through this compound ABPP Profiling

Target Protein Fold Enrichment Function Validation Status
FGFR4 12.5 Receptor tyrosine kinase Primary target, confirmed
FGFR2 9.8 Receptor tyrosine kinase Primary target, confirmed
EGFR 7.2 Epidermal growth factor receptor Previously known, confirmed
SRC 6.5 Proto-oncogene tyrosine kinase Previously known, confirmed
AMPKα1 5.9 Cellular energy sensor Novel target, validated
YES1 5.3 Tyrosine-protein kinase Previously known, confirmed

Applications and Future Perspectives

The application of activity-based protein profiling to this compound has revealed a comprehensive target landscape that extends well beyond its intended FGFR targets. The discovery of AMPKα1 as a novel covalent target and the elucidation of its role in activating autophagy highlights the power of ABPP to uncover unexpected mechanisms that contribute to a compound's overall pharmacological profile. This integrated approach has provided a molecular roadmap to refine covalent kinase inhibitors for improved specificity and therapeutic outcomes in oncology, particularly for hepatocellular carcinoma and other FGFR-driven malignancies [1].

The ABPP platform described in these application notes provides a robust framework that can be extended to other covalent inhibitors across target classes. The combination of chemical proteomics with multi-omics validation represents a paradigm for comprehensive drug mechanism elucidation that can accelerate the development of targeted therapies with improved efficacy and reduced off-target toxicity. Future applications could include tissue-specific profiling, investigation of resistance mechanisms, and patient stratification strategies based on individual target expression patterns [2] [1] [3].

G FIIN2 This compound Treatment FGFR FGFR Inhibition (On-target) FIIN2->FGFR AMPK AMPKα1 Binding (Cys185) FIIN2->AMPK OtherTargets Other Kinase Targets (EGFR, SRC, YES) FIIN2->OtherTargets Signaling Signaling Pathway Modulation FGFR->Signaling Autophagy Autophagy Activation AMPK->Autophagy Antitumor Anti-tumor Effects Signaling->Antitumor Autophagy->Antitumor

Figure 3: this compound Signaling Pathways and Cellular Effects in Hepatocellular Carcinoma

References

Comprehensive Application Notes and Protocols: FIIN-2 Target Identification Using Mass Spectrometry-Based Chemoproteomics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-2 and Multi-Omics Target Identification

This compound represents a first-in-class irreversible covalent pan-FGFR inhibitor that has shown significant promise in oncology therapeutics, particularly for tumors with FGFR pathway dysregulation. As a covalent kinase inhibitor, this compound features a reactive acrylamide group designed to form a covalent bond with conserved cysteine residues in the p-loop of FGFR proteins (specifically Cys477 in FGFR4), enabling it to overcome resistance due to gatekeeper mutations that often plague ATP-competitive inhibitors [1] [2]. Despite its potent anti-FGFR activity, comprehensive selectivity profiling remained incomplete until recent advances in chemoproteomic approaches. The integrative multi-omics strategy for this compound target identification combines chemical proteomics, phosphoproteomics, transcriptomics, and proteomics to elucidate both on-target engagements and off-target effects, providing a systems-level understanding of its mechanism of action in cancer cells [1].

The development of covalent kinase inhibitors like this compound presents a unique challenge: while the covalent binding mechanism enhances potency and duration of action, it also increases the risk of off-target interactions leading to unintended toxicity. Traditional target identification methods often fail to capture the full spectrum of protein engagements, particularly for irreversible inhibitors. The application notes presented here detail a comprehensive activity-based protein profiling (ABPP) platform that enables researchers to systematically identify direct cellular targets of this compound across the entire proteome, while downstream multi-omics analyses reveal functional consequences of these interactions [1]. This integrated approach has revealed that this compound engages with unexpected targets beyond the FGFR family, including AMPKα1, which contributes to its biological activity through induction of autophagy in hepatocellular carcinoma cells [1].

Chemical Probe Design and Synthesis

This compound Probe (FP) Design Principles

The foundation of successful target identification lies in the design of a functional chemical probe that preserves the biological activity of the parent compound while incorporating functionality for downstream detection and enrichment. For this compound, probe design involved the strategic incorporation of a terminal alkyne handle at a position that does not interfere with its non-covalent binding interactions or covalent binding capability. This alkyne tag serves as a bioorthogonal chemical handle for subsequent click chemistry conjugation with either fluorescent azides for visualization or biotin azides for enrichment, enabling both qualitative assessment and quantitative profiling of protein targets [1]. Critically, the alkyne moiety must be attached through an appropriate linker that minimizes steric hindrance and maintains the physicochemical properties of the original inhibitor.

  • Synthetic Strategy: The this compound probe (FP) is synthesized by appending a PEG-based spacer terminated with a terminal alkyne to the core structure of this compound, avoiding modification of key pharmacophoric elements, particularly the acrylamide warhead responsible for covalent binding and the hinge-binding region that determines kinase selectivity.

  • Analytical Validation: Confirm probe identity and purity through LC-MS and NMR spectroscopy, ensuring the absence of unreacted starting materials or side products that could complicate subsequent experiments.

Functional Validation of the this compound Probe

Before proceeding with target identification experiments, thorough validation of the this compound probe's functional equivalence to the parent compound is essential.

Table: Functional Validation Assays for this compound Probe

Assay Type Experimental Details Expected Results Acceptance Criteria
Cell Viability Hep3B and Huh7 cells treated with 0-10 μM this compound or FP for 72 hours Concentration-dependent decrease in viability IC50 values of FP within 1.5-fold of this compound
Colony Formation Cells treated with compounds for 14 days, colonies stained and counted Significant reduction in colony number >70% inhibition at 1 μM for both compounds
Western Blot Analysis Assessment of FGFR signaling pathways after treatment Decreased p-FGFR, p-AKT, p-MAPK Similar inhibition patterns for this compound and FP
Cellular Labeling Live cell labeling with FP, click reaction with rhodamine-azide Dose-dependent increase in fluorescence Distinct band pattern with expected FGFR molecular weights

The biological validation should demonstrate that FP recapitulates the antiproliferative effects of this compound, with similar IC50 values in hepatocellular carcinoma cell lines (Hep3B and Huh7) [1]. Furthermore, FP must exhibit equivalent inhibition of FGFR downstream signaling pathways, as evidenced by concentration-dependent reduction in phosphorylation of FRS2, AKT, and MAPK in Western blot analyses [1]. The functionality of the alkyne handle should be confirmed through in-gel fluorescence visualization after click chemistry conjugation with rhodamine-azide, showing dose-dependent labeling of specific protein bands that can be competed with excess unmodified this compound [1].

Competitive Activity-Based Protein Profiling for Target Identification

Cell Culture and Probe Treatment Protocol

Maintain hepatocellular carcinoma cells (Hep3B or Huh7) in appropriate media (DMEM or RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 humidified incubator. For competitive ABPP experiments, seed cells at 70% confluence in 15-cm plates and allow to adhere for 24 hours. Prepare three experimental conditions:

  • DMSO control: Treat cells with 0.1% DMSO for 6 hours
  • FP-only group: Treat cells with 1 μM this compound probe for 6 hours
  • Competition group: Pre-treat with 10 μM unmodified this compound for 1 hour, then co-treat with 1 μM FP for additional 6 hours

Critical consideration: Perform biological replicates (n≥3) to ensure statistical robustness in subsequent quantitative proteomic analysis. Optimization of concentration and timing may be necessary for different cell lines based on FP permeability and turnover rates of target proteins [1].

Sample Preparation and Click Chemistry Enrichment

After treatment, harvest cells using mild trypsinization and wash twice with cold PBS. Lyse cells using NP-40 lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors) with sonication on ice (3 pulses of 10 seconds each at 20% amplitude). Clarify lysates by centrifugation at 16,000 × g for 15 minutes at 4°C and determine protein concentration using BCA assay.

Table: Click Chemistry Reaction Setup for Biotin Conjugation

Component Final Concentration Volume for 1 mg Protein
Cell Lysate 1-2 mg/mL Variable to 500 μL
Biotin-Azide 50 μM 5 μL of 5 mM stock
TBTA Ligand 100 μM 10 μL of 10 mM stock in DMSO:t-BuOH 1:4
CuSO4 1 mM 10 μL of 100 mM stock
TCEP 1 mM 10 μL of 100 mM stock in water
Reaction Buffer 1X PBS To 1 mL final volume

Incubate the click reaction for 1 hour at room temperature with gentle rotation. Terminate the reaction by adding 5 volumes of cold acetone and precipitate at -20°C for 4 hours or overnight. Centrifuge at 8,000 × g for 10 minutes, wash acetone pellet twice with cold methanol, and air dry. Resuspend pellets in 1 mL PBS with 1% SDS and gentle heating at 60°C for 10 minutes [1].

For streptavidin enrichment of biotinylated proteins, pre-clear resuspended proteins with control agarose beads for 30 minutes at 4°C. Incubate with high-capacity streptavidin-agarose beads (100 μL bead slurry per 1 mg protein) overnight at 4°C with rotation. Wash beads sequentially with: (1) 1% SDS in PBS, (2) 6 M urea in PBS, (3) 1 M NaCl in PBS, and (4) 50% isopropanol in PBS (10 bead volumes each). Perform a final wash with HPLC-grade water before on-bead trypsin digestion [1].

Mass Spectrometry Parameters and Data Acquisition

On-Bead Digestion and Peptide Preparation

Resuspend streptavidin beads in 50 mM ammonium bicarbonate buffer (pH 8.0) and add 1 μg trypsin/Lys-C mix per 100 μg estimated captured protein. Incubate at 37°C for 16 hours with gentle shaking. Add 1% trifluoroacetic acid (TFA) to stop digestion and collect supernatant. Wash beads with 60% acetonitrile/0.1% TFA and pool with initial supernatant. Desalt peptides using C18 StageTips following standard protocols and dry completely in a vacuum concentrator. Resuspose peptides in 0.1% formic acid for LC-MS/MS analysis [1].

Liquid Chromatography and Tandem Mass Spectrometry

Table: LC-MS/MS Parameters for Target Identification

Parameter Setting Notes
LC System Nanoflow UHPLC Easy-nLC 1200 or equivalent
Column 75 μm × 25 cm C18 1.9 μm particle size
Gradient 5-30% B in 120 min A: 0.1% FA; B: 80% ACN/0.1% FA
Flow Rate 300 nL/min Constant flow mode
MS Instrument Orbitrap Fusion Lumos Or equivalent high-resolution instrument
MS1 Resolution 120,000 @ m/z 200 Scan range 350-1550 m/z
MS1 AGC Target Standard Maximum injection time 50 ms
Data-Dependent MS2 Top 20 most intense ions Cycle time 3 seconds
MS2 Resolution 30,000 @ m/z 200 HCD fragmentation
Collision Energy 30% Stepped ±5%
Dynamic Exclusion 60 seconds ±10 ppm window

Operate the mass spectrometer in data-dependent acquisition mode with the parameters outlined above. For quantitative comparisons, consider using tandem mass tag (TMT) labeling instead of label-free quantification for improved accuracy, though the competitive ABPP approach also works effectively with label-free quantification [1]. Include quality control samples (HeLa cell digest or similar) to monitor instrument performance throughout the acquisition sequence.

Data Analysis and Target Validation

Proteomic Data Processing and Statistical Analysis

Process raw MS files using MaxQuant (version 2.0.3.0) or similar software against the human UniProt database. Enable the match-between-runs feature to maximize identification across samples. Search parameters should include: carbamidomethylation of cysteine as fixed modification; oxidation of methionine and protein N-terminal acetylation as variable modifications; trypsin/P as enzyme with up to 2 missed cleavages; and LFQ quantification with minimum ratio count of 2 [1].

For target identification, apply the following stringent criteria:

  • Significant enrichment in FP-only group compared to DMSO control (fold change > 2, p-value < 0.05, adjusted for multiple comparisons)
  • Significant competition by pre-treatment with unmodified this compound (fold change > 2 in competition vs. FP-only, p-value < 0.05)
  • Minimum unique peptides ≥ 2 for protein identification

Bioinformatic analysis of identified targets should include Gene Ontology enrichment analysis using tools like DAVID or clusterProfiler to identify overrepresented biological processes, molecular functions, and cellular components. Kinase enrichment analysis can be performed using specialized resources like KEA3 or KinaseLibrary to identify significantly enriched kinase families among the targets [1].

Experimental Validation of Identified Targets

Prioritize candidate targets based on abundance, competition efficiency, and potential biological relevance. For kinase targets, validate direct binding using:

  • Cellular thermal shift assays (CETSA) to assess thermal stabilization upon compound treatment
  • In vitro kinase assays to measure inhibition of enzymatic activity
  • Western blot analysis of phosphorylation status of known substrates

For novel non-kinase targets like AMPKα1 identified in the original study [1], employ additional validation strategies:

  • Mutation of covalent binding site (e.g., Cys185 in AMPKα1) to confirm specificity
  • Cellular functional assays to link target engagement to phenotypic effects
  • Immunofluorescence or immunoprecipitation to visualize or isolate the drug-target complex

Multi-Omics Integration for Mechanism Elucidation

Phosphoproteomic Analysis to Map Signaling Networks

To complement the chemical proteomic data and obtain a systems-level view of this compound's effects on cellular signaling, perform global phosphoproteomic analysis. Treat Hep3B cells with 1 μM this compound or DMSO control for 3 hours (n=4 biological replicates). Process samples using the EasyPhos protocol or similar phosphopeptide enrichment method, enriching phosphopeptides using TiO2 or IMAC beads prior to LC-MS/MS analysis [1].

Data analysis should identify significantly altered phosphorylation sites (fold change > 1.5, p-value < 0.05), with particular attention to known FGFR signaling nodes and unexpected pathways that may reveal off-target effects. Kinase-substrate enrichment analysis (KSEA) can help infer kinase activities from the phosphoproteomic data, connecting altered phosphorylation patterns to specific targeted kinases [1].

Integrative Multi-Omics Data Analysis

The power of this approach lies in integrating multiple data types to build a comprehensive network of this compound's cellular actions. Combine datasets from:

  • Chemical proteomics (direct physical targets)
  • Phosphoproteomics (immediate signaling consequences)
  • Transcriptomics (gene expression changes)
  • Proteomics (altered protein abundance)

Visualization of this multi-omics network can be achieved using tools like Cytoscape, illustrating the connections between direct targets, affected signaling pathways, and downstream functional effects. This integrated approach revealed, for example, that this compound binding to AMPKα1 activates autophagy in hepatocellular carcinoma cells, an off-target effect that may contribute to its anti-tumor activity [1].

Summary and Protocol Applications

The integrated protocol described herein provides a comprehensive framework for target identification of covalent kinase inhibitors, with specific application to this compound. This approach has demonstrated that this compound engages with multiple targets beyond its intended FGFR family, including AMPKα1 as a novel covalent target at Cys185, which contributes to its cellular effects through activation of autophagy [1]. The methods detailed can be adapted to other covalent inhibitors with appropriate modification of probe design and experimental parameters.

This multi-omics profiling approach offers several key advantages for drug development: (1) identification of off-target liabilities early in development; (2) revelation of novel mechanisms that may contribute to efficacy or toxicity; and (3) comprehensive molecular understanding of compound action that informs clinical translation. The discovery that this compound also shows efficacy in gastric cancer by targeting the BAG2/CHIP axis and promoting apoptosis further demonstrates the value of comprehensive target identification in revealing additional therapeutic applications [3].

Visual Appendix: Experimental Workflows and Signaling Pathways

This compound Target Identification Workflow

FIIN2Workflow cluster_probe Chemical Probe Phase cluster_chemprot Chemical Proteomics Phase cluster_ms Mass Spectrometry Phase cluster_valid Validation Phase Start Start Experimental Workflow FPDesign This compound Probe Design (Alkyne-tagged) Start->FPDesign FPValidate Functional Validation Cell Viability & Western Blot FPDesign->FPValidate CellTreat Cell Treatment (DMSO, FP, this compound+FP) FPValidate->CellTreat Lysis Cell Lysis & Protein Extraction CellTreat->Lysis ClickChem Click Chemistry with Biotin-Azide Lysis->ClickChem Enrich Streptavidin Enrichment & On-bead Digestion ClickChem->Enrich LCMS LC-MS/MS Analysis High-resolution MS Enrich->LCMS DataProc Data Processing MaxQuant Analysis LCMS->DataProc TargetID Target Identification (Fold Change > 2, p < 0.05) DataProc->TargetID MultiOmics Multi-omics Integration (Phospho/proteo/transcriptomics) TargetID->MultiOmics FunctionalValid Functional Validation CETSA, Kinase Assays, Mutagenesis MultiOmics->FunctionalValid End Comprehensive Target Profile & Mechanisms FunctionalValid->End

This compound Signaling Pathways and Cellular Effects

FIIN2Signaling cluster_targets Direct Covalent Targets cluster_pathways Affected Signaling Pathways cluster_effects Cellular & Therapeutic Effects FIIN2 This compound FGFRs FGFR1-4 (Cys477 in FGFR4) FIIN2->FGFRs AMPKa1 AMPKα1 (Cys185) FIIN2->AMPKa1 SRCYes SRC/YES Kinases FIIN2->SRCYes MAPKPath MAPK Pathway Inhibition FGFRs->MAPKPath Decreases Phosphorylation AKTPath AKT Pathway Inhibition FGFRs->AKTPath Decreases Phosphorylation Autophagy Autophagy Activation AMPKa1->Autophagy Activates Apoptosis Apoptosis Induction SRCYes->Apoptosis Inhibition Promotes Prolif Proliferation Inhibition MAPKPath->Prolif Leads to Survival Reduced Cell Survival AKTPath->Survival Leads to HCCEffect HCC Growth Inhibition Autophagy->HCCEffect Contributes to GCEffect Gastric Cancer Apoptosis Apoptosis->GCEffect Results in

References

Comprehensive Application Notes and Protocols: FIIN-2 Pull-Down Assay for Target Identification in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-2 and Its Therapeutic Relevance

This compound represents a significant advancement in targeted cancer therapy as a first-in-class irreversible covalent pan-FGFR inhibitor with demonstrated efficacy against all four FGFR subtypes (FGFR1-4). This small molecule inhibitor exhibits potent enzymatic inhibition with IC50 values of 3.09 nM, 4.3 nM, 27 nM, and 45.3 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. The therapeutic significance of this compound stems from its unique covalent binding mechanism that targets a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of the FGFR kinase domain, forming a durable covalent bond that results in prolonged pathway suppression [2]. This irreversible binding modality provides a pharmacological advantage over reversible FGFR inhibitors by maintaining target suppression even after drug clearance and potentially overcoming resistance mediated by gatekeeper mutations [2] [3].

The FGFR signaling pathway plays crucial roles in cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway through amplification, mutations, or fusions occurs frequently in various malignancies, including hepatocellular carcinoma (HCC), lung adenocarcinoma (LUAD), and other solid tumors [2] [4] [3]. This compound has shown particular promise in addressing therapeutic resistance in platinum-resistant cancers, where it maintains efficacy against FGFR-dependent signaling even in the presence of resistance-conferring gatekeeper mutations [2] [4]. The application of pull-down assays using specifically designed this compound probes enables comprehensive identification of both on-target and off-target interactions, providing critical insights into its complete mechanism of action and potential therapeutic applications.

Experimental Design and Workflow

Chemical Probe Design and Validation

The foundation of successful this compound pull-down assays relies on the strategic design of functional chemical probes that maintain the native biological activity of the parent compound while incorporating necessary handles for affinity purification. Researchers have developed an alkyne-tagged this compound probe (FP) by appending a terminal alkyne group to the this compound structure, creating a functional chemical tool compatible with click chemistry applications [2]. This design preserves the reactive acrylamide warhead that facilitates covalent binding to target proteins while introducing the alkyne handle for subsequent bioconjugation. Critical validation experiments demonstrate that the this compound probe maintains biological potency comparable to the parent compound, effectively suppressing cell proliferation in Hep3B and Huh7 hepatocellular carcinoma cells and inhibiting FGFR downstream signaling pathways in a concentration-dependent manner [2].

Table: this compound Probe Characterization and Validation

Validation Parameter Experimental Method Key Findings
Cell Viability CCK-8 assay in Hep3B/Huh7 cells FP suppressed proliferation similarly to this compound
Pathway Inhibition Western blot for p-FGFR, p-AKT, p-ERK Concentration-dependent inhibition of downstream signaling
Probe Labeling Click chemistry with rhodamine-azide Concentration-dependent protein labeling, visualizing FGFRs
Specificity Confirmation Competitive ABPP with this compound pretreatment Reduced FP labeling confirming target engagement

The functional integrity of the this compound probe is further confirmed through colony formation assays and assessment of FGFR pathway inhibition, establishing that the incorporation of the alkyne tag does not significantly alter the compound's biological activity or target engagement profile [2]. This careful validation ensures that results obtained from pull-down assays using the this compound probe accurately reflect the interactions of the native compound, providing confidence in downstream proteomic analyses and target identification efforts.

Multi-Omics Integration Strategy

A sophisticated integrative multi-omics approach maximizes the information obtained from this compound pull-down assays, enabling comprehensive characterization of both direct targets and downstream functional consequences. This methodology combines chemical proteomics with phosphoproteomics, transcriptomics, and proteomics to build a complete picture of this compound's cellular mechanisms [2]. The chemical proteomics component identifies direct binding partners through activity-based protein profiling (ABPP), while phosphoproteomics reveals changes in signaling pathways resulting from target engagement. Complementary transcriptomic and proteomic analyses provide insights into downstream gene expression and protein abundance changes, offering a systems-level view of this compound's effects on cancer cells.

The experimental workflow begins with cell treatment using the validated this compound probe, followed by lysis and click chemistry-mediated conjugation to biotin-azide for affinity enrichment. Captured proteins are then subjected to LC-MS/MS analysis for identification, with parallel samples processed for phosphoproteomic, transcriptomic, and proteomic profiling [2]. This multidimensional dataset enables the construction of comprehensive this compound action networks, distinguishing direct targets from downstream consequences and revealing novel mechanisms such as the unexpected engagement of AMPKα1 and induction of autophagy [2]. The integration of these diverse data streams provides unprecedented resolution of drug mechanisms, offering valuable insights for further optimization of covalent FGFR inhibitors.

Key Targets and Mechanisms of Action

Primary FGFR Targets and Downstream Signaling

This compound demonstrates potent inhibition across all four FGFR family members, with particularly strong activity against FGFR1 and FGFR2, as evidenced by low nanomolar IC50 values [1]. The compound exerts its effects through covalent engagement with a conserved cysteine residue located in the P-loop of the FGFR kinase domain (Cys477 in FGFR4), effectively locking the kinase in an inactive "DFG-out" conformation that prevents ATP binding and subsequent activation [2] [3]. This unique binding mode enables this compound to overcome resistance mediated by gatekeeper mutations that often compromise the efficacy of reversible FGFR inhibitors, representing a significant advantage in therapeutic settings where resistance mechanisms limit treatment options [2].

The downstream consequences of FGFR inhibition by this compound include suppression of key signaling pathways, most notably the MAPK/ERK and PI3K/AKT cascades, which are critical regulators of cell proliferation and survival [2] [4]. In hepatocellular carcinoma models, this compound treatment results in concentration-dependent reduction of phosphorylated FGFR, AKT, and MAPK, demonstrating effective pathway suppression at the molecular level [2]. This inhibition translates to potent anti-proliferative effects across multiple FGFR-dependent cancer models, including lung adenocarcinoma, gastric cancer, and hepatocellular carcinoma, with EC50 values typically in the single- to double-digit nanomolar range [2] [4] [1]. The consistent suppression of these essential signaling pathways across diverse cellular contexts underscores the therapeutic potential of this compound in FGFR-driven malignancies.

Novel Target Identification: AMPKα1

A groundbreaking discovery emerging from comprehensive chemical proteomic profiling of this compound is its unexpected engagement with AMPKα1 (adenosine monophosphate-activated protein kinase α1), revealed as a novel off-target interaction with potential therapeutic implications [2]. Through competitive ABPP experiments in Hep3B hepatocellular carcinoma cells, researchers identified Cys185 as the covalent binding site on AMPKα1, demonstrating that this compound directly binds to and activates this central metabolic regulator [2]. This unanticipated interaction expands the mechanistic understanding of this compound beyond FGFR inhibition, revealing connections to autophagy induction and metabolic regulation that may influence its overall anti-tumor activity.

The functional consequences of AMPKα1 engagement include induction of autophagy through direct binding and activation of AMPKα1, creating a protective cellular response that potentially modulates the compound's cytotoxicity [2]. This discovery is particularly significant given the established role of protective autophagy in limiting the efficacy of targeted therapies, as demonstrated in lung adenocarcinoma models where combination of this compound with autophagy inhibitors significantly enhanced its cytotoxic effects [4]. The identification of AMPKα1 as a novel this compound target highlights the power of unbiased chemoproteomic approaches in revealing unexpected drug interactions that may inform rational combination strategies and guide further optimization of covalent FGFR inhibitors.

Quantitative Profiling and Selectivity Assessment

Biochemical and Cellular Potency

Table: this compound Inhibitory Potency Against FGFR Family Members

FGFR Isoform IC50 (nM) Cellular Context Experimental Method
FGFR1 3.09 Ba/F3 cells Cell-free kinase assay [1]
FGFR2 4.3 Ba/F3 cells Cell-free kinase assay [1]
FGFR3 27 Ba/F3 cells Cell-free kinase assay [1]
FGFR4 45.3 Ba/F3 cells Cell-free kinase assay [1]
FGFR1 V561M 58 Gatekeeper mutant Cell proliferation assay [2]
EGFR 204 Broad kinase panel Selectivity screening [2]

Comprehensive profiling of this compound across diverse cellular models has revealed its broad anti-proliferative activity against multiple cancer types, with particular potency in FGFR-dependent contexts. In specialized Ba/F3 cells engineered to depend on specific FGFR family members, this compound demonstrated nanomolar potency (EC50 values ranging from 1-93 nM), effectively suppressing proliferation through targeted pathway inhibition [2] [1]. The compound maintains notable activity against gatekeeper mutants of FGFR1 and FGFR2, which typically confer resistance to reversible inhibitors, with reported EC50 values of approximately 58 nM against the FGFR2 V564F mutant [2]. This preservation of activity against resistance-conferring mutations underscores the therapeutic value of covalent inhibition strategies in overcoming treatment limitations.

The cellular selectivity of this compound has been evaluated across diverse cancer models, including NCI-H2077, NCI-H1581, H520, Kato III, and SKOV-3 cells, where it consistently demonstrates robust anti-proliferative effects in FGFR-driven contexts [1]. In lung adenocarcinoma models, this compound significantly inhibited proliferation, colony formation, and migration of both chemosensitive A549 and cisplatin-resistant A549/DDP cells, while simultaneously inducing mitochondria-mediated apoptosis [4]. The compound's ability to maintain efficacy in resistant cell populations highlights its potential utility in challenging clinical contexts where conventional therapies have failed, particularly in platinum-resistant settings where treatment options are limited.

Proteome-Wide Selectivity Profiling

Chemical proteomic approaches using the this compound probe have enabled systematic identification of both on-target engagements and off-target interactions, providing a comprehensive selectivity profile across the human proteome. Competitive ABPP experiments in Hep3B hepatocellular carcinoma cells revealed 422 potential target proteins that demonstrated significant reduction in this compound probe labeling upon competition with the native compound (fold change >2, p<0.05) [2]. As expected, FGFR2 and FGFR4 were identified among the top 10 kinase targets, while FGFR1 and FGFR3 were not detected, likely reflecting their lower expression levels in Hep3B cells rather than absence of binding [2]. This extensive profiling confirms the primary engagement with FGFR family members while revealing a limited set of off-target interactions that inform understanding of the compound's overall mechanism.

Beyond the expected FGFR engagements, the chemoproteomic analysis identified previously unrecognized targets of this compound, including known off-targets such as EGFR and SRC, alongside novel interactions such as AMPKα1 [2]. The limited number of off-target engagements reflects the remarkable selectivity of this compound despite its covalent mechanism, which typically increases the risk of promiscuous binding due to the reactive warhead. This favorable selectivity profile likely contributes to the compound's well-defined pharmacological effects and reduces the potential for off-target toxicity. The identification of AMPKα1 binding represents both a potential liability and an opportunity, as this interaction may contribute to protective autophagy that limits efficacy, while simultaneously suggesting rational combination strategies with autophagy inhibitors to enhance therapeutic outcomes [2] [4].

Detailed Experimental Protocols

This compound Pull-Down Assay Protocol
5.1.1 Probe Design and Synthesis

The This compound pull-down assay begins with the preparation of the functional chemical probe, which incorporates an alkyne handle at a position that does not interfere with target engagement or biological activity [2]. The probe is synthesized by appending a terminal alkyne to the this compound scaffold, maintaining the critical acrylamide warhead that mediates covalent binding to target proteins. Before proceeding with pull-down experiments, the functional probe must be rigorously validated through comparison with native this compound in cellular viability assays and pathway inhibition studies to confirm preserved activity [2].

5.1.2 Cell Culture and Treatment
  • Cell Lines: Hep3B, Huh7 (hepatocellular carcinoma), A549, A549/DDP (lung adenocarcinoma), or other relevant models [2] [4]
  • Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and penicillin-streptomycin at 37°C with 5% CO₂ [4]
  • Probe Treatment: Harvest cells during logarithmic growth phase and treat with this compound probe (typically 1-10 µM) for predetermined time points (2-4 hours) [2]
  • Competition Controls: Include parallel samples pre-treated with native this compound (30-60 minutes) before probe addition to confirm specific binding [2]
5.1.3 Cell Lysis and Click Chemistry
  • Lysis Buffer: Prepare lysis buffer containing 0.5% Tween-20, 150 mM NaCl, 50 mM HEPES (pH 7.5), 2 mM MgCl₂, benzonase (25 U/µL), avidin (10 µg/mL), and protease/phosphatase inhibitors [2] [5]
  • Cell Lysis: Lyse probe-treated cells using ice-cold lysis buffer with periodic vortexing and sonication (3 cycles of 5 seconds at 15 kHz), followed by incubation on ice for 30 minutes [2] [5]
  • Centrifugation: Clarify lysates by centrifugation at 10,000 × g for 15 minutes at 4°C and transfer supernatant to fresh low-binding tubes [2]
  • Click Reaction: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) by adding biotin-azide (50 µM), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 100 µM), CuSO₄ (1 mM), and sodium ascorbate (10 mM) to lysates, then incubate with rotation for 1-2 hours at room temperature [2]
5.1.4 Affinity Enrichment and Protein Identification
  • Streptavidin Beads: Pre-wash streptavidin-coated magnetic beads or agarose resin with lysis buffer, then add clicked lysates and incubate with rotation for 2 hours at 4°C [2] [5]
  • Washing: Pellet beads and wash sequentially with lysis buffer (2×), PBS (1×), and water (1×) to remove non-specifically bound proteins [2] [6]
  • On-Bead Digestion: Add 50 mM ammonium bicarbonate with sequencing-grade trypsin (1:50 w/w) and incubate overnight at 37°C with shaking, or elute proteins with SDS-PAGE loading buffer for in-gel digestion [2] [5]
  • LC-MS/MS Analysis: Desalt and analyze peptides by liquid chromatography coupled to tandem mass spectrometry, using data-dependent acquisition or data-independent methods like SWATH-MS for quantification [2] [5]
Data Analysis and Target Validation
5.2.1 Bioinformatic Processing
  • Protein Identification: Process raw MS files using search engines (MaxQuant, Spectronaut, etc.) against appropriate protein databases, allowing for variable modifications including cysteine carbamidomethylation (+57.021 Da) from the covalent bond formation [2]
  • Quantitative Analysis: For competitive ABPP experiments, calculate fold changes (FP vs. This compound+FP) and perform statistical testing (t-tests, ANOVA) to identify significantly competed proteins [2]
  • Threshold Application: Apply filtering criteria (typically fold change >2, p-value <0.05) to define high-confidence targets, with additional consideration of spectral counts and peptide uniqueness [2]
5.2.2 Orthogonal Validation
  • Western Blotting: Confirm specific targets by western blot analysis of pull-down samples using antibodies against proteins of interest (FGFRs, AMPKα1, etc.) [2] [4]
  • Functional Assays: Assess functional consequences of target engagement through pathway analysis (phospho-kinase arrays, western blotting for p-FRS2, p-AKT, p-ERK) [2] [4]
  • Cellular Phenotyping: Evaluate phenotypic responses including viability, apoptosis, cell cycle, migration, and autophagy to connect target engagement to functional outcomes [2] [4]

Signaling Pathways and Molecular Mechanisms

FGFR Signaling Network

fgfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding PLCG PLCG FGFR->PLCG FRS2 FRS2 PI3K PI3K FRS2->PI3K GRB2 GRB2 FRS2->GRB2 AKT AKT PI3K->AKT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy FIIN2 FIIN2 FIIN2->FGFR Covalent Inhibition

Diagram: FGFR Signaling Pathway and this compound Inhibition Mechanism

The FGF/FGFR signaling axis begins with ligand binding to the extracellular immunoglobulin-like domains of FGFR, leading to receptor dimerization, trans-autophosphorylation, and initiation of downstream signaling cascades [3]. Key downstream pathways include the RAS/RAF/MEK/ERK pathway (regulating proliferation and differentiation) and the PI3K/AKT/mTOR pathway (controlling survival and metabolism) [2] [3]. This compound potently inhibits this network through covalent binding to a conserved cysteine residue in the kinase P-loop, effectively suppressing both major branches of FGFR signaling and inducing growth arrest and apoptosis in dependent cancers [2].

Multimodal Mechanism of this compound Action

fiin2_mechanism FIIN2 FIIN2 FGFR_Inhibition FGFR_Inhibition FIIN2->FGFR_Inhibition Direct Covalent Binding AMPK_Binding AMPK_Binding FIIN2->AMPK_Binding Novel Off-target Apoptosis Apoptosis FGFR_Inhibition->Apoptosis Induces CellCycle_Arrest CellCycle_Arrest FGFR_Inhibition->CellCycle_Arrest Causes Autophagy_Induction Autophagy_Induction AMPK_Binding->Autophagy_Induction Activates Protective_Autophagy Protective_Autophagy Autophagy_Induction->Protective_Autophagy Forms Enhanced_Cytotoxicity Enhanced_Cytotoxicity Protective_Autophagy->Enhanced_Cytotoxicity Inhibited by Chloroquine

Diagram: Multimodal Mechanism of this compound Action in Cancer Cells

The anti-tumor activity of this compound extends beyond canonical FGFR pathway inhibition to include multiple mechanisms that collectively contribute to its efficacy. The primary mechanism involves direct covalent inhibition of FGFR1-4, suppressing downstream survival and proliferation signals and leading to cell cycle arrest and apoptosis [2] [4]. Simultaneously, the unexpected engagement of AMPKα1 at Cys185 induces autophagy through AMPK activation, creating a protective response that can limit the compound's cytotoxicity [2]. This discovery explains observations in lung adenocarcinoma models, where this compound treatment alone induced protective autophagy, while combination with autophagy inhibitors (chloroquine, 3-MA) significantly enhanced its anti-tumor effects [4].

The functional integration of these mechanisms reveals a complex pharmacological profile where desired FGFR inhibition coexists with compensatory cellular responses. Understanding this network enables rational combination strategies that leverage this compound's potent FGFR inhibition while counteracting protective autophagy through complementary agents [2] [4]. This systems-level perspective, enabled by comprehensive pull-down assays and multi-omics integration, provides a roadmap for maximizing therapeutic efficacy and informs future development of covalent kinase inhibitors with optimized selectivity and combination potential.

Technical Considerations and Troubleshooting

Optimization of Pull-Down Conditions

Successful implementation of this compound pull-down assays requires careful parameter optimization across multiple steps to maximize specific binding while minimizing non-specific interactions. Key considerations include:

  • Detergent Selection: Comparative studies indicate that zwitterionic CHAPS (0.5%) may provide superior results compared to Tween-20 or NP-40 by maintaining protein complexes while reducing non-specific binding [5]. The type and concentration of detergent significantly impact the balance between maintaining native interactions and minimizing background.
  • Wash Stringency: Optimization of wash conditions is critical, with gravity flow or microflow methods during wash and elution steps providing better results than centrifugation alone [5]. Increasing salt concentration (up to 500 mM NaCl) in wash buffers can reduce non-specific interactions without disrupting specific complexes.
  • Binding Duration: Incubation of the this compound probe with streptavidin beads typically requires extended periods (2-4 hours) at 4°C to maximize specific recovery, though this parameter should be optimized for each experimental system [2] [6].
  • Competition Controls: Including proper controls is essential, with pre-treatment using native this compound (10-50 µM) for 30-60 minutes before probe addition effectively distinguishing specific from non-specific interactions [2].
Troubleshooting Common Issues
  • High Background: Excessive non-specific binding can be addressed by increasing wash stringency (higher salt, additional washes), incorporating competitive blockers (avidin, biotin), or modifying detergent conditions [5]. Using low-binding tubes throughout the procedure also reduces non-specific adsorption.
  • Low Target Recovery: Inefficient recovery of specific targets may result from incomplete cell lysis, suboptimal click chemistry efficiency, or bead saturation. Address by verifying lysis efficiency microscopically, optimizing copper catalyst concentrations, or reducing the lysate-to-bead ratio [2] [6].
  • Inconsistent Replicates: Technical variability often stems from inconsistent bead handling or uneven incubation. Use cut pipette tips for consistent bead transfer and ensure continuous mixing during incubation steps [6].
  • Poor MS Identification: Low protein identification rates may reflect insufficient digestion or sample loss. Extend digestion time, verify trypsin activity, and include carrier proteins during digestion if necessary [2] [5].

Applications in Drug Discovery and Development

The comprehensive target profiling of this compound through pull-down assays provides valuable insights with broad applications in cancer drug discovery and translational research. The identification of both on-target FGFR engagements and unexpected off-targets like AMPKα1 enables more informed development of covalent kinase inhibitors with optimized selectivity profiles [2]. These findings directly inform combination therapy strategies, as demonstrated by the enhanced efficacy observed when combining this compound with autophagy inhibitors in lung adenocarcinoma models [4]. This approach provides a template for rational combination design based on complete mechanistic understanding rather than empirical screening.

From a translational perspective, the multi-omics framework applied to this compound characterization establishes a powerful paradigm for comprehensive preclinical evaluation of targeted therapies [2]. This approach enables researchers to simultaneously assess intended target engagement, identify potential resistance mechanisms, and discover rational combination opportunities early in the development process. The integration of chemical proteomics with functional genomics and phenotypic screening creates a comprehensive dataset that accelerates optimization of drug candidates and informs clinical translation strategies. As covalent inhibitors gain increasing prominence in targeted therapy, the methodologies and insights derived from this compound pull-down assays provide an invaluable resource for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Frequently Asked Questions: FIIN-2 Solubility and Handling

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the solubility of FIIN-2, and what is the recommended solvent? A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in DMSO for in vitro studies.

Solvent Solubility Recommended Stock Concentration
DMSO ≥ 100 mg/mL (≥ 157.55 mM) [1] 10 mM to 100 mM

Q2: How should I prepare a this compound stock solution in DMSO? A2: Follow this protocol to prepare a 10 mM stock solution [1]:

  • Calculate Mass: Weigh out 6.35 mg of this compound (MW: 634.73 g/mol).
  • Dissolve: Transfer the compound to a 1 mL volumetric tube.
  • Dilute to Volume: Add anhydrous DMSO to bring the total volume to 1 mL. Mix thoroughly to ensure complete dissolution.
  • Aliquot and Store: Aliquot the solution into smaller vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.

Q3: What are the critical considerations for using DMSO in cellular assays? A3: While DMSO is indispensable, it is not biologically inert. Key considerations include:

  • Concentration Control: Use the lowest possible final concentration (typically ≤0.1% v/v) to minimize solvent-induced effects on cellular processes [2] [3].
  • Off-Target Effects: Ultra-low concentrations of DMSO can cause widespread, heterogeneous, and cell-line-dependent alterations in cellular signaling networks, protein phosphorylation, and gene expression [2] [3].
  • Proper Controls: Every experiment must include a vehicle control (e.g., culture media with the same final concentration of DMSO used for the drug treatment) to distinguish the effects of this compound from those of the solvent itself [2] [4].

Q4: How can I deliver this compound to in vivo models if it is dissolved in DMSO? A4: For in vivo administration, the DMSO stock solution must be diluted into a biologically compatible solvent system. Here is one proven protocol [1]:

  • Stock Solution: Use a 25 mg/mL this compound solution in DMSO.
  • Working Solution Preparation:
    • Add 100 µL of the DMSO stock to 400 µL of PEG 300. Mix evenly.
    • Add 50 µL of Tween-80 and mix evenly.
    • Add 450 µL of saline (0.9% NaCl) to adjust the total volume to 1 mL.
    • The final mixture will be a clear solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Key Troubleshooting Guide

Problem Potential Cause Solution
Precipitate forms upon addition to aqueous cell culture media. Rapid transition from organic solvent to aqueous buffer. Ensure slow, dropwise addition of the stock solution into the media while vortexing. Pre-dilute the stock in a small volume of media before adding to the main culture vessel.
High background toxicity or unusual signaling changes in control groups. Solvent toxicity from excessive DMSO concentration. Reduce the final DMSO concentration to ≤0.1%. Verify that the vehicle control exhibits no significant effects compared to an untreated group.
Inconsistent biological activity or suspected compound degradation. Repeated freeze-thaw cycles of the stock solution or hydrolysis. Store stock solutions at -80°C in single-use aliquots. Avoid repeated warming to room temperature.

Experimental Best Practices & DMSO Caution

  • Solvent Control is Mandatory: The most critical practice is to include a DMSO vehicle control treated with the same final DMSO concentration as your highest this compound dose. This is the only way to attribute observed effects to the drug and not the solvent [2] [4].
  • Understand DMSO's Impact: Recognize that DMSO can induce drastic changes in the cellular transcriptome, proteome, and epigenetic landscape, even at low concentrations [3]. It can also bind specifically, though with low affinity, to certain proteins, which could theoretically influence ligand-binding experiments [5].

This compound Mechanism of Action and Experimental Workflow

To contextualize your experiments, this compound is an irreversible, covalent pan-FGFR inhibitor. It forms a covalent bond with a cysteine residue in the P-loop of FGFRs, leading to sustained inhibition. The following diagram illustrates a recommended workflow for treating cells with this compound, from stock preparation to analysis, while accounting for DMSO effects.

f This compound Experimental Workflow Start Prepare this compound Stock in DMSO A Aliquot & Store at -80°C Start->A B Thaw Aliquot Gently A->B C Dilute in Culture Media (Final [DMSO] ≤ 0.1%) B->C D Treat Cells + Include DMSO Vehicle Control C->D E Analyze Effects: - Viability/Proliferation - p-FGFR & Downstream Signaling (MAPK, AKT) D->E

References

FIIN-2 Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data and conditions for preparing FIIN-2 stock solutions.

Parameter Details & Conditions
Molecular Weight 634.73 g/mol [1] [2]
CAS Number 1633044-56-0 [1] [2]
Solubility in DMSO ≥ 100 mg/mL (157.55 mM) [1]
Recommended Stock Concentration 10 mM (ready-to-use solution from suppliers) [1]
Purity 99.83% (from one supplier batch) [2]
Solid Form Storage -20°C for 3 years; 4°C for 2 years [1]
Solution Storage (DMSO) -80°C for 2 years; -20°C for 1 year [1]

Key Considerations for Preparation:

  • Solvent: this compound is highly soluble in DMSO but insoluble in water or ethanol [1] [2]. Use fresh, anhydrous DMSO to maintain solubility, as moisture-absorbing DMSO can reduce it [1] [2].
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency [1].
  • Handling: this compound is for research use only and is a controlled substance in some territories [1].

Troubleshooting Common Issues (FAQs)

Q1: My this compound stock solution has precipitated. What should I do?

  • Cause: Precipitation can occur if the solution is stored at too low a temperature, exposed to moisture, or if the DMSO has absorbed water.
  • Solution: Warm the vial gently at 37°C and vortex thoroughly. If the precipitate does not dissolve completely, briefly sonicate the solution. Before use, visually inspect to ensure it is clear and centrifuge if any particulate matter remains.

Q2: I am getting inconsistent results in my cellular assays. What could be the reason?

  • Cause: Inconsistent cell viability results can stem from degraded inhibitor, inaccurate dilution, or variable cell seeding density.
  • Solution:
    • Verify the storage conditions and age of your stock solution.
    • When preparing working concentrations from the DMSO stock, ensure serial dilutions are done correctly to maintain the final DMSO concentration at a non-toxic level (typically <0.1-0.5%).
    • Standardize your cell culture protocols, especially cell counting and seeding density.

Q3: How do I prepare a working solution for in vivo studies in mice?

  • Solution: One validated formulation for in vivo studies is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [2].
  • Preparation Protocol: To prepare 1 mL of a 3.5 mg/mL working solution:
    • Add 50 μL of a 70 mg/mL clarified DMSO stock solution to 400 μL of PEG300 and mix evenly.
    • Add 50 μL of Tween-80 and mix until clear.
    • Add 500 μL of ddH₂O and mix. The solution should be used immediately for optimal results [2].

Experimental Protocol: Cell Viability Assay

This is a common method to assess the anti-proliferative effects of this compound, based on cited research [1] [2].

Workflow Overview:

G Start Seed cells in 96-well plate A Incubate (24 h) for attachment Start->A B Add this compound across concentration range A->B C Incubate (72-96 h) B->C D Add Cell-Titer-Glo Reagent C->D E Measure Luminescence D->E F Calculate EC50 E->F

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., Ba/F3 cells transformed with FGFR1-4, or cancer cell lines like NCI-H1581, RT112) at a density of approximately 1,500 to 3,000 cells per well in a 96-well plate [1] [2].
  • Incubation for Attachment: Allow cells to adhere and recover for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
  • Compound Addition: Treat cells with this compound across a desired concentration range (e.g., from 1 nM to 10 µM). Include a negative control (vehicle, e.g., 0.1% DMSO).
  • Proliferation Incubation: Incubate the plate for 72 to 96 hours [1] [2].
  • Viability Measurement: Assess cell viability by adding a detection reagent like Cell-Titer-Glo, which measures cellular ATP levels as a proxy for metabolically active cells. Measure the resulting luminescence with a plate reader [2].
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like GraphPad Prism to determine the half-maximal effective concentration (EC₅₀) from the dose-response curve [2].

Mechanism of Action & Background

This compound is an irreversible, pan-FGFR inhibitor [1] [2]. It covalently binds to a conserved cysteine residue (Cys486 in FGFR1) in the ATP-binding site of the kinase, leading to permanent inhibition [3]. This mechanism allows it to potently inhibit all four FGFR isoforms (FGFR1-4) and even overcome certain resistance mutations, such as the gatekeeper mutation V564F in FGFR2 [1].

The following diagram illustrates the signaling pathway targeted by this compound and its cellular consequences.

G FGF FGF Ligand FGFR FGFR Dimerization & Activation FGF->FGFR Downstream Downstream Signaling (MAPK, PKB/Akt) FGFR->Downstream Effects Cellular Outcomes (Proliferation, Survival) Downstream->Effects FIIN2 This compound FIIN2->FGFR Irreversible Inhibition

References

FIIN-2 off-target kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 Kinase Profiling Data

Kinase Target Inhibition Type IC50 / Binding Affinity Key Findings & Experimental Context
FGFR1 Primary (on-target) IC50: 3.09 nM [1] Irreversible, covalent pan-FGFR inhibitor [2].
FGFR2 Primary (on-target) IC50: 4.3 nM [1] Irreversible, covalent pan-FGFR inhibitor [2].
FGFR3 Primary (on-target) IC50: 27 nM [1] Irreversible, covalent pan-FGFR inhibitor [2].
FGFR4 Primary (on-target) IC50: 45.3 nM [1] Irreversible, covalent pan-FGFR inhibitor [2].
AMPKα1 Novel Off-target Covalent binding at Cys185 [2] [3] Identified via chemoproteomic profiling in HCC cells; binding induces autophagy [2] [3].
EGFR, SRC Known Off-target Not fully quantified [2] Mentioned as moderately potent targets in previous literature [2].

Experimental Protocol for Off-Target Identification

The discovery of AMPKα1 as an off-target was achieved through an integrative multi-omics approach [2]. Here is a detailed breakdown of the key methodology:

  • Probe Design and Synthesis: A functional chemical probe (FP) was synthesized by adding a terminal alkyne group to the this compound molecule. This alkyne tag does not significantly alter this compound's biological activity but allows for subsequent visualization and pull-down of bound proteins [2].
  • Cell Culture and Treatment: The study was conducted in Hepatocellular Carcinoma (HCC) cell lines, particularly Hep3B cells. Cells were treated with either the this compound probe (FP), DMSO (as a vehicle control), or pre-treated with this compound itself for competition experiments [2].
  • Chemoproteomic Profiling (Target Identification):
    • Labeling: Live cells were treated with the this compound probe, which covalently labels its target proteins.
    • Click Chemistry: The alkyne-tagged probe was conjugated to biotin-azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry."
    • Enrichment and Identification: Biotinylated proteins were captured using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Data Analysis: Potential targets were filtered by requiring a fold change >2 and a statistical p-value of less than 0.05 when comparing the FP group to both the DMSO and competition (this compound+FP) groups. This process identified 422 potential protein targets in Hep3B cells [2].
  • Validation with Multi-Omics Integration: The chemoproteomic findings were integrated with phosphoproteomic, transcriptomic, and proteomic datasets. This comprehensive analysis helped confirm AMPKα1 as a relevant off-target and elucidated the downstream functional consequence—the induction of autophagy [2].

This workflow for systematic off-target identification is illustrated below:

f start Start: this compound Probe (FP) Design & Synthesis cell Cell Treatment (Hep3B HCC Cells) start->cell label_step Covalent Labeling of Target Proteins by FP cell->label_step compete Competition: this compound + FP compete->label_step Reduced signal indicates specific binding click Click Chemistry (Conjugate with Biotin-Azide) label_step->click enrich Streptavidin Enrichment of Biotinylated Proteins click->enrich lcms LC-MS/MS Analysis & Protein Identification enrich->lcms filter Data Filtering: Fold Change >2, p < 0.05 lcms->filter integrate Multi-omics Integration (Phospho/Transcript/Proteomics) filter->integrate confirm Confirm Novel Off-target & Functional Impact integrate->confirm

Troubleshooting Guide & FAQs

Based on the molecular mechanisms revealed by the research, here are some anticipated issues and their solutions.

Q1: My experiments with this compound show unexpected induction of autophagy in my cancer cell models. Is this a known effect? A1: Yes. Recent research has identified that this compound covalently binds to and activates AMPKα1, a key regulator of cellular energy and a known inducer of autophagy [2] [3]. This is an off-target effect, separate from its intended action on FGFR signaling. You can confirm this in your system by monitoring AMPK activation markers.

Q2: How can I determine if my observed phenotypic effects are due to FGFR inhibition or off-target binding? A2:

  • Run a Competition Assay: Pre-treat your cells with a high concentration of pure this compound before adding the this compound probe (if available). A reduction in the downstream phenotype suggests it is target-specific.
  • Use a Selective FGFR4 Inhibitor: If working in an FGFR4-driven model (e.g., HCC), compare the effects of this compound with a more selective FGFR4 inhibitor (e.g., BLU554, FGF401) [2]. Divergent results will highlight this compound-specific off-target effects.
  • Monitor Multiple Pathways: Do not rely solely on FGFR pathway markers (p-FRS2, p-ERK, p-AKT). Also, monitor AMPK phosphorylation and autophagy markers (e.g., LC3-I/II conversion) to deconvolve the mechanisms [2].

Q3: The selectivity profile suggests this compound could have significant cellular toxicity. How can I manage this? A3: The identification of 422 potential protein targets underscores this risk [2].

  • Dose-Response is Critical: Carefully titrate this compound to use the lowest effective concentration. The multi-omics data suggests that off-target binding increases with concentration.
  • Employ a Negative Control Compound: If possible, use a structurally similar but non-covalent FGFR inhibitor to distinguish between on-target toxicity and off-target, covalent-binding-related toxicity.

References

FIIN-2 selectivity optimization

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 Selectivity Profile

The table below summarizes the primary on-target and off-target interactions of this compound, which is crucial for understanding its selectivity profile.

Kinase Target Interaction Type Experimental IC₅₀ / Evidence Notes & Clinical Implications
FGFR1 On-target, Covalent < 10 nM [1] Primary target; high potency.
FGFR2 On-target, Covalent < 10 nM [1] Primary target; high potency.
FGFR3 On-target, Covalent < 10 nM [1] Primary target; high potency.
FGFR4 On-target, Covalent ~12-31 nM [1] Primary target; slightly lower potency vs. FGFR1-3.
AMPKα1 Off-target, Covalent Chemoproteomic identification [2] Novel finding; binds to Cys185; may influence anti-tumor activity via autophagy [2].
SRC Off-target, Covalent 330 nM [1] Moderate potency; may contribute to side effects like skin toxicities [1].
YES Off-target, Covalent 365 nM [1] Moderate potency; related to SRC [1].
EGFR Off-target, Covalent Moderate potency (literature) [2] Known off-target from previous studies.

Experimental Protocol: Chemoproteomic Profiling

This methodology is key to identifying this compound's direct targets, both known and novel [2].

Probe Synthesis & Validation
  • Probe Design: Synthesize an alkyne-tagged functional chemical probe derived from this compound (this compound Probe, or FP) by appending a terminal alkyne group to the parent compound [2].
  • Validation: Confirm that the FP probe retains biological activity equivalent to this compound through:
    • Cell Viability Assays: Compare the potency of this compound and FP in inhibiting hepatocellular carcinoma (HCC) cell line proliferation (e.g., Hep3B, Huh7) [2].
    • Western Blot Analysis: Verify that FP inhibits the FGFR signaling pathway (e.g., reduces phosphorylation of FGF receptor, MAPK, and AKT) in a concentration-dependent manner, similar to this compound [2].
Target Identification via Chemical Proteomics
  • FP Treatment: Treat live Hep3B cells with the FP probe. Include control groups: DMSO (vehicle) and FP with pre-treatment of excess this compound (for competitive binding) [2].
  • Click Chemistry Reaction: Lyse the cells and use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate biotin-azide to the alkyne-tagged FP bound to its protein targets [2].
  • Streptavidin Enrichment: Isquire the biotin-labeled protein complexes using streptavidin-coated beads [2].
  • LC-MS/MS Analysis: Digest the enriched proteins and identify them using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [2].
  • Data Analysis: Filter potential specific targets by comparing FP group to both DMSO and competition groups. Criteria: fold change >2 and p-value < 0.05 [2].

The following diagram illustrates the core workflow of this chemoproteomic profiling method.

fp_workflow This compound Proteomic Workflow FP_Design Design this compound Probe (FP) Cell_Treatment Treat HCC Cells with FP FP_Design->Cell_Treatment Click_Chemistry Click Chemistry with Biotin-Azide Cell_Treatment->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Filtering Data Filtering (Fold Change >2, p<0.05) MS_Analysis->Data_Filtering Target_List List of Potential Targets Data_Filtering->Target_List

Frequently Asked Questions

Q1: Our cell-based assays show unexpected activation of autophagy pathways. Could this be related to this compound off-target activity? A1: Yes. Recent research using an integrative multi-omics approach identified AMPKα1 as a novel off-target of this compound. This compound covalently binds to Cys185 on AMPKα1, leading to its activation and induction of autophagy. This mechanism can influence the compound's overall anti-tumor activity and should be investigated in your models [2].

Q2: How does this compound's selectivity compare to other clinical-stage covalent FGFR inhibitors? A2: this compound is less selective than inhibitors like PRN1371. While this compound and TAS-120 (Futibatinib) covalently bind and inhibit SRC and YES, PRN1371 shows negligible activity against these kinases. This profile makes PRN1371 a more selective FGFR inhibitor and may contribute to a different clinical toxicity spectrum [1].

Q3: The potency of this compound drops significantly in our resistant cell lines with gatekeeper mutations. Is this expected? A3: Yes, though the effect varies by mutation. This compound's potency is significantly reduced against various FGFR gatekeeper mutants (e.g., ~15-fold for FGFR3(V555M), ~95-fold for FGFR2(V564F)). This is a common challenge, and the degree of resistance is inhibitor-specific. For example, TAS-120 may be more effective against certain mutants like FGFR2(V564F) than this compound [1].

Troubleshooting Guide

Problem Possible Cause Solution
High background in chemoproteomics Non-specific binding of the probe or streptavidin beads. Include robust competition controls (this compound pre-treatment). Optimize wash stringency after enrichment (e.g., high salt, detergent concentration) [2].
Weak inhibition of downstream signaling Engagement of off-target pathways (e.g., AMPK) compensating for FGFR inhibition. Use phosphoproteomics to map global signaling changes and identify bypass pathways. Validate findings with siRNA or specific AMPK inhibitors [2].
Inconsistent activity in cell vs. biochemical assays Off-target effects in the complex cellular environment influencing the net phenotypic outcome. Employ the multi-omics workflow (chemoproteomics, phosphoproteomics, proteomics, transcriptomics) to build a comprehensive network of this compound's actions and identify confounding factors [2].

Key Optimization Strategies

  • Warhead Engineering: Modifying the reactive acrylamide group could help minimize off-target binding to AMPKα1, SRC, and YES while retaining potency against FGFRs [2] [1].
  • Structure-Based Design: Utilize co-crystal structures of this compound bound to both FGFR and off-targets like SRC to inform modifications that introduce steric clashes or eliminate key interactions with off-target kinases [1].

References

FIIN-2 Potency and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data on FIIN-2's activity against FGFR4 and related kinases.

Target IC50 (Half-Maximal Inhibitory Concentration) Experimental Context Key Findings
FGFR4 (Wild-type) 12 - 31 nM [1] In vitro kinase assay Confirms this compound as a potent pan-FGFR inhibitor.
FGFR4 (V550L Gatekeeper mutant) 255 nM [1] In vitro kinase assay ~12-fold potency decrease compared to wild-type, but retains activity [1].
SRC Kinase 330 nM [1] In vitro kinase assay Off-target activity due to covalent binding to analogous P-loop cysteine [1].

Experimental Protocols for Key Assays

To help you validate and work with this compound, here are the methodologies for core experiments cited in the literature.

Protocol 1: Covalent Binding Assessment via Mass Spectrometry

This protocol confirms the formation of a covalent adduct between this compound and the target kinase [1].

  • Protein Preparation: Incubate purified FGFR4 kinase domain (1-10 µg) with a 10-fold molar excess of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5) for 1-2 hours at room temperature.
  • Desalting: Use a buffer exchange column or dialysis to remove unbound inhibitor and buffer components that interfere with mass spectrometry.
  • Analysis: Analyze the protein sample by LC-MS (Liquid Chromatography-Mass Spectrometry). Compare the molecular weight of the this compound-treated protein to an untreated control.
  • Expected Result: A successful covalent bond formation is indicated by a mass shift corresponding to the molecular weight of the this compound compound [1].
  • Control: Repeat the experiment with a FGFR4 protein where the P-loop cysteine (Cys552 in FGFR4) is mutated to alanine (C552A). This mutation should abolish the mass shift, confirming the binding is cysteine-dependent [1].
Protocol 2: Inhibitory Potency Measurement via Kinase Assay

This protocol determines the IC50 value of this compound against wild-type and mutant FGFR4 [1].

  • Reaction Setup: In a low-volume plate, serially dilute this compound in DMSO and mix with the FGFR4 kinase domain. A typical reaction volume is 25 µL.
  • Initiation: Start the kinase reaction by adding a solution containing ATP and a substrate (e.g., a peptide substrate tagged with a fluorescent dye for detection).
  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
  • Detection: Use a compatible detection method (e.g., fluorescence, luminescence, or ADP-Glo assay) to measure the remaining kinase activity.
  • Data Analysis: Plot the inhibition percentage against the log of the this compound concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.

Troubleshooting Common Issues

  • Issue: Lower-than-expected potency against FGFR4.

    • Cause: The presence of a gatekeeper mutation (V550L/M). As the data shows, this mutation significantly reduces this compound's potency [1].
    • Solution: Sequence the FGFR4 gene in your model system to confirm the mutation. Consider that this compound, while less potent, may still inhibit the V550L mutant. For stronger resistance, alternative inhibitors like PRN1371 show even less activity against this mutant [1].
  • Issue: Observed off-target effects in cellular assays.

    • Cause: Lack of absolute selectivity. This compound can covalently bind and inhibit other kinases with a cysteine in the analogous position of the P-loop, particularly SRC and YES [1].
    • Solution: Include controls using a SRC-family kinase inhibitor to deconvolute the phenotypic contributions. For highly selective FGFR targeting, consider PRN1371, which, under the same conditions, did not show detectable inhibition of SRC or YES [1].

Structural Mechanism & Experimental Workflow

The diagrams below illustrate this compound's unique binding mechanism and a generalized workflow for its experimental evaluation.

G compound This compound Structure binding Covalent Bond Formation compound->binding Acrylamide group reacts with conformation DFG-out Inactive State binding->conformation Stabilizes consequence Inhibition of ATP binding and kinase activity conformation->consequence Results in

Diagram 1: this compound's Covalent Binding Mechanism to FGFR4

This compound forms a covalent bond with a cysteine residue (Cys552) in the P-loop of FGFR4's kinase domain. This binding stabilizes the kinase in an inactive "DFG-out" conformation, which physically blocks ATP binding and subsequent catalytic activity [2] [1].

G start Define Experimental Goal assay1 In Vitro Binding & Potency start->assay1 step1a Mass Spectrometry (Covalent Binding) assay1->step1a step1b Kinase Assay (IC50 Determination) assay1->step1b assay2 Cellular & In Vivo Efficacy step1a->assay2 step1b->assay2 step2a Cell Proliferation Assays assay2->step2a step2b Target Engagement (e.g., Western Blot) assay2->step2b analyze Data Analysis & Validation step2a->analyze step2b->analyze

Diagram 2: Experimental Workflow for Evaluating this compound

References

FIIN-2 overcoming gatekeeper mutations

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 Technical Profile

This compound is a next-generation, irreversible covalent pan-FGFR inhibitor specifically designed to overcome a major drug resistance mechanism. The following table summarizes its core characteristics:

Property Description
Primary Target Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4) [1] [2]
Key Resistance Overcome Gatekeeper mutations in FGFR1/FGFR2 (e.g., V561M, V564F) that confer resistance to 1st-gen inhibitors (e.g., NVP-BGJ398, AZD4547) [1]
Inhibition Mechanism Irreversible covalent binding via acrylamide warhead [1] [2]
Covalent Binding Site Cys477 in the P-loop of FGFRs (confirmed in FGFR4 crystal structure) [2]
Unique Kinase Binding Mode "DFG-out" conformation, avoiding steric clash with gatekeeper residue [1] [2]
Notable Off-Targets EGFR, SRC, YES, and AMPKα1 (binds at Cys185) [1] [2]
Cellular Effect in HCC Inhibits FGFR downstream signaling (pMAPK, pAKT); induces autophagy via AMPKα1 binding [2]

Essential Experimental Protocols

Covalent Binding Validation and Target Engagement

This chemoproteomic workflow identifies both the on-target and off-target profiles of this compound in cells.

Workflow Diagram:

A Design this compound Probe (FP) B Treat HCC Cells (e.g., Hep3B) A->B C Click Chemistry (Conjugate to Biotin-Azide) B->C D Streptavidin Pull-Down C->D E LC-MS/MS Analysis D->E F Identify this compound Targets E->F

Procedure:

  • Probe Design & Synthesis: Design an alkyne-tagged this compound chemical probe (FP) for bio-orthogonal conjugation [2].
  • Cell Treatment: Treat hepatocellular carcinoma (HCC) cells (e.g., Hep3B, Huh7) with the FP. Include control groups: DMSO (vehicle) and competition (this compound pre-treatment followed by FP) [2].
  • Cell Lysis and Click Chemistry: Lyse cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the FP-bound proteins to biotin-azide [2].
  • Target Enrichment: Incubate the reaction mixture with streptavidin-coated beads to isolate biotin-tagged protein complexes [2].
  • Protein Identification: Digest the captured proteins on-bead and analyze the peptides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].
  • Data Analysis: Filter potential targets by comparing FP group to DMSO and competition controls (e.g., fold change >2, p-value < 0.05) [2].
Functional Validation in Cell-Based Assays

Proliferation and Clonogenic Assay:

  • Purpose: Confirm FP's inhibitory activity is equivalent to parental this compound [2].
  • Method: Seed HCC cells and treat with a dose range of this compound and FP. Use Cell Titer-Glo for cell viability and perform colony formation assays to assess long-term proliferation suppression [2].

Western Blot for Downstream Signaling:

  • Purpose: Verify on-target engagement and functional inhibition of FGFR signaling pathways [2].
  • Method: Treat HCC cells with this compound or FP. Lyse cells and perform Western blotting to detect phosphorylation levels of FGF receptors and key downstream effectors (MAPK and AKT) [2].

Frequently Asked Questions & Troubleshooting

Q1: My this compound treatment in Hep3B cells shows unexpected activation of autophagy. Is this an off-target effect?

  • Answer: Yes, this is a documented off-target effect. Recent chemoproteomic studies identified AMPKα1 as a novel off-target of this compound, with covalent binding at Cys185. This binding activates AMPKα1, which can induce autophagy. This effect should be considered when interpreting results, especially in autophagy-prone models like HCC [2].

Q2: How can I confirm that this compound is covalently binding to FGFRs in my experimental system?

  • Answer: You can use two main approaches:
    • Cellular Target Engagement: Implement the chemoproteomic protocol above using the this compound probe (FP) in your cell lines [2].
    • Functional Competitive Assay: In a cellular Western blot context, pre-treat cells with a high concentration of this compound, then label with the FP. Visualize labeled proteins via click chemistry with a fluorescent azide. Effective FGFR engagement by this compound will competitively reduce the FP's fluorescence signal for FGFR bands [2].

Q3: this compound is ineffective against a specific FGFR2 gatekeeper mutant in our lab. What could be the reason?

  • Answer: While this compound was designed to overcome common gatekeeper mutations, its efficacy can be context-dependent.
    • Verify the Mutation: Confirm the exact identity of the gatekeeper mutation. While this compound is potent against several, its activity can vary.
    • Check Expression Levels: Ensure the mutant FGFR is expressed and active in your cellular model.
    • Consider Other Resistance Mechanisms: Cells might employ other resistance pathways, such as upstream or parallel signaling activation, which could diminish the drug's effect.

This compound Mechanism and Signaling

This diagram illustrates how this compound inhibits FGFR signaling and its novel interaction with AMPKα1.

FGF FGF Ligand FGDR FGDR FGF->FGDR FGFR FGFR (Wild-type or Gatekeeper Mutant) Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MAPK) CellGrowth Cell Proliferation & Survival Downstream->CellGrowth AMPK AMPKα1 Autophagy Induced Autophagy AMPK->Autophagy FIIN2 This compound FIIN2->AMPK Covalent Binding at Cys185 FIIN2->FGDR Covalent Binding at Cys477 FGDR->Downstream

References

Known Off-Target Profiles and Selectivity Issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the selectivity of FIIN-2 is crucial for interpreting experimental results, especially unexpected phenotypes or toxicities.

Target Kinase / Protein Interaction Type Reported Potency (IC₅₀/EC₅₀ or Apparent Activity) Biological / Experimental Impact
FGFR1 Intended (On-target) IC₅₀ = 3.1 nM [1] Primary anti-tumor efficacy [2].
FGFR2 Intended (On-target) IC₅₀ = 4.3 nM [1] Primary anti-tumor efficacy [2].
FGFR3 Intended (On-target) IC₅₀ = 27 nM [1] Primary anti-tumor efficacy [2].
FGFR4 Intended (On-target) IC₅₀ = 45 nM [1] Primary anti-tumor efficacy [2].
SRC Off-target (Covalent) IC₅₀ = 330 nM [3] Inhibits kinase activity; may contribute to side effects like skin issues [3].
YES Off-target (Covalent) IC₅₀ = 365 nM [3] Inhibits kinase activity; biological impact similar to SRC [3].
EGFR Off-target IC₅₀ = 204 nM [1] Moderate inhibition, potentially confounding results in models expressing EGFR [2].
AMPKα1 Off-target (Covalent) Novel target identified via chemoproteomics [2] Induces autophagy by binding and activating AMPKα1 at Cys185 [2].

Activity Against FGFR Gatekeeper Mutations

A key application of this compound is overcoming resistance to first-generation FGFR inhibitors. However, its efficacy varies significantly depending on the specific FGFR and mutation.

FGFR Isoform & Gatekeeper Mutation This compound Potency (IC₅₀/EC₅₀) Fold Change (vs. Wild-Type)
FGFR1 (V561M) EC₅₀ = 84-224 nM [3] ~30-fold decrease [3]
FGFR2 (V564F) EC₅₀ = 276 nM [3] ~95-fold decrease [3]
FGFR3 (V555M) EC₅₀ = 97 nM [3] ~15-fold decrease [3]
FGFR4 (V550L) EC₅₀ = 255 nM [3] ~12-fold decrease [3]

Experimental Guide: Profiling this compound Selectivity

Here is a detailed methodology for identifying the direct binding targets of this compound in a cellular context, using an Activity-Based Protein Profiling (ABPP) approach [2].

fiin2_workflow start Start: Design/Synthesize This compound Alkyne Probe (FP) step1 1. Treat Live Cells (DMSO vs this compound vs FP) start->step1 step2 2. Click Chemistry (Conjugate with Biotin Azide) step1->step2 step3 3. Streptavidin Pull-down (Enrich Bound Proteins) step2->step3 step4 4. LC-MS/MS Analysis (Identify Enriched Proteins) step3->step4 step5 5. Data Analysis (Fold change >2, p<0.05) step4->step5 end Output: List of High-Confidence Direct Targets step5->end

Key Procedural Notes:

  • Probe Validation: Crucially, the biological activity of the this compound probe (FP) must be confirmed to be equivalent to the parent this compound compound through cell viability and Western blot assays of FGFR pathway phosphorylation (p-FRS2, p-AKT, p-MAPK) before proceeding [2].
  • Competitive Blocking: The "this compound + FP" group is essential. Pre-treatment with excess non-alkyne this compound should compete for and block binding to its true targets, reducing their signal in the subsequent pull-down/MS. This helps distinguish specific binding from non-specific background [2].
  • Downstream Validation: Targets identified by this chemoproteomic screen (like AMPKα1) should be validated using orthogonal methods, such as cellular thermal shift assays (CETSA) or functional kinase assays [2].

Frequently Asked Questions (FAQs)

Q1: My experiment shows unexpected autophagy activation in my liver cancer model. Could this be related to this compound? Yes. A recent multi-omics study identified AMPKα1 as a novel, previously unknown off-target of this compound. This compound covalently binds to Cys185 on AMPKα1, leading to its activation and subsequent induction of autophagy. This effect is independent of its primary FGFR inhibition and should be considered when interpreting such results [2].

Q2: How does this compound's selectivity compare to other clinical-stage covalent FGFR inhibitors like Futibatinib (TAS-120)? this compound and Futibatinib show similar profiles in that both can covalently inhibit certain SRC family kinases (SRC, YES). In contrast, another inhibitor, PRN1371, demonstrates superior selectivity under the same conditions and does not inhibit SRC or YES [3]. The choice of inhibitor should be guided by your specific model system and the need to avoid potential SRC/YES-related confounding effects.

Q3: I am modeling resistance to FGFR inhibitors. Is this compound effective against all common gatekeeper mutations? No, its effectiveness is mutation-dependent. As shown in the table above, this compound retains good potency against FGFR3(V555M) and FGFR4(V550L) (15-fold and 12-fold reduction, respectively), but its activity is more significantly impaired against FGFR1(V561M) and especially FGFR2(V564F) (30-fold and 95-fold reduction) [3] [4]. The specific mutation in your model system should guide your compound selection.

Q4: What is the structural basis for this compound's binding and its ability to overcome some gatekeeper mutations? The co-crystal structure of this compound bound to FGFR4 (PDB ID: 4QQC) reveals that it forms a covalent bond with a conserved cysteine in the P-loop (Cys477 in FGFR4) and unexpectedly adopts a "DFG-out" conformation. This unique binding mode allows it to bypass steric clashes caused by the larger gatekeeper residue (e.g., Methionine), which would typically block first-generation inhibitors [4] [5].

Key Troubleshooting Takeaways

  • Unexpected Phenotypes: If your experiment yields results like induced autophagy, investigate off-target engagement, particularly of AMPKα1 [2].
  • Selectivity Concerns: For studies requiring high selectivity, characterize and account for inhibition of SRC and YES kinases, or consider more selective inhibitors like PRN1371 for comparison [3].
  • Variable Efficacy in Resistance Models: The specific FGFR gatekeeper mutation in your system critically determines this compound's potency; always verify the mutation type [3] [4].

References

FIIN-2 Binding Profile & Improvement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes FIIN-2's known binding affinities and key strategies for its improvement.

Aspect Key Findings on this compound Suggested Improvement Strategies
Primary Target (On-Target) Potent pan-FGFR inhibitor (IC50 vs. FGFR1-3: 1.6-7.8 nM; vs. FGFR4: 12-31 nM) [1]. Overcomes FGFR gatekeeper mutations (e.g., FGFR2 V564F, IC50: 276 nM) [2] [1]. Design analogs to further improve potency against common gatekeeper mutants (V564F/FGFR2, V555M/FGFR3) [1].
Off-Target Engagement Covalently binds SRC (IC50: 330 nM) & YES (IC50: 365 nM) [1]. Novel off-target: AMPKα1, inducing autophagy [3] [4]. Use structural insights (e.g., from PRN1371 binding mode) to modify warhead/reactive group, reducing off-target reactivity [1].
Selectivity Challenge Binds p-loop cysteine in FGFR1-4, SRC, YES, FGR [1]. Exploit differential conformational states (DFG-in/out) and unique residues near ATP pocket for selective inhibitor design [5].
Tools for Improvement Activity-Based Probes (ABPs) like FP1 enable target engagement profiling and selectivity studies [6]. Use ABPs for high-throughput screening of new compound libraries. Employ AI (e.g., ProteinReDiff, Boltz-2) for affinity prediction and protein redesign [7] [8].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the research.

Kinase Inhibition Assay (IC50 Determination)

This protocol is used to measure the potency of this compound and its analogs against various kinases [1].

  • Reagent Preparation: Prepare the kinase enzyme (e.g., FGFR1, SRC), appropriate substrate, and ATP solution in a reaction buffer.
  • Inhibitor Incubation: Pre-incubate a serial dilution of this compound with the kinase enzyme for 30-60 minutes to allow covalent bond formation.
  • Reaction Initiation: Start the kinase reaction by adding ATP and the substrate. Allow the reaction to proceed for a set time (e.g., 60 minutes) under optimal temperature and pH.
  • Detection: Measure the phosphorylation of the substrate using a suitable method, such as ELISA or a luminescence-based ADP-Glo assay.
  • Data Analysis: Plot the signal (relative kinase activity) against the log of the inhibitor concentration. Fit the data with a non-linear regression curve to calculate the IC50 value.
Chemoproteomic Profiling for Target Identification

This multi-omics approach identifies both established and novel targets of this compound in live cells [3].

  • Probe Design & Synthesis: Design and synthesize an alkyne-tagged this compound probe (FP), which retains biological activity similar to the parent compound.
  • Live-Cell Labeling: Treat cells (e.g., Hep3B, Huh7) with the this compound probe. A control group is pre-treated with excess untagged this compound for competitive binding.
  • Cell Lysis & "Click Chemistry": Lyse the cells and conjugate the probe-bound proteins to a biotin-azide tag using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Streptavidin Enrichment & Proteomics: Enrich the biotinylated proteins using streptavidin beads, followed by on-bead tryptic digestion. Identify the captured peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Data Integration: Integrate the chemoproteomic data with phosphoproteomic, transcriptomic, and proteomic datasets to build a comprehensive network of this compound's actions in cancer cells.

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the experimental workflow for target profiling and a key signaling pathway affected by this compound.

G Start Start: this compound Target Profiling Proteomics Chemoproteomic Profiling (Live-cell labeling with probe) Start->Proteomics Phospho Phosphoproteomic Analysis (Downstream signaling impact) Proteomics->Phospho Transcript Transcriptomic Analysis (Gene expression changes) Proteomics->Transcript Integrate Multi-Omics Data Integration Phospho->Integrate Transcript->Integrate NovelTarget Identification of Novel Targets (e.g., AMPKα1) Integrate->NovelTarget

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound kinase assay results? A1: Key variables include pre-incubation time (critical for covalent inhibitors), ATP concentration (affects IC50 in competitive assays), and the specific gatekeeper mutation present in the kinase, which significantly impacts this compound's potency [1]. Ensure consistent enzyme activity and reaction conditions across replicates.

Q2: Our new this compound analog shows improved FGFR inhibition but high cytotoxicity. What could be the cause? A2: This is a classic sign of increased off-target activity. The analog may be reacting promiscuously with other kinases or cellular proteins. We recommend running a comprehensive chemoproteomic profile using an activity-based probe to identify the unintended targets responsible for the toxicity [3] [6].

Q3: Which computational tools are best for predicting how to improve this compound's binding affinity? A3: The field is advancing rapidly. For structure-based redesign, ProteinReDiff is a new AI tool that requires only protein sequence and ligand SMILES to suggest high-affinity designs [7]. For rapid and accurate binding affinity prediction, Boltz-2 is a foundation model that approaches the accuracy of physics-based FEP methods but is over 1000x faster, making virtual screening practical [8].

References

FIIN-2 Core Concepts & Applications

Author: Smolecule Technical Support Team. Date: February 2026

What is FIIN-2? this compound is the first irreversible, covalent pan-FGFR inhibitor. It targets a conserved cysteine residue (Cys477) in the P-loop of the FGFR1-4 kinase domains, exhibiting a "DFG-out" binding conformation that helps it overcome resistance from gatekeeper mutations [1] [2].

Key Applications in Research

  • Overcoming Drug Resistance: Its unique binding mode makes it a valuable tool for studying and combating resistance in FGFR-driven cancers [1] [2].
  • Chemical Probe and Multi-Omics Studies: this compound's scaffold is the foundation for designing chemical probes (e.g., FP, FP1) used in integrative multi-omics studies (chemoproteomics, phosphoproteomics, transcriptomics) to comprehensively map on- and off-target effects and signaling networks in cancer cells like hepatocellular carcinoma (HCC) [1] [2].
  • Design of Novel Inhibitors: The structural insights from this compound have enabled the development of next-generation inhibitors, including a dual-warhead covalent inhibitor (CXF-009) that targets both Cys477 and a second cysteine (Cys552) unique to FGFR4 [3].

Troubleshooting this compound Experiments

Here are answers to common questions you might encounter during experiments.

FAQ 1: How can I confirm this compound's covalent binding to FGFR in my cellular model? The most robust method is to use an activity-based protein profiling (ABPP) approach with a chemical probe derived from this compound [1] [2].

  • Recommended Probe: The alkyne-tagged this compound probe (FP), which preserves the biological activity of the parent molecule [1].
  • Core Protocol:
    • Treat cells with the this compound probe (FP).
    • Lyse cells and perform a "click chemistry" reaction (CuAAC) to conjugate a reporter tag (e.g., biotin-azide or rhodamine-azide) to the alkyne group on the probe.
    • Visualize or Enrich: For visualization, analyze by in-gel fluorescence. For target identification, use streptavidin beads to pull down biotinylated proteins and identify them via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2].
  • Troubleshooting Tip: Always include a control where cells are pre-treated with excess unmodified this compound; this should compete for binding sites and reduce the probe's signal, confirming target specificity [1].

FAQ 2: What could cause high off-target activity in my this compound analog? Unexpected off-target activity typically stems from the reactivity of the electrophilic warhead or inherent scaffold promiscuity [4] [1].

  • Investigation Strategy: Use the ABPP protocol above to identify the full spectrum of proteins bound by your this compound analog across the proteome [1] [2].
  • Addressing the Issue:
    • Warhead Optimization: Consider tuning the reactivity of the acrylamide warhead or exploring different warhead chemistries to improve selectivity [4].
    • Scaffold Refinement: Modify the core scaffold to enhance interactions with unique residues in your primary target, improving specificity over other kinases [3].

FAQ 3: How do I study the downstream functional effects of this compound treatment? An integrative multi-omics approach is highly recommended to build a comprehensive picture [1].

  • Phosphoproteomics: Reveals global changes in kinase signaling and identifies which pathways are up- or down-regulated following FGFR inhibition.
  • Transcriptomics & Proteomics: Show how gene expression and protein abundance change over time, revealing the ultimate functional outcomes of target inhibition [1].
  • Data Integration: Correlate your chemoproteomic target list with the phospho-, transcriptomic-, and proteomic datasets to connect direct target engagement with downstream molecular and functional effects [1].

Experimental Protocols for Warhead Modification

The following table summarizes key experimental designs for profiling and developing this compound-based inhibitors.

Experiment Goal Key Reagent / Method Critical Steps Primary Readout / Data

| Proteome-wide target profiling [1] [2] | this compound probe (FP); Click chemistry (CuAAC); LC-MS/MS | 1. Live-cell treatment with probe 2. Click reaction with biotin-azide 3. Streptavidin enrichment & on-bead digest | List of covalently bound target proteins; quantification of enrichment vs. control | | Validation of novel targets [1] | Competitive ABPP; Mutagenesis (e.g., Cys to Ala) | 1. Pre-incubate cells with this compound before probe 2. Transfert target gene with point mutation | Reduced labeling of wild-type target by probe; loss of labeling for mutant | | Design of dual-warhead inhibitors [3] | Structure-based design; X-ray crystallography | 1. Analyze FGFR4 structure for second cysteine (Cys552) 2. Synthesize inhibitor with two warheads (e.g., CXF-009) | Co-crystal structure confirming dual covalent bonds; mass spectrometry showing mass shift with single-site mutants | | Mapping signaling networks [1] | Multi-omics (phosphoproteomics, transcriptomics) | 1. Treat cells with this compound 2. Perform LC-MS/MS on enriched phosphopeptides and RNA-seq | Lists of differentially phosphorylated sites and differentially expressed genes; integrated pathway analysis |

Visualizing Key Concepts and Workflows

The following diagrams, created using Graphviz, illustrate the core binding mechanism of this compound and a key experimental workflow.

1. This compound Covalent Binding to FGFR

2. ABPP Workflow for Target Identification

ABPP_Workflow Step1 Treat Live Cells with This compound Probe (FP) Step2 Lyse Cells Step1->Step2 Step3 Click Chemistry Reaction with Biotin-Azide Step2->Step3 Step4 Streptavidin Enrichment of Biotinylated Proteins Step3->Step4 Step5 On-Bead Digestion (Trypsin) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 Step7 Data Analysis: Identify & Quantify Targets Step6->Step7 MultiOmics Integrate with Phosphoproteomics & Transcriptomics

I hope this technical support guide provides a solid foundation for your research on this compound. The field of covalent inhibitor design is advancing rapidly, particularly with strategies like dual-warhead inhibitors and integrative multi-omics validation [1] [3].

References

Mechanism of Off-Target SRC Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 is designed as a covalent pan-FGFR inhibitor. Its off-target activity against SRC family kinases (SFKs) is a documented and specific mechanism, not a general side effect [1] [2].

  • Covalent Binding: this compound contains an electrophilic acrylamide group that forms an irreversible covalent bond with a specific cysteine residue (Cys277) located on the phosphate-binding loop (P-loop) of the SRC kinase [1] [2] [3].
  • Structural Similarity: This cysteine residue is present in only 9 human kinases, including FGFR1-4 (the intended targets) and SRC, YES, and FGR of the SRC family kinases (SFKs). This shared structural feature is the root cause of the off-target activity [1] [2].
  • Confirmed Mechanism: Mass spectrometry experiments directly show a molecular weight shift for SRC after incubation with this compound, confirming covalent adduct formation. This binding is abolished when Cys277 is mutated to alanine [1] [2].

The following diagram illustrates this covalent binding mechanism.

G FIIN2 This compound Inhibitor SRC SRC Kinase (P-loop Cys277) FIIN2->SRC 1. Recognition & Binding CovalentComplex This compound-SRC Covalent Complex SRC->CovalentComplex 2. Covalent Bond Formation

Quantitative Potency and Selectivity Profile

The inhibitory strength (potency) of this compound varies significantly between its primary FGFR targets and the off-target SRC kinase. The table below summarizes key quantitative data from kinase activity assays, which is crucial for researchers to contextualize their findings [1] [2].

Kinase Target IC₅₀ Value (nM) Relative Potency (vs. FGFR1) Notes
FGFR1 6.4 nM 1x (Reference) Primary intended target [1]
SRC 330 nM ~50x less potent Direct off-target inhibition [1] [2]
YES 365 nM ~55x less potent Another SRC Family Kinase (SFK) [1]
HCK Negligible - SFK without the homologous P-loop cysteine [1]

Experimental Validation Protocols

Here are detailed methodologies for key experiments you can include in your guides to help users validate and troubleshoot SRC inhibition in their systems.

In Vitro Kinase Assay to Measure SRC Inhibition

This protocol is used to generate IC₅₀ values and directly quantify the potency of this compound against SRC [1] [2].

  • Principle: A biochemical assay that measures the phosphorylation of a substrate by the SRC kinase in the presence of varying concentrations of this compound.
  • Materials:
    • Purified active SRC kinase protein.
    • This compound compound (prepare a serial dilution in DMSO, e.g., from 1 μM to 1 nM).
    • ATP, MgCl₂, and a suitable peptide or protein substrate.
    • Detection reagents (e.g., ADP-Glo Kinase Assay or an antibody-based phospho-substrate detection system).
  • Procedure:
    • Incubate SRC kinase with different concentrations of this compound in a reaction buffer for a pre-determined time (e.g., 30 minutes) to allow for covalent binding.
    • Initiate the kinase reaction by adding ATP and the substrate.
    • Allow the phosphorylation reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
    • Stop the reaction and measure the amount of phosphorylated product or consumed ADP according to the detection kit's instructions.
    • Plot the kinase activity (as a % of control without inhibitor) against the log of this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Mass Spectrometry to Confirm Covalent Binding

This method provides direct physical evidence of the covalent bond formation between this compound and SRC [1] [2].

  • Principle: Intact protein mass spectrometry detects an increase in the molecular weight of SRC equivalent to the mass of the covalently attached this compound molecule.
  • Materials:
    • Purified SRC protein (wild-type and C277A mutant as a negative control).
    • This compound compound.
    • LC-MS (Liquid Chromatography-Mass Spectrometry) system.
  • Procedure:
    • Incubate purified wild-type SRC and C277A mutant SRC with an excess of this compound (e.g., 10 μM) in an appropriate buffer for several hours.
    • Desalt the protein samples to remove non-covalently bound compound and salts.
    • Analyze the proteins by LC-MS under denaturing conditions.
    • Compare the deconvoluted mass spectra of the SRC samples. A successful covalent bond is confirmed by a mass shift in the wild-type SRC peak corresponding to the mass of this compound, while the C277A mutant should show no shift.
Cellular Target Engagement (Chemoproteomics)

This approach uses a functional chemical probe derived from this compound to identify all its potential targets in a cellular context, providing a systems-level view of its selectivity [4].

  • Principle: An alkyne-tagged this compound probe (FP) retains biological activity and can covalently label its target proteins in live cells. These proteins are then conjugated to a reporter tag (e.g., biotin-azide) via "click chemistry," enriched, and identified by mass spectrometry.
  • Materials:
    • This compound alkyne probe (FP).
    • Cell line of interest (e.g., Hep3B hepatocellular carcinoma cells).
    • Biotin-azide, copper catalyst for click reaction.
    • Streptavidin beads for enrichment.
    • LC-MS/MS system.
  • Procedure:
    • Treat live cells with the this compound probe. A control group can be pre-treated with excess untagged this compound to compete for binding and identify specific targets.
    • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate biotin-azide to the probe-labeled proteins.
    • Enrich the biotinylated proteins using streptavidin beads.
    • Digest the enriched proteins and identify them via LC-MS/MS.
    • Bioinformatic analysis reveals the full spectrum of kinases and other proteins engaged by this compound in a cellular environment.

The workflow for this chemoproteomic approach is outlined below.

G FP This compound Probe (FP) Incubate with Live Cells Click Cell Lysis & Click Chemistry (Biotin-Azide Conjugation) FP->Click Enrich Streptavidin Enrichment of Biotinylated Proteins Click->Enrich MS LC-MS/MS Identification of Labeled Proteins Enrich->MS

Troubleshooting Common Experimental Issues

FAQ: My experiment shows anti-tumor effects, but I am unsure if they are due to on-target FGFR inhibition or off-target SRC inhibition. How can I deconvolve this?

  • Strategy 1: Use a Selective Control Compound. Include a more selective FGFR inhibitor like PRN1371 in your experiments. PRN1371 is structurally similar to this compound but does not inhibit SRC or YES. If the observed phenotype is lost with PRN1371, it strongly implicates SRC inhibition as the cause [1] [2].
  • Strategy 2: Employ Genetic Validation. Use siRNA, shRNA, or CRISPR to knock down or knock out SRC expression in your cell models. If the effect of this compound is diminished upon SRC loss, it confirms SRC's role in the response.
  • Strategy 3: Monitor Downstream Signaling. Analyze key phosphorylation markers by Western blot. This compound treatment should suppress phospho-FGFR and its downstream signals (p-FRS2, p-ERK, p-AKT). If SRC is inhibited, you will also see a reduction in phospho-SRC (Tyr419) and its downstream effector p-FAK [4].

FAQ: Could my results be affected by FGFR gatekeeper mutations?

  • Answer: Yes. A key rationale for using covalent inhibitors like this compound is to overcome acquired resistance from gatekeeper mutations. However, the potency of this compound is still reduced against these mutants. For example, its IC₅₀ for FGFR1(V561M) increases from 6.4 nM to 216 nM. You should be aware of this when working with resistant cell lines [1] [2].

References

Core Design & Validation of the FIIN-2 Probe

Author: Smolecule Technical Support Team. Date: February 2026

The key to preserving FIIN-2's activity as a chemical probe lies in a specific structural modification.

  • Design Strategy: Researchers developed a functional probe, often called FP or FP1, by incorporating a terminal alkyne group into the this compound structure [1] [2]. This alkyne tag serves as a "handle" for downstream detection via click chemistry, without interfering with the molecule's core reactive group that covalently binds to FGFRs [1].
  • Validated Activity: The designed probe retains the biological activity of the parent this compound compound. The table below summarizes key validation data confirming that the probe's functionality is preserved [2]:
Parameter Method Key Finding
Cell Viability CCK-8 assay on HCC cells (Hep3B, Huh7) FP inhibits cell proliferation with similar potency to this compound [2].
Pathway Inhibition Western Blot FP inhibits FGFR phosphorylation and its downstream signaling (p-AKT, p-ERK) in a concentration-dependent manner, mirroring this compound [2].
Target Engagement Competitive ABPP / In-gel Fluorescence FP successfully labels FGFRs; pre-treatment with this compound reduces this labeling, confirming on-target engagement [2].

Troubleshooting Common Experimental Issues

Here are solutions to specific issues you might encounter while using the this compound probe.

  • Problem 1: The probe shows poor or no labeling of target proteins.

    • Cause: The most common cause is degradation of the probe stock solution or suboptimal concentration.
    • Solution:
      • Prepare fresh aliquots of the probe from a high-quality stock solution and avoid repeated freeze-thaw cycles.
      • Perform a concentration gradient assay to determine the optimal labeling concentration for your specific cell system. A positive control, such as a known FGFR-expressing cell line, is crucial [2].
  • Problem 2: High background noise in fluorescence visualization or MS data.

    • Cause: Non-specific binding of the clickable reporter (e.g., rhodamine-azide or biotin-azide) or insufficient washing after the click chemistry reaction.
    • Solution:
      • Include a competition control in your experiment. Pre-treat cells with excess unmodified this compound before adding the FP. A significant reduction in signal confirms specific labeling [2].
      • Optimize the click reaction conditions and increase the number and stringency of washes after biotin enrichment or fluorescence labeling [1].
  • Problem 3: The probe exhibits unexpected cytotoxicity or off-target effects.

    • Cause: As identified in multi-omics studies, this compound can have off-target interactions, such as covalent binding to AMPKα1 at Cys185 [2].
    • Solution:
      • Be aware of validated off-targets and design control experiments accordingly.
      • For studies focused purely on FGFR signaling, use the probe at the lowest effective concentration determined by your dose-response validation.
      • For phenotypic studies, corroborate findings with an orthogonal tool (e.g., genetic knockdown) to ensure observed effects are FGFR-mediated [2].

Experimental Workflow Visualization

The following diagram illustrates the key steps for using the this compound probe for target identification and validation, integrating the troubleshooting points above.

G cluster_0 Critical Steps & Tips Start Start Experiment CellPrep Prepare Cells (Include +this compound competition control) Start->CellPrep ProbeInc Incubate with this compound Probe (Optimize concentration) CellPrep->ProbeInc Lysis Cell Lysis ProbeInc->Lysis ClickRx Click Chemistry Reaction (e.g., with Biotin-Azide) Lysis->ClickRx Enrich Streptavidin Enrichment (Stringent washing) ClickRx->Enrich Analysis Downstream Analysis (MS, Western Blot) Enrich->Analysis Validation Validate Findings (Use orthogonal methods) Analysis->Validation Control Competition Control is ESSENTIAL for specificity Conc Determine optimal probe concentration beforehand Wash Thorough washing reduces background noise

Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol allows for the direct identification of the probe's protein targets, including off-targets, in live cells [2].

  • Cell Treatment:

    • Culture your cells (e.g., Hep3B, A549) under standard conditions [2] [3].
    • Set up two main conditions:
      • Experimental Group: Treat cells with the this compound probe (e.g., 1 µM, concentration requires optimization) for a desired duration (e.g., 4-6 hours).
      • Competition Control: Pre-treat cells with excess unmodified this compound (e.g., 10 µM) for 1 hour, then add the this compound probe.
  • Cell Lysis:

    • Wash the cells with cold PBS.
    • Lyse the cells using a non-denaturing RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein structures and modifications.
  • Click Chemistry Reaction (CuAAC):

    • To the cell lysate, add:
      • Biotin-Azide (for pull-down/MS) or Rhodamine-Azide (for in-gel visualization).
      • A Cu(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like TCEP, stabilized with a ligand such as TBTA [1] [2].
    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle rotation.
  • Protein Enrichment and Clean-up:

    • (For MS) Incubate the reacted lysate with streptavidin-coated beads to capture biotinylated proteins.
    • Wash the beads extensively with PBS and other suitable buffers to remove non-specifically bound proteins.
  • Downstream Analysis:

    • Mass Spectrometry: On-bead tryptic digestion of captured proteins, followed by LC-MS/MS analysis to identify the this compound-bound proteome.
    • In-gel Fluorescence: Resolve the clicked proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner [2].

References

FIIN-2 concentration range optimization

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 Concentration Guidelines

The table below summarizes effective concentration ranges of this compound from recent literature for various experimental models.

Experimental Model / Target This compound Concentration / IC₅₀ / EC₅₀ Key Findings / Notes
Enzyme Inhibition (FGFR1) IC₅₀ = 3.1 nM [1] Irreversible inhibition; highest potency among FGFRs [1]
Enzyme Inhibition (FGFR2) IC₅₀ = 4.3 nM [1]
Enzyme Inhibition (FGFR3) IC₅₀ = 27 nM [1]
Enzyme Inhibition (FGFR4) IC₅₀ = 45 nM [1]
Cellular Proliferation (Ba/F3 cells, WT FGFR1-4) EC₅₀ ≈ 1 nM [1] [2] Single-digit nanomolar range potency [1]
Cellular Proliferation (Ba/F3, FGFR2 V564M gatekeeper mutant) EC₅₀ = 58 nM [1] [2] Overcomes common resistance mutation [1]
Anti-tumor effects (HCC cells - Hep3B, Huh7) Viability assays used up to 10 µM; pathway inhibition observed at lower nanomolar ranges [3] Effective concentration depends on assay duration and endpoint [3]
Prostate Cancer (VCaP, LNCaP, CWR-R1 cell mono-cultures) Effective in nanomolar to low micromolar range [4] Efficacy can be reduced in co-culture with CAFs [4]
Gastric Cancer (in vitro models) Effectively halts malignant development at low micromolar concentrations [5] Acts by inhibiting BAG2/CHIP axis, not directly via FGFR [5]

Detailed Experimental Protocols

Here are methodologies for key experiments involving this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the anti-proliferative effects of this compound, as referenced in multiple studies [3] [1] [4].

  • Cell Lines: Commonly used models include Hep3B and Huh7 (HCC), Ba/F3 cells engineered to express FGFRs, and various prostate cancer lines (LNCaP, VCaP, CWR-R1) [3] [1] [4].
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in the cell culture medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). The final DMSO concentration should be kept constant and low (typically ≤0.1%) across all treatments, including the vehicle control [1].
  • Dosing and Incubation: Plate cells and allow them to adhere. Treat the cells with this compound or vehicle control. A typical incubation period is 72 hours [1].
  • Viability Measurement: Assess cell proliferation or viability at the end of the incubation period. Common methods include the MTS assay [1]. Data are used to calculate half-maximal effective concentration (EC₅₀) values.
Western Blot Analysis of Pathway Inhibition

This protocol confirms target engagement and downstream signaling effects [3] [4].

  • Cell Treatment and Lysis: Treat cells with this compound at chosen concentrations (e.g., ranging from nanomolar to micromolar) for a set duration (e.g., 2-24 hours). Lyse cells to extract total protein.
  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Antibody Incubation: Probe the membrane with specific primary antibodies. Key targets for this compound action include:
    • Phospho-FGFR and total FGFR
    • Downstream effectors: Phospho-AKT (Ser473), Phospho-ERK1/2 (p44/42 MAPK), and their total forms [3] [4]
    • Cleaved Caspase-3 to monitor induction of apoptosis [4]
  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein levels.
Chemical Proteomics for Target Profiling

This advanced methodology identifies both on-target and off-target interactions of this compound, as described in a 2025 study [3].

  • Probe Design: A functional chemical probe (FP) is synthesized by adding an alkyne tag to the this compound structure. This tag allows for downstream visualization and purification without significantly altering the molecule's biological activity [3].
  • Live-Cell Labeling: Live cells (e.g., Hep3B) are treated with the this compound probe. The probe covalently binds to its target proteins.
  • Click Chemistry Reaction: Cells are lysed, and a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition, CuAAC) is performed to conjugate a reporter tag (e.g., biotin-azide) to the alkyne-bearing probe-target complexes [3].
  • Enrichment and Identification: Biotinylated proteins are enriched using streptavidin-coated beads, followed by on-bead digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the full spectrum of this compound target proteins [3].

Troubleshooting Common Issues

  • Lack of Efficacy at Reported Concentrations: If this compound does not show the expected effect in your cell model, first verify the FGFR expression and mutation status of your cells. As studies show, its potency can vary significantly between different FGFR isoforms and mutants [1] [2]. Consider performing a dose-response curve to establish the effective range in your specific system.
  • This compound Probe Shows High Background in Labeling: When using the this compound-derived chemical probe (FP) for proteomics, high non-specific background can be an issue. The 2025 study uses a competitive ABPP experiment: pre-treat cells with excess unmodified this compound before adding the probe. This step competes for specific binding sites and helps distinguish true targets from non-specific background during MS analysis [3].

Key Signaling Pathways and Workflow

The following diagrams illustrate the molecular mechanisms and experimental workflow for studying this compound, based on the search results.

fifn2_pathway cluster_normal Canonical FGFR Signaling cluster_fiin2 This compound Inhibition FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Phosphorylation FIIN2 FIIN2 FIIN2->FGFR Covalently Inhibits (On-target) AMPKa1 AMPKa1 FIIN2->AMPKa1 Covalently Binds & Activates (Off-target, Novel Finding) Autophagy Autophagy AMPKa1->Autophagy Induces Downstream Cell Growth,\nProliferation Cell Growth, Proliferation Downstream->Cell Growth,\nProliferation Promotes Influences Anti-tumor\nActivity Influences Anti-tumor Activity Autophagy->Influences Anti-tumor\nActivity FGF FGF FGF->FGFR Binds RAF RAF RAS->RAF Phosphorylation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK->Downstream AKT AKT PI3K->AKT Phosphorylation AKT->Downstream

fifn2_workflow DesignProbe 1. Design/Synthesize This compound Chemical Probe (FP) CellTreat 2. Treat Live Cells (e.g., Hep3B) DesignProbe->CellTreat ClickChem 3. Click Chemistry (Conjugate Biotin-Azide) CellTreat->ClickChem Enrich 4. Enrich Target Proteins (Streptavidin Beads) ClickChem->Enrich MS 5. Identify Targets (LC-MS/MS) Enrich->MS Multiomics 6. Integrative Multi-Omics Analysis MS->Multiomics PhosProt Phospho- proteomics Multiomics->PhosProt TranProt Transcriptomics & Proteomics Multiomics->TranProt Network 7. Construct Comprehensive Action Network PhosProt->Network TranProt->Network

Research Application Notes

  • Beyond FGFR Inhibition: Be aware that this compound has documented off-target effects. A significant recent finding is its covalent binding to and activation of AMPKα1 at Cys185, which can induce autophagy and influence anti-tumor activity [3].
  • Context-Dependent Efficacy: The tumor microenvironment influences this compound effectiveness. Studies show this compound is more effective in cancer cell mono-cultures than in co-cultures with cancer-associated fibroblasts (CAFs), which can exert a protective effect on cancer cells [4].
  • Exploring New Mechanisms: this compound's potential extends beyond FGFR-driven cancers. Recent research indicates it can halt gastric cancer progression by inhibiting the BAG2/CHIP axis, thereby promoting apoptosis [5].

References

FIIN-2 stability in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2: Mechanism & Workflow

To troubleshoot this compound stability and activity, it helps to understand its mechanism and a typical experimental workflow. The diagrams below illustrate these concepts.

This diagram shows the primary signaling pathway targeted by this compound and its downstream effects, including the novel autophagy pathway identified in recent research [1] [2]:

G FGF FGF FGFR FGFR FGF->FGFR Binding Downstream Downstream FGFR->Downstream Activates (PI3K/AKT, RAS/RAF/MAPK) FIIN2 FIIN2 FIIN2->FGFR Covalent Inhibition (Binds Cys477) AMPK AMPK FIIN2->AMPK Novel Target (Binds Cys185) Autophagy Autophagy Downstream->Autophagy Induces AMPK->Autophagy Induces

Figure 1: this compound Signaling Pathway. This compound covalently inhibits FGFR signaling and directly binds AMPKα1 to induce autophagy [1] [2].

This diagram outlines a standard workflow for treating cells with this compound, highlighting key steps where stability is critical:

G Step1 1. Prepare this compound Stock Solution Step2 2. Culture & Plate Target Cells Step1->Step2 Step3 3. Treat Cells with this compound Step2->Step3 Step4 4. Assess Response & Off-Targets Step3->Step4

Figure 2: this compound Experimental Workflow. Key steps for cell culture treatment [1] [2].

This compound Compound Handling Guide

Proper handling of this compound from storage to dilution is critical for maintaining its stability and activity in your experiments.

Stock Solution Preparation

  • Solvent: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM) [2].
  • Aliquoting: Immediately aliquot the stock solution into small, single-use vials after preparation.
  • Storage: Store aliquots at -20°C or preferably -80°C in a non-frost-free freezer to prevent repeated freeze-thaw cycles and protect from moisture.

Working Solution & Cell Culture Treatment

  • Dilution: Thaw a single aliquot immediately before use. Dilute the stock solution directly into the pre-warmed complete cell culture medium to the desired final concentration.
  • DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid cytotoxicity.
  • Stability in Medium: Once diluted in aqueous cell culture medium, the stability of this compound may be limited. It is recommended to prepare fresh working solutions for each experiment and add them to cells promptly. Avoid storing diluted solutions for extended periods.

Optimizing this compound Experimental Conditions

Optimal results with this compound depend on cell line selection and treatment conditions. The table below summarizes key parameters from recent studies.

Table 1: this compound Experimental Conditions in Cancer Cell Lines

Cell Line Cancer Type Reported Effective Concentrations Key Assays & Treatment Duration Identified Off-Targets / Key Mechanisms
Hep3B / Huh7 [1] Hepatocellular Carcinoma (HCC) Viable for chemoproteomics (Figure 2C) [1] Multi-omics profiling (proteomics, phosphoproteomics, transcriptomics) [1] AMPKα1 (novel target, induces autophagy), FGFR2, FGFR4, EGFR, SRC [1]
A549 / A549-DDP [2] Lung Adenocarcinoma (LUAD) / Cisplatin-Resistant LUAD ~1-5 µM (based on Fig. 1A, 1C, 1E) [2] Cell viability, colony formation, migration, apoptosis, autophagy (24-48 hours) [2] Induces protective autophagy via mTOR inhibition & class III PI3K activation [2]

Troubleshooting Common this compound Issues

Here are solutions to commonly encountered problems when working with this compound.

  • Unexpectedly low potency or no effect

    • Cause: Degraded compound due to improper stock solution storage or use of old, diluted working solutions.
    • Solution: Use a fresh stock aliquot. Confirm your DMSO stock is stored in anhydrous conditions. Prepare the working solution in culture medium immediately before use. Verify activity in a positive control cell line known to be sensitive to FGFR inhibition (e.g., Hep3B for HCC) [1].
  • High background cytotoxicity or non-specific effects

    • Cause: Final DMSO concentration too high, or engagement of known off-targets like AMPKα1 and EGFR [1].
    • Solution: Ensure final DMSO concentration is ≤0.1%. Include control groups treated with equivalent DMSO. For mechanistic studies, use techniques like chemical proteomics to identify off-target engagements [1].
  • Induction of protective autophagy compromising efficacy

    • Cause: this compound can induce protective autophagy as a cell survival mechanism, which can dampen its anti-tumor effect. This is mediated both through FGFR inhibition and direct AMPKα1 binding [1] [2].
    • Solution: Combine this compound with autophagy inhibitors like Chloroquine (CQ) or 3-Methyladenine (3-MA). Research shows this combination significantly enhances this compound's cytotoxic effects, especially in resistant cells [2].
  • Poor cell attachment or health post-treatment

    • Cause: This is often related to general cell culture practices rather than the compound itself.
    • Solution: Ensure cells are healthy and at an appropriate confluency before treatment. Use matrix-coated plates if necessary (e.g., for sensitive primary cells). Always perform a cell viability count prior to plating to ensure correct seeding density [3].

Experimental Protocols for Key Assays

Cell Viability (CCK-8) Assay [2]

  • Plate cells in a 96-well plate at an optimal density (e.g., 3-5 x 10³ cells/well) and allow to adhere overnight.
  • Treat cells with a concentration gradient of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 24-72 hours.
  • Add CCK-8 reagent directly to each well (10% of total medium volume) and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the control group.

Western Blot Analysis of FGFR Signaling [2]

  • Treat cells with this compound at desired concentrations for a set time (e.g., 1-10 µM for 6-24 hours).
  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block membrane and probe with primary antibodies against p-FGFR, total FGFR, p-AKT, p-ERK, and a loading control (e.g., GAPDH or β-actin).
  • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence. This compound should significantly reduce levels of p-FGFR and its downstream effectors.

Autophagy Flux Analysis (LC3-I/II Conversion) [2]

  • Treat cells with this compound in the presence or absence of an autophagy inhibitor like chloroquine (CQ, 20-50 µM) for several hours. CQ blocks lysosomal degradation, causing LC3-II to accumulate.
  • Harvest cell lysates and perform Western blotting as above.
  • Probe with anti-LC3 antibody. An increase in the lipidated form (LC3-II) in this compound + CQ treated cells compared to CQ alone indicates that this compound induces autophagy flux.

References

FIIN-2 vs BLU554 FGFR4 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profiles at a Glance

The table below summarizes the fundamental characteristics of FIIN-2 and BLU-554.

Feature This compound BLU-554
Primary Target Profile Pan-FGFR (FGFR1-4) irreversible inhibitor [1] [2] [3] Selective, covalent FGFR4 inhibitor [4] [5] [6]
Key Design Feature Acrylamide warhead targeting a conserved P-loop cysteine (e.g., Cys477 in FGFR4) [1] [2] [5] Acrylamide warhead targeting the unique hinge-region cysteine in FGFR4 (Cys552) [5]
Main Advantage Overcomes gatekeeper mutations in FGFRs; broad FGFR inhibition [2] High selectivity for FGFR4 minimizes off-target toxicity against other FGFRs [5] [6]
Noted Off-Targets EGFR, SRC, and AMPKα1 (identified via chemoproteomics) [1] Designed for minimal off-target activity against FGFR1-3 [5]

Detailed Experimental Data and Protocols

The differing profiles of this compound and BLU-554 lead to variations in how they are experimentally evaluated and validated.

Target Engagement and Selectivity Profiling
  • This compound Selectivity Assessment: A comprehensive, multi-omics approach is often used to map the full target profile of this compound.

    • Protocol (Chemical Proteomics): A functional alkyne-tagged probe derived from this compound (FP) is used to treat live cells (e.g., Hep3B hepatocellular carcinoma cells). The covalently bound proteins are then conjugated to biotin-azide via a click chemistry reaction, enriched with streptavidin beads, and identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Competitor experiments with unmodified this compound are run in parallel to confirm specific binding [1].
    • Key Findings: This method confirmed known kinase targets (FGFRs, EGFR, SRC) and identified novel off-targets like AMPKα1, with Cys185 validated as the covalent binding site. This demonstrates this compound's potential for broader, off-target mediated effects, such as inducing autophagy [1].
  • BLU-554 Selectivity Validation: BLU-554's selectivity is typically confirmed through more targeted kinase activity and cell viability assays.

    • Protocol (Kinase & Cell Viability Assays): The inhibitor's potency is tested against purified FGFR1-4 kinases in biochemical assays. Selectivity is further validated in cell lines engineered to be dependent on specific FGFRs (e.g., Ba/F3 cell models). Strong inhibition of FGFR4-driven cells with minimal effect on FGFR1-3-dependent cells confirms its selectivity [5].
    • Key Findings: BLU-554 potently inhibits FGFR4 and its downstream signaling (e.g., reducing levels of p-FRS2α and p-ERK1/2) in FGFR4-driven models, such as gastric cancer MKN-45 cells, with significant anti-tumor effects [4].
Efficacy and Phenotypic Assays

Standard in vitro and in vivo protocols are used to evaluate the anti-tumor efficacy of both inhibitors.

  • In Vitro Protocols:

    • Cell Viability: CCK-8 or MTT assays in relevant cancer cell lines (e.g., Hep3B/Huh7 for this compound; MKN-45 for BLU-554) [1] [4].
    • Apoptosis & Cell Cycle: Analyzed via flow cytometry (e.g., Annexin V/PI staining for apoptosis; PI staining for cell cycle) [4] [3].
    • Colony Formation: Cells treated with inhibitor and allowed to grow for 1-2 weeks, then colonies are stained and counted [3].
    • Western Blotting: To assess inhibition of downstream pathways (p-FGFR, p-FRS2, p-ERK, p-AKT) and other effects (LC3-II for autophagy, cleaved caspase-3 for apoptosis) [1] [4] [3].
  • In Vivo Protocols:

    • Xenograft Models: Immunocompromised mice implanted with human cancer cells. Treatment is administered orally or via intraperitoneal injection. Tumor volume and body weight are monitored regularly. At endpoint, tumors are harvested for immunohistochemistry analysis of biomarkers (e.g., Ki-67 for proliferation, LC3 for autophagy, cleaved caspase-3 for apoptosis) [3].

Mechanisms and Signaling Pathways

The diagrams below illustrate the distinct binding mechanisms and downstream effects of these inhibitors.

G cluster_FIIN2 This compound Pan-FGFR Inhibition cluster_BLU554 BLU-554 Selective FGFR4 Inhibition FIIN2 This compound FGFR1 FGFR1 FIIN2->FGFR1 Binds P-loop Cys FGFR2 FGFR2 FIIN2->FGFR2 Binds P-loop Cys FGFR3 FGFR3 FIIN2->FGFR3 Binds P-loop Cys FGFR4_Ploop FGFR4 (P-loop) FIIN2->FGFR4_Ploop Binds Cys477 OffTarget Off-Targets (e.g., AMPKα1) FIIN2->OffTarget Binds Cys185 Downstream1 Inhibits: • MAPK/ERK pathway • PI3K/AKT pathway • Induces Autophagy FGFR1->Downstream1 FGFR2->Downstream1 FGFR3->Downstream1 FGFR4_Ploop->Downstream1 OffTarget->Downstream1 BLU554 BLU-554 FGFR4_Hinge FGFR4 (Hinge Region) BLU554->FGFR4_Hinge Binds Cys552 Downstream2 Inhibits: • RAS-RAF-MEK-ERK pathway FGFR4_Hinge->Downstream2 FGF19 FGF19/KLB Complex FGF19->FGFR4_Hinge Activates

Key Considerations for Researchers

  • Mechanism and Selectivity: Your choice depends on the research question. Use BLU-554 for highly specific FGFR4 inhibition to isolate its function or treat FGFR4-driven models. Use This compound for broad-spectrum FGFR inhibition or to overcome gatekeeper mutations, but be mindful of its complex off-target profile [1] [2] [5].
  • Combination Therapy Potential: Research indicates this compound induces protective autophagy in lung adenocarcinoma cells. Combining it with autophagy inhibitors (like chloroquine) significantly enhances its cytotoxicity, suggesting a viable combination strategy [3].
  • Resistance Mutations: Both inhibitors face resistance challenges via cysteine mutations (Cys477 for this compound; Cys552 for BLU-554). Novel inhibitor designs, such as dual-warhead molecules that target both cysteines, are being explored to overcome this resistance [5].

References

FIIN-2 covalent vs noncovalent FGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of FGFR Inhibitors

The table below summarizes the key characteristics of FIIN-2 alongside other types of FGFR inhibitors for a direct comparison.

Feature This compound (Covalent, Irreversible) Noncovalent FGFR Inhibitors (e.g., Erdafitinib, Pemigatinib) Other Covalent FGFR Inhibitors (e.g., TAS-120/Futibatinib, PRN1371)
Binding Mechanism Forms an irreversible covalent bond with a conserved cysteine (Cys477 in FGFR4) in the P-loop of FGFRs [1] [2]. Reversibly binds to the ATP-binding pocket without forming a permanent chemical bond [3]. Forms an irreversible covalent bond with the same P-loop cysteine [2].
Primary Target Profile Pan-FGFR inhibitor (FGFR1-4) [4]. Varies; some are pan-FGFR (e.g., Erdafitinib), others are selective for FGFR1-3 (e.g., Pemigatinib, Infigratinib) [5]. Pan-FGFR inhibitors [2].
Key Advantage Overcomes gatekeeper mutations; prolonged target inhibition due to irreversible binding [1] [2]. Established safety profiles; multiple FDA-approved options [3] [5]. High selectivity (PRN1371); clinical efficacy leading to FDA approval (Futibatinib) [2] [3].
Key Challenge Off-target effects; can inhibit SRC and YES kinases, potentially contributing to toxicity [2]. Shorter duration of action and susceptibility to resistance from gatekeeper mutations [3]. Off-target effects (Futibatinib inhibits SRC); resistance can still develop [2].
IC50 (Enzyme Assay) <10 nM for FGFR1-3; 12-31 nM for FGFR4 [2]. Varies by drug; see Table 2 for examples. Similar high potency against wild-type FGFRs (IC50 <10 nM for FGFR1-3) [2].
Efficacy on FGFR Gatekeeper Mutants Effective but with reduced potency (e.g., IC50 for FGFR1-V561M is 84-224 nM) [2]. Generally less effective against gatekeeper mutants [3]. Varies by mutant and inhibitor; PRN1371 shows weak activity against some FGFR2/3/4 mutants [2].

For further context, the table below shows the half-maximal inhibitory concentration (IC50) values of several clinically relevant FGFR inhibitors, illustrating their potency against each FGFR receptor. A lower value indicates higher potency [5].

FGFR Inhibitor FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM) Type
Erdafitinib 1.2 2.5 3.0 5.7 Noncovalent, Pan-FGFR
Pemigatinib 0.4 0.5 1.0 30.0 Noncovalent, FGFR1-3 selective
Infigratinib 1.1 1.0 2.0 61.0 Noncovalent, FGFR1-3 selective
Futibatinib (TAS-120) 1.8 1.4 1.6 3.7 Covalent, Irreversible, Pan-FGFR

Experimental Insights and Workflows

The unique properties of covalent inhibitors like this compound are revealed through specific experimental approaches.

Key Experimental Data
  • Overcoming Resistance: this compound was specifically designed to inhibit FGFRs with gatekeeper mutations, a common resistance mechanism for noncovalent inhibitors. It achieves this by binding to a cysteine residue in the P-loop, adopting a "DFG-out" conformation that avoids steric clashes with the mutated gatekeeper residue [1] [2].
  • Off-Target Profile: Mass spectrometry and kinase assays show that this compound covalently binds and inhibits the kinases SRC and YES, with IC50 values of 330 nM and 365 nM, respectively. In contrast, the covalent inhibitor PRN1371 shows negligible activity against these off-targets, and noncovalent inhibitors do not engage them covalently [2].
  • Induction of Protective Autophagy: In lung adenocarcinoma (LUAD) cells, this compound inhibits the FGFR downstream pathway (PI3K/AKT/mTOR), which subsequently induces protective autophagy. Combining this compound with autophagy inhibitors like chloroquine (CQ) significantly enhances its cytotoxic effects, suggesting a potential combination therapy strategy [4].
Methodologies for Profiling Inhibitors

Researchers use several key techniques to generate the data discussed above:

  • Kinase Activity Assays: These are used to determine the IC50 values of an inhibitor against purified kinase proteins (including wild-type and mutants), quantifying its potency [2].
  • Crystallography: X-ray crystal structures of inhibitor-kinase complexes (e.g., FGFR4/FIIN-2, SRC/FIIN-2) provide atomic-level detail of the binding mode, revealing interactions and the mechanism of covalent bond formation [2].
  • Activity-Based Protein Profiling (ABPP): This chemoproteomic method uses functional chemical probes (like an alkyne-tagged this compound probe) to identify direct cellular targets of covalent inhibitors. The probe covalently binds to its targets, which are then conjugated to a tag (e.g., biotin) via a "click chemistry" reaction, enriched, and identified using mass spectrometry [1] [3].
  • Multi-Omics Integration: Advanced studies integrate data from ABPP with phosphoproteomics, transcriptomics, and proteomics to comprehensively map an inhibitor's on- and off-target effects, downstream signaling consequences, and overall mechanism of action in cells [1].

The diagram below illustrates the experimental workflow for identifying this compound's direct targets using ABPP.

Start 1. Design this compound Probe (FP) A 2. Treat Live Cells with FP Start->A B 3. Covalent Binding to Target Proteins A->B C 4. Cell Lysis B->C D 5. Click Chemistry Reaction: Conjugate Biotin-Azide C->D E 6. Streptavidin Bead Enrichment D->E F 7. On-Bead Trypsin Digestion E->F G 8. LC-MS/MS Analysis F->G End 9. Data Analysis: Identify Target Proteins G->End

Experimental Workflow for Target Identification via ABPP

The FGFR Signaling Pathway

To understand how this compound exerts its effects, it's helpful to see the pathway it inhibits. The diagram below outlines the core FGFR signaling cascade and key downstream pathways.

FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR PLCg PLCγ Pathway FGFR->PLCg MAPK RAS/RAF/MAPK Pathway (Cell Proliferation) FGFR->MAPK PI3K PI3K/AKT/mTOR Pathway (Cell Survival, Autophagy) FGFR->PI3K STAT STAT Pathway FGFR->STAT Effects Cellular Outcomes: Proliferation, Survival, Differentiation, Migration PLCg->Effects MAPK->Effects PI3K->Effects STAT->Effects Inhibitor This compound Inhibition Inhibitor->FGFR

Core FGFR Signaling Pathway and Downstream Effects

  • For maximizing durability of response and targeting gatekeeper mutations, this compound and futibatinib are strong candidates.
  • For potentially minimizing off-target kinase effects, PRN1371 (among covalent inhibitors) or noncovalent inhibitors may be preferable.
  • For combination therapies, this compound's induction of protective autophagy suggests a clear strategy with autophagy inhibitors [4].

References

FIIN-2 SRC inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Key SRC Inhibitors

Inhibitor Name Primary Molecular Targets Development Status Key Indications (Approved or Under Investigation)
Dasatinib [1] [2] Src, Bcr-Abl, c-Kit, PDGFR FDA-Approved Chronic Myelogenous Leukemia (CML), Ph+ Acute Lymphoblastic Leukemia (ALL) [1]
Bosutinib [1] [2] Src, Bcr-Abl FDA-Approved Chronic Myelogenous Leukemia (CML) [1]
Saracatinib [3] Src, Abl Investigational Under investigation for repurposing in diseases like lung cancer [3]
Ponatinib [2] Src, Bcr-Abl (including T315I mutant) FDA-Approved Leukemia (specific types not listed in sources) [2]
Tirbanibulin [2] Src, Microtubule Polymerization FDA-Approved Topical treatment of actinic keratosis [2]

SRC Kinase Signaling and Inhibitor Workflow

The following diagram illustrates the position of SRC kinase in cellular signaling and a general workflow for evaluating its inhibitors, which can provide context for understanding how FIIN-2 might be compared.

architecture cluster_signaling Simplified SRC Signaling Pathway cluster_screening Generalized Inhibitor Screening Workflow Growth Factor Growth Factor RTK (e.g., EGFR) RTK (e.g., EGFR) Growth Factor->RTK (e.g., EGFR) Binds SRC Kinase SRC Kinase RTK (e.g., EGFR)->SRC Kinase Activates Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) SRC Kinase->Focal Adhesion Kinase (FAK) Phosphorylates STAT3 STAT3 SRC Kinase->STAT3 Activates ML Machine Learning Bioactivity Screening SRC Kinase->ML Cell Migration & Invasion Cell Migration & Invasion Focal Adhesion Kinase (FAK)->Cell Migration & Invasion Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Cell Survival Cell Survival STAT3->Cell Survival Dock Molecular Docking ML->Dock MD Molecular Dynamics Simulation Dock->MD Analysis Binding Affinity & Stability Analysis (MM/GBSA, RMSD) MD->Analysis

References

FIIN-2 chemoproteomic target confirmation

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 Target Landscape & Potency

The following table summarizes the primary and secondary protein targets of this compound, along with experimental data on its potency [1] [2] [3]:

Target / Activity Type of Interaction Experimental IC₅₀ / EC₅₀ (nM) Notes / Assay Type
FGFR1 Primary Target (Covalent) 3.1 - 6.4 nM Kinase Assay [2] [3] [4]
FGFR2 Primary Target (Covalent) 2.9 - 4.3 nM Kinase Assay [2] [3] [4]
FGFR3 Primary Target (Covalent) 6.7 - 27 nM Kinase Assay [2] [3] [4]
FGFR4 Primary Target (Covalent) 21 - 45 nM Kinase Assay [2] [3] [4]
AMPKα1 Off-target (Covalent) Not Fully Quantified Identified via Chemoproteomics; binding at Cys185 [1]
SRC Off-target (Covalent) 330 nM Kinase Assay [2] [4]
YES Off-target (Covalent) 365 nM Kinase Assay [2] [4]
EGFR Off-target 204 nM Kinase Assay [1]
Anti-proliferation (BaF3 cells) Cellular Efficacy 1 nM (across FGFR1-4) Cell Viability (MTS) Assay [3]

Chemoproteomic Workflow for Target Confirmation

Chemoproteomics has been pivotal in mapping the full target profile of this compound, moving beyond its designed FGFR targets. The following diagram illustrates the core workflow of this approach [1] [5]:

f Start Covalent Inhibitor (e.g., this compound) A Design Chemical Probe (Alkyne-tagged this compound) Start->A B Treat Living Cells (Hep3B, Huh7) A->B C Cell Lysis B->C D Click Chemistry Reaction (Link probe to biotin-azide) C->D E Streptavidin-based Affinity Enrichment D->E F On-bead Protein Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & Target Identification G->H

This methodology involves creating a functional chemical probe, FP, by adding an alkyne "handle" to the this compound molecule. This probe retains the biological activity of the parent compound [1]. After the probe engages with its targets in live cells, a "click chemistry" reaction is used to attach a biotin tag. This allows for the purification of probe-bound proteins, which are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [5].

Comparative Analysis with Other Covalent FGFR Inhibitors

This compound is one of several covalent pan-FGFR inhibitors. Its selectivity profile differs from clinical-stage inhibitors, as shown in the table below [2] [4]:

Inhibitor FGFR1-4 Potency Binds/Inhibits SRC? Binds/Inhibits YES? Key Structural & Selectivity Insight
This compound Potent (IC₅₀: 2-45 nM) Yes (IC₅₀: 330 nM) Yes (IC₅₀: 365 nM) Wider interaction network; forms H-bond with Cys277 in SRC [2] [4].
TAS-120 (Futibatinib) Potent (IC₅₀: 2-31 nM) Yes (weak, IC₅₀: 1.7 µM) Yes (weak, IC₅₀: 1.6 µM) Binds SRC, but with lower potency [2] [4].
PRN1371 Potent (IC₅₀: 2-31 nM) No No More selective; structural features prevent stable SRC binding [2] [4].

Significance & Research Applications

The identification of AMPKα1 binding reveals that this compound can induce autophagy in hepatocellular carcinoma (HCC) cells through a novel, off-target mechanism. This finding could contribute to understanding its full anti-tumor activity [1].

The chemoproteomics approach provides a powerful framework for the development and optimization of covalent kinase inhibitors. By fully understanding both the on-target and off-target profiles, researchers can design next-generation inhibitors with improved specificity and potentially fewer side effects [1] [6] [5].

References

FIIN-2 anti-tumor efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 Anti-Tumor Efficacy Profile

The following table summarizes the anti-tumor efficacy of this compound as reported in key studies.

Cancer Type Cell Line/Model Key Findings on Efficacy Proposed Mechanism Citation

| Lung Adenocarcinoma (LUAD) | A549 & A549/DDP (cisplatin-resistant) | • Inhibited proliferation, colony formation, migration. • Induced mitochondria-mediated apoptosis. • Induced protective autophagy; efficacy potentiated by autophagy inhibitors (e.g., CQ, 3-MA). | Irreversible inhibition of FGFR1-4; downstream inhibition of mTOR, activation of autophagy pathway [1]. | [1] | | Various Cancers (Broad Spectrum) | NCI-H1581, H520, Kato III, AN3CA, RT112, A2780, 4T1, SKOV-3 | Showed excellent antiproliferative activity in diverse cancer cell lines, including those with FGFR gatekeeper mutations (e.g., FGFR1 V561M) and FGFR4-dependent lines [2]. | Pan-FGFR inhibition; covalent binding overcomes resistance from gatekeeper mutations [2]. | [2] | | Prostate Cancer (PCa) | LNCaP, VCaP, CWR-R1 | More effective in cancer cell mono-cultures than in co-cultures with Cancer-Associated Fibroblasts (CAFs), which exerted a protective effect [3]. | Inhibition of FGFR signaling pathway [3]. | [3] |

Detailed Experimental Protocols

To help you interpret the data and potentially design your own experiments, here are the detailed methodologies from the key studies.

In Vitro Efficacy and Mechanism in Lung Cancer [1]

This study investigated this compound's effects on LUAD cell lines, including the cisplatin-resistant A549/DDP variant.

  • Cell Lines: A549, A549/DDP.
  • Treatment: Cells were treated with this compound.
  • Proliferation & Viability: Assessed using Cell Counting Kit-8 (CCK-8) assay.
  • Clonogenic Activity: Measured by colony formation assay.
  • Cell Migration: Evaluated using migration assays (e.g., Transwell).
  • Apoptosis: Analyzed by measuring mitochondria-mediated apoptosis markers.
  • Autophagy Induction:
    • Autophagy flux was monitored by tracking LC3-I to LC3-II conversion and p62 degradation via western blotting.
    • Key proteins in the autophagy pathway (mTOR, p-mTOR, Vps34, Beclin-1) were analyzed by western blot.
  • Combination Therapy: this compound was combined with autophagy inhibitors Chloroquine (CQ) or 3-Methyladenine (3-MA). Cytotoxicity was then re-evaluated using CCK-8, confirming enhanced efficacy.
Broad-Spectrum Anti-Proliferative Screening [2]

This research tested this compound across a panel of cancer cell lines.

  • Cell Lines: Included NCI-H2077, NCI-H1581 (lung), H520 (lung), Kato III (gastric), AN3CA (endometrial), RT112 (bladder), A2780 (ovarian), 4T1 (breast), and SKOV-3 (ovarian).
  • Dosing: Cells were treated with this compound at 1.0 μM concentration.
  • Incubation Time: 96 hours.
  • Viability Readout: Cell survival was assessed using Cell-Titer-Glo luminescent reagent, which measures cellular ATP as a proxy for metabolically active cells.
  • Data Analysis: EC50 values (half-maximal effective concentration) were calculated using software like GraphPad Prism.

Mechanism of Action and Signaling Pathway

This compound is a second-generation, irreversible, pan-FGFR inhibitor. It covalently binds to a cysteine residue (Cys491 in FGFR2) in the ATP-binding pocket of FGFR1-4, leading to sustained pathway inhibition [1] [2].

The diagram below illustrates the signaling pathway of this compound, highlighting its direct target and downstream effects, including the crucial finding of protective autophagy induction.

G FIIN2 This compound FGFR FGFR1-4 (Receptor Tyrosine Kinase) FIIN2->FGFR Irreversibly Inhibits FRS2 FRS2α FGFR->FRS2 Activates MAPK MAPK/ERK Pathway FRS2->MAPK Triggers PI3K PI3K/AKT Pathway FRS2->PI3K Triggers Proliferation Cancer Cell Proliferation & Survival MAPK->Proliferation mTOR mTOR PI3K->mTOR Activates PI3K->Proliferation Autophagy Induction of Protective Autophagy mTOR->Autophagy Inhibits Autophagy->FIIN2 Limits Efficacy Autophagy->Proliferation Promotes Apoptosis Induction of Apoptosis Apoptosis->Proliferation Inhibits

Key Insights for Researchers

  • Overcoming Resistance: this compound's irreversible binding mechanism makes it a strong candidate for targeting cancers with resistance to first-generation, reversible FGFR inhibitors, particularly those with gatekeeper mutations [3] [2].
  • Combination Therapy is Crucial: The induction of protective autophagy is a key resistance mechanism. The data strongly suggests that combining this compound with autophagy inhibitors (e.g., Chloroquine) could be a highly effective therapeutic strategy, especially in resistant cancers like LUAD [1].
  • Importance of the Tumor Microenvironment (TME): Simple mono-culture models may overestimate drug efficacy. The protective role of Cancer-Associated Fibroblasts (CAFs) noted in prostate cancer models [3] underscores the need for more physiologically relevant 3D co-culture systems for reliable drug testing.

References

FIIN-2's Molecular Mechanisms and Targets

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 is characterized as a first-generation, irreversible covalent pan-FGFR inhibitor. Its primary mechanism involves forming a covalent bond with a cysteine residue in the FGFR kinase domain, which helps it overcome resistance from gatekeeper mutations [1].

The table below summarizes the key protein targets of this compound identified in HCC models:

Target Protein Type of Interaction Functional Consequence Experimental Evidence
FGFR1-4 (esp. FGFR4) Primary, Covalent (Cys477 on FGFR4) Inhibits kinase activity; suppresses downstream MAPK & AKT signaling [1]. Chemical proteomics, Western Blot [1].
AMPKα1 Novel Off-target, Covalent (Cys185) Activates kinase activity; induces autophagy [1] [2]. Chemical proteomics, Kinase activity assays, Mutagenesis (C185A) [1] [2].
EGFR, SRC Known Off-target Likely inhibits kinase activity [1]. Chemical proteomics [1].

Experimental Data from HCC Models

The data on this compound's activity comes primarily from in vitro studies in HCC cell lines:

  • Efficacy: The this compound chemical probe (FP) suppressed cell proliferation in Hep3B (FGFR4 high expression) and Huh7 (FGFR2 mutant) HCC cell lines. It also inhibited colony formation [1] [2].
  • Target Engagement: A chemical proteomics approach in Hep3B cells identified 422 potential protein targets for this compound, demonstrating a complex target profile beyond its intended FGFR targets [1].
  • Signaling Pathways: Phosphoproteomic analysis in Hep3B cells treated with this compound revealed:
    • Downregulation: Phosphorylation of FGFR4 (S573), and key nodes in the MAPK and mTOR pathways [2].
    • Upregulation: Phosphorylation of AMPKα1 (T172), a key activation signal [2].

FGFR2 in Gastric Cancer and the Contrast with this compound's Profile

FGFR2 is a validated and clinically significant target in gastric cancer, but the evidence does not indicate that this compound has been specifically tested against gastric cancer models.

  • Prevalence of FGFR2 Alterations: FGFR2 amplifications are found in approximately 3-10% of gastric cancers and are associated with poor prognosis and more aggressive disease [3] [4] [5].
  • Isoform Complexity: FGFR2 has two main isoforms (IIIb and IIIc) with different ligand binding specificities. Their overexpression in gastric cancer is linked to lymph node metastasis and advanced clinical stage [4].
  • Clinical Development of Other FGFR Inhibitors: The developmental timeline of other FGFR inhibitors like infigratinib shows that the field is actively investigating FGFR2-amplified gastric cancer. Infigratinib received Breakthrough Therapy designation in China for this indication based on a Phase IIa trial showing a 25% objective response rate [6].

This context highlights that while gastric cancer, particularly the FGFR2-amplified subtype, is a rational setting for pan-FGFR inhibitors, the specific activity profile of this compound—with its primary research focus on HCC and its unique off-target effect on AMPKα1—may not align optimally with the primary driver in gastric cancer (FGFR2 amplification).

Key Experimental Protocols for this compound Profiling

The following methodologies were central to characterizing this compound in HCC:

  • Chemical Proteomic Profiling (Target Identification)

    • Probe Design: An alkyne-tagged this compound probe (FP) was synthesized for click chemistry applications [1].
    • Cell Treatment: Live Hep3B cells were treated with the FP, often in competition with untagged this compound [1].
    • Sample Processing: Labeled proteins were conjugated to biotin-azide via a copper-catalyzed "click" reaction, enriched with streptavidin beads, and identified via LC-MS/MS [1].
    • Data Analysis: Proteins with >2-fold enrichment in FP-treated samples vs. controls (DMSO or this compound competition) and a p-value < 0.05 were classified as potential targets [1].
  • Integrative Multi-Omics Workflow The comprehensive mechanism of action was mapped using an integrative approach, which can be visualized in the following workflow:

    Start This compound Treatment of HCC Cells CP Chemical Proteomics Start->CP PP Phosphoproteomics Start->PP Tran Transcriptomics (RNA-seq) Start->Tran Prot Proteomics Start->Prot Int Multi-Dimensional Data Integration CP->Int PP->Int Tran->Int Prot->Int Net Comprehensive Action Network Model Int->Net

    This multi-omics workflow, adapted from the research, was key to revealing this compound's full spectrum of activity, including the novel AMPKα1 target and its functional consequences in HCC cells [1] [2].

Summary and Perspective

  • In HCC, this compound demonstrates a complex mechanism involving not only potent inhibition of FGFR signaling but also an unexpected, off-target activation of AMPKα1 that induces pro-survival autophagy. Its efficacy is documented in specific HCC cell lines with defined FGFR alterations [1] [2].
  • For Gastric Cancer, FGFR2 amplification is a known oncogenic driver, and the field is progressing with other FGFR inhibitors. The absence of specific data for this compound in this context, combined with its unique off-target profile that was identified in an HCC model, makes its potential application in gastric cancer uncertain and an open question for future research.

References

Mechanism of Action and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 is a covalent, irreversible inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family. Its core mechanism involves forming a permanent covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain [1] [2] [3]. This binding is characterized by a "DFG-out" conformation, which helps it overcome resistance from so-called "gatekeeper" mutations [1] [2].

However, comprehensive chemoproteomic profiling has revealed that while this compound is potent against FGFRs, it also has several important off-targets. The table below summarizes its primary known targets [1] [3] [4].

Target Kinase Binding Type Reported IC50/EC50 (nM) Key Findings
FGFR1 Covalent (pan-FGFR) IC50: 3.09 nM [4] Primary on-target activity
FGFR2 Covalent (pan-FGFR) IC50: 4.3 nM [4] Primary on-target activity
FGFR3 Covalent (pan-FGFR) IC50: 27 nM [4] Primary on-target activity
FGFR4 Covalent (pan-FGFR) IC50: 45.3 nM [4] Binds at Cys477 [1]
AMPKα1 Covalent (off-target) N/A Novel target; binds at Cys185, inducing autophagy [1]
SRC Covalent (off-target) IC50: 330 nM [3] Binds at p-loop Cys277 [3]
YES Covalent (off-target) IC50: 365 nM [3] Binds at p-loop cysteine [3]
EGFR Non-covalent/Covalent (context-dependent) N/A Reported as moderately potent in some studies [1] [2]

Comparison with Other Covalent FGFR Inhibitors

This compound, TAS-120 (futibatinib), and PRN1371 are all potent, irreversible pan-FGFR inhibitors that target the P-loop cysteine. The table below compares their profiles regarding potency against gatekeeper mutations and selectivity, which are critical factors in resistance and toxicity [3].

Inhibitor Potency on FGFR Gatekeeper Mutants Inhibition of SRC/YES (Selectivity Concern)

| This compound | • FGFR1(V561M): ~30-fold potency drop (IC50: 224 nM) • FGFR2(V564F): ~95-fold drop (IC50: 276 nM) • FGFR3(V555M): ~15-fold drop (IC50: 97 nM) • FGFR4(V550L): ~12-fold drop (IC50: 255 nM) | Yes. Covalently binds and inhibits SRC (IC50: 330 nM) and YES (IC50: 365 nM) [3]. | | TAS-120 (Futibatinib) | • FGFR1(V561M): ~30-fold drop (IC50: 84 nM) • FGFR2(V564F): ~20-fold drop (IC50: 52 nM) • FGFR3(V555M): ~50-fold drop (IC50: 383 nM) • FGFR4(V550L): ~7-fold drop (IC50: 90 nM) | Yes, but weaker. Inhibits SRC (IC50: 1673 nM) and YES (IC50: 1626 nM) [3]. | | PRN1371 | • FGFR1(V561M): ~30-fold drop (IC50: 97 nM) • FGFR2(V564F): Weak inhibition • FGFR3(V555M): ~320-fold drop (IC50: 583 nM) • FGFR4(V550L): Little effect | No. Shows negligible potency against SRC and YES, making it more selective [3]. |

Key Experimental Protocols for Validation

The following are established methodologies used to characterize irreversible inhibitors like this compound.

  • 1. Activity-Based Protein Profiling (ABPP): This chemoproteomic workflow is a key technique for identifying direct cellular targets.

    • Probe Design: A functional alkyne-tagged chemical probe (FP) derived from this compound is synthesized and confirmed to retain biological activity similar to the parent compound [1].
    • Cell Treatment & Lysis: Live cells (e.g., Hep3B) are treated with the probe, often in competition with excess untagged this compound. Cells are then lysed [1].
    • Click Chemistry & Enrichment: The alkyne group on the probe is conjugated to biotin-azide via a copper-catalyzed "click" reaction. The biotin-tagged, probe-labeled proteins are then enriched using streptavidin-coated beads [1].
    • Identification by MS: The purified proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific covalently bound targets and sites [1].
  • 2. Assessment of Irreversible Binding (Cellular Washout Assay): This protocol validates the sustained effect of covalent engagement.

    • Cells are exposed to the inhibitor for a period.
    • The drug is thoroughly washed out, and the cells are placed in a fresh, inhibitor-free medium.
    • Cell viability or pathway activity (e.g., phosphorylation) is monitored for an extended period (e.g., 72 hours). A sustained inhibitory effect after washout is a hallmark of irreversible target engagement, as the inhibition can only be reversed by new protein synthesis [5].
  • 3. Direct Visualization of Binding (X-ray Crystallography): To unambiguously confirm the binding mode and covalent bond formation.

    • The target kinase (e.g., FGFR4, SRC) is co-crystallized with this compound.
    • The high-resolution crystal structure (e.g., PDB ID: 4QQC for FGFR4/FIIN-2) reveals the atomic-level details, including the covalent bond between the inhibitor's acrylamide warhead and the sulfur atom of the target cysteine, and the overall "DFG-out" conformation [2] [3].

Downstream Signaling Pathways and Cellular Outcomes

The binding of this compound to its targets sets off a cascade of molecular events. The diagram below illustrates the key signaling pathways affected.

fiin2_pathway FIIN2 This compound FGFR FGFR1-4 FIIN2->FGFR Covalent Binding AMPK AMPKα1 FIIN2->AMPK Covalent Binding (via Cys185) FRS2 FRS2 FGFR->FRS2 Phosphorylation Autophagy Autophagy Activation AMPK->Autophagy Direct Activation MAPK MAPK/ERK FRS2->MAPK Activation AKT PI3K/AKT FRS2->AKT Activation Apoptosis Apoptosis MAPK->Apoptosis Suppresses Proliferation Inhibited Cell Proliferation MAPK->Proliferation Promotes mTOR mTOR AKT->mTOR Activation AKT->Apoptosis Suppresses AKT->Proliferation Promotes mTOR->Autophagy Inhibition Autophagy->Apoptosis Can modulate

As the diagram shows, this compound's primary action is inhibiting the canonical FGFR signaling pathway, leading to suppressed proliferation and survival [1] [6]. A significant finding is its direct covalent binding and activation of AMPKα1, which induces autophagy—a process that can modulate the drug's overall cytotoxic effect [1]. This dual on- and off-target activity creates a complex network of downstream consequences that researchers must consider.

Key Takeaways for Researchers

  • This compound is a valuable chemical probe for studying FGFR function and resistance mechanisms, particularly those involving gatekeeper mutations, due to its well-characterized covalent binding mode [2].
  • Be mindful of its off-target profile. Engagement of kinases like SRC and YES, and the novel target AMPKα1, can contribute to both observed phenotypes and potential toxicities, complicating data interpretation [1] [3].
  • Consider the therapeutic strategy of combining this compound with autophagy inhibitors. Since this compound can induce protective autophagy, co-treatment with inhibitors like chloroquine has been shown to potentiate its cytotoxic effects in models like lung adenocarcinoma [6].
  • For higher selectivity, evaluate other options. If off-target effects are a major concern for your application, PRN1371 may be a superior choice due to its negligible activity against SRC and YES kinases while maintaining potency against FGFRs [3].

References

FIIN-2 and AMPKα1 Binding Verification

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key finding from the identified research:

Aspect Finding for FIIN-2
Primary Target Fibroblast growth factor receptor (FGFR) [1]
Identified Off-Target AMP-activated protein kinase α1 (AMPKα1) [1]
Binding Site Cysteine 185 (Cys185) on AMPKα1 [1]
Binding Nature Direct, covalent binding [1]
Functional Consequence Activation of AMPKα1, induction of autophagy in hepatocellular carcinoma (HCC) cells [1]
Experimental Evidence Integrative multi-omics approach (chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses) [1]

Experimental Context and Methodology

The discovery of this compound's binding to AMPKα1 was part of a broader investigation to map its selectivity and molecular mechanisms.

  • Experimental Workflow: Researchers designed a chemical probe based on the this compound molecule. This probe was used to pull down and identify its interacting proteins within hepatocellular carcinoma cells through chemoproteomic profiling. This initial screen was integrated with other omics datasets to build a comprehensive picture of the drug's effects [1].
  • Significance of Cys185: The identification of Cys185 as the covalent binding site is a critical piece of information. This residue is located within a specific functional domain of the AMPKα1 subunit [2]. The binding at this site leads to the activation of AMPKα1, which subsequently influences its anti-tumor activity by inducing autophagy [1].

AMPKα1 Signaling Pathway

The diagram below illustrates the signaling pathway triggered by this compound's binding to AMPKα1, as revealed by the study.

FIIN2 This compound AMPKa1 AMPKα1 FIIN2->AMPKa1 Covalently binds Cys185 Autophagy Induces Autophagy AMPKa1->Autophagy Activates AntiTumor Influences Anti-tumor Activity Autophagy->AntiTumor

References

Mechanism of Action: BAG2 Complex Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 was recently identified as an inhibitor of the BAG2 protein complex. The molecular mechanism by which it exerts this effect is detailed in the diagram below.

G cluster_normal Without this compound: Apoptosis Inhibited cluster_with_drug With this compound: Apoptosis Promoted BAG2 BAG2 CHIP CHIP (E3 Ligase) BAG2->CHIP Binds and Inhibits HSP70 HSP70 CHIP->HSP70 Reduced Ubiquitination Apaf1 Apaf1 HSP70->Apaf1 Binds and Inactivates Cytc Cytochrome C (Cytc) HSP70->Cytc Sequesters Apoptosome Apoptosome Assembly Cytc->Apoptosome Release Blocked Apoptosis Inhibition of Apoptosis Apoptosome->Apoptosis Activation Blocked FIIN2 This compound FIIN2->BAG2 Disrupts Interaction with CHIP

This mechanism was demonstrated in gastric cancer (GC) research, where this compound was found to effectively halt the malignant development of GC triggered by reduced apoptosis by blocking the BAG2-CHIP binding [1] [2]. This represents a novel, off-target mechanism distinct from its primary function.

Multi-Target Specificity Profile of this compound

This compound is a covalent kinase inhibitor, meaning it irreversibly binds to its target proteins. The following table summarizes its known primary and off-target interactions, which are crucial for understanding its specificity.

Target Type of Interaction Reported Affinity/Effect Biological Consequence
FGFR1-4 [3] [4] Primary Target (Covalent) Strong inhibitor; designed to overcome gatekeeper mutations [4]. Inhibits proliferation, colony formation, and migration; induces apoptosis [3].
BAG2 Complex [1] [2] Off-Target (Inhibition) Disrupts BAG2-CHIP interaction [1] [2]. Promotes apoptosis in gastric cancer cells [1] [2].
AMPKα1 [4] Off-Target (Covalent) Binds to Cys185; novel target identified in HCC [4]. Induces autophagy; may influence anti-tumor activity [4].
EGFR, SRC, YES [4] Off-Target (Covalent) Moderate potency; identified via chemoproteomic profiling [4]. Contributes to overall signaling modulation and potential side effects [4].

A recent 2025 study that used an integrative multi-omics approach (chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses) in hepatocellular carcinoma (HCC) cells identified 422 proteins as potential targets of this compound, highlighting a complex selectivity profile beyond its intended FGFR inhibition [4].

Key Experimental Data & Protocols

For researchers looking to validate or build upon these findings, here are the methodologies from the key studies.

Study Focus Cell Lines Used Key Experimental Methods Critical Findings

| BAG2 Inhibition in GC [1] [2] | Human GC cell lines (NCI-N87, HGC-27, etc.) and HEK-293T. | - Co-immunoprecipitation (Co-IP) [1].

  • Ubiquitination assays [1].
  • Apoptosis assays (e.g., caspase-3/9 detection) [1].
  • CRISPR/Cas9 knockout and overexpression [1]. | this compound blocks BAG2-CHIP binding, restores HSP70 ubiquitination, and promotes apoptosome assembly and apoptosis [1] [2]. | | Proteome-Wide Selectivity [4] | Hep3B and Huh7 (HCC cells). | - Chemical Proteomics: this compound alkyne probe (FP) synthesis, click chemistry with biotin-azide, streptavidin pull-down, LC-MS/MS [4].
  • Multi-omics integration (phosphoproteomics, transcriptomics, proteomics) [4].
  • Mutagenesis validation (C185S AMPKα1 mutant) [4]. | Identified 422 potential protein targets, including novel covalent binding to AMPKα1 at Cys185 [4]. | | FGFR & Autophagy in LUAD [3] | A549 and A549/DDP (cisplatin-resistant) LUAD cells. | - Cell viability (CCK-8) and colony formation [3].
  • Western blot for p-FGFR, p-FRS2, p-ERK, p-AKT, LC3, p62 [3].
  • Immunohistochemistry for LC3 and Ki67 [3].
  • In vivo xenograft models [3]. | this compound inhibits FGFR signaling and induces protective autophagy. Combination with autophagy inhibitors (e.g., Chloroquine) enhances cytotoxicity [3]. |

Interpretation Guide for Professionals

  • Mechanistic Insight: The discovery of this compound's action on the BAG2/CHIP/HSP70 axis provides a new rationale for its use in cancers where apoptosis evasion is driven by high BAG2 expression, such as gastric cancer [1].
  • Specificity Consideration: The broad proteome-wide interaction profile suggests that the phenotypic outcomes of this compound treatment are likely the result of polypharmacology rather than selective FGFR inhibition alone [4]. This is a critical consideration for drug development and the interpretation of experimental results.
  • Therapeutic Implication: The induction of protective autophagy via both FGFR/PI3K/mTOR inhibition and direct AMPKα1 binding indicates that combining this compound with autophagy inhibitors could be a potent strategy to enhance its efficacy, particularly in resistant cancers [3] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

634.30160172 g/mol

Monoisotopic Mass

634.30160172 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Tan L, Wang J, Tanizaki J, Huang Z, Aref AR, Rusan M, Zhu SJ, Zhang Y, Ercan D, Liao RG, Capelletti M, Zhou W, Hur W, Kim N, Sim T, Gaudet S, Barbie DA, Yeh JR, Yun CH, Hammerman PS, Mohammadi M, Jänne PA, Gray NS. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proc Natl Acad Sci U S A. 2014 Nov 11;111(45):E4869-77. doi: 10.1073/pnas.1403438111. Epub 2014 Oct 27. PubMed PMID: 25349422; PubMed Central PMCID: PMC4234547.
2: Huang Z, Tan L, Wang H, Liu Y, Blais S, Deng J, Neubert TA, Gray NS, Li X, Mohammadi M. DFG-out mode of inhibition by an irreversible type-1 inhibitor capable of overcoming gate-keeper mutations in FGF receptors. ACS Chem Biol. 2015 Jan 16;10(1):299-309. doi: 10.1021/cb500674s. Epub 2014 Oct 27. PubMed PMID: 25317566; PubMed Central PMCID: PMC4301177.

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